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Difuroyl Disulfide

Cat. No.: B12302429
M. Wt: 254.3 g/mol
InChI Key: LUHDTJVPLYZWRP-UHFFFAOYSA-N
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Description

Difuroyl Disulfide is a useful research compound. Its molecular formula is C10H6O4S2 and its molecular weight is 254.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6O4S2 B12302429 Difuroyl Disulfide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6O4S2

Molecular Weight

254.3 g/mol

IUPAC Name

S-(furan-2-carbonylsulfanyl) furan-2-carbothioate

InChI

InChI=1S/C10H6O4S2/c11-9(7-3-1-5-13-7)15-16-10(12)8-4-2-6-14-8/h1-6H

InChI Key

LUHDTJVPLYZWRP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)SSC(=O)C2=CC=CO2

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Difurfuryl Disulfide: Chemical Properties and Structure

Introduction

Difurfuryl disulfide, also known as 2,2'-(dithiodimethylene)difuran, is an organosulfur compound with the chemical formula C10H10O2S2.[1][2] It is a versatile molecule utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2] Its distinct structure, featuring two furan rings connected by a disulfide linkage, contributes to its unique chemical properties and reactivity.[2] This compound is also a significant volatile flavor component found in roasted coffee and cooked beef.[3][4] This technical guide provides a comprehensive overview of the core chemical properties, structure, and experimental protocols related to difurfuryl disulfide.

Chemical and Physical Properties

Difurfuryl disulfide is typically a colorless to pale yellowish oily liquid.[1][3] It is characterized by a strong, sulfuraceous odor which, at very low concentrations, imparts roasted, nutty, and meaty aroma profiles.[1][5] The compound is slightly soluble in water but soluble in organic solvents such as alcohol, ether, and chloroform.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of difurfuryl disulfide:

PropertyValueSource(s)
Molecular Formula C10H10O2S2[1][2][3]
Molecular Weight 226.32 g/mol [3][4]
Melting Point 10-11 °C[1][2][3]
Boiling Point 112-115 °C at 0.5 mmHg[1][3][5]
Density 1.233 g/mL at 25 °C[1][3][5]
Refractive Index n20/D 1.585[1][3][5]
Flash Point >230 °F (>110 °C)[1][3][4]
Vapor Pressure 0.000462 mmHg at 25°C[1][4]
CAS Number 4437-20-1[1][2][3]

Chemical Structure

The structure of difurfuryl disulfide consists of two furfuryl groups (furan-2-ylmethyl) linked by a disulfide bond. The IUPAC name for this compound is 2-[(furan-2-ylmethyldisulfanyl)methyl]furan.[6] The disulfide linkage is a key feature, influencing the molecule's reactivity and stability.

difurfuryl_disulfide_structure cluster_furan1 cluster_furan2 O1 O C1_1 C O1->C1_1 C1_2 C C1_1->C1_2 C1_5 CH2 C1_1->C1_5 C1_3 C C1_2->C1_3 H1_1 H C1_2->H1_1 C1_4 C C1_3->C1_4 H1_2 H C1_3->H1_2 C1_4->O1 H1_3 H C1_4->H1_3 S1 S C1_5->S1 S2 S S1->S2 C2_5 CH2 S2->C2_5 C2_1 C C2_5->C2_1 O2 O C2_4 C O2->C2_4 C2_1->O2 C2_2 C C2_2->C2_1 C2_3 C H2_1 H C2_2->H2_1 C2_3->C2_2 H2_2 H C2_3->H2_2 C2_4->C2_3 H2_3 H C2_4->H2_3

Caption: Chemical structure of difurfuryl disulfide.

Experimental Protocols

Synthesis of Difurfuryl Disulfide

A common method for the synthesis of difurfuryl disulfide involves the oxidation of furfuryl mercaptan. One documented procedure utilizes potassium bromate (KBrO3) as the oxidizing agent in the presence of a catalytic amount of ammonium molybdate.[3]

Methodology:

  • A mixture of 4-chlorobenzenethiol (as a model thiol, though the principle applies to furfuryl mercaptan), potassium bromate (KBrO3), and ammonium molybdate ((NH4)6Mo7O24·4H2O) is prepared in a solvent system of acetonitrile and water (CH3CN/H2O).[3]

  • The reaction mixture is stirred at ambient temperature.[3]

  • The progress of the reaction is monitored using thin-layer chromatography (TLC).[3]

  • Upon completion, dichloromethane (CH2Cl2) is added, and the mixture is filtered.[3]

  • The filtrate is washed sequentially with a 5% sodium hydroxide (NaOH) solution and water.[3]

  • The organic layer is then dried using anhydrous magnesium sulfate (MgSO4).[3]

  • The final product, difurfuryl disulfide, is obtained by evaporating the solvent.[3]

Another reported method involves the reaction of furfural with hydrogen sulfide or sodium hydrosulfide.[1][5] A patented process describes the reaction of furfuryl mercaptan with dimethyl sulfoxide (DMSO) as an oxidant.[7]

Characterization

The characterization of difurfuryl disulfide is typically performed using standard analytical techniques:

  • Gas Chromatography (GC): Used to determine the purity of the compound.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure by analyzing the magnetic properties of its atomic nuclei.

  • Mass Spectrometry (MS): Provides information about the mass and fragmentation pattern of the molecule.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule based on their absorption of infrared radiation.[9]

The following diagram illustrates a general workflow for the synthesis and characterization of difurfuryl disulfide.

synthesis_workflow start Reactants (e.g., Furfuryl Mercaptan, Oxidant) reaction Oxidation Reaction (Stirring at room temperature) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Work-up (Filtration, Washing) monitoring->workup drying Drying (Anhydrous MgSO4) workup->drying isolation Product Isolation (Solvent Evaporation) drying->isolation product Difurfuryl Disulfide isolation->product characterization Characterization product->characterization Analysis gc GC characterization->gc nmr NMR characterization->nmr ms MS characterization->ms ftir FTIR characterization->ftir

Caption: Synthesis and characterization workflow.

Safety and Handling

Difurfuryl disulfide requires careful handling in a laboratory setting. It is advisable to work in a well-ventilated area or under a fume hood.[10][11]

Precautions for Safe Handling:

  • Avoid contact with skin, eyes, and clothing.[10]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][12]

  • Wash hands thoroughly after handling.[10]

  • Do not eat, drink, or smoke in the handling area.[10]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

  • Keep in a dark place, under an inert atmosphere, and at a recommended temperature of 2-8°C.[1][3]

In case of exposure, standard first-aid measures should be followed, such as flushing the affected area with water and seeking medical attention if irritation persists.[10] For disposal, consult local environmental and safety regulations.[10][12]

Applications

Difurfuryl disulfide is a valuable compound with applications in several fields:

  • Flavor and Fragrance: It is used as a food flavoring agent to impart roasted, coffee, and meaty notes in various food products.[1][12]

  • Organic Synthesis: It serves as a reagent and building block in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals.[2]

  • Material Science: The compound is used in the development of specialty polymers and resins, contributing to improved thermal stability and chemical resistance.[2]

Conclusion

Difurfuryl disulfide is a compound of significant interest due to its unique aroma profile and its utility in chemical synthesis. A thorough understanding of its chemical properties, structure, and safe handling protocols is essential for researchers and professionals working with this molecule. The experimental methodologies outlined in this guide provide a basis for the synthesis and characterization of difurfuryl disulfide for various research and development applications.

References

Spectroscopic Analysis of CAS 4437-20-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides an in-depth analysis of the spectroscopic properties of the compound with CAS number 4437-20-1, identified as Difurfuryl disulfide. The document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. It details the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data, outlines the experimental protocols for these analyses, and presents a logical workflow for the spectroscopic characterization of this compound.

Spectroscopic Data

The following sections present the quantitative NMR and FTIR data for Difurfuryl disulfide in structured tables for clear interpretation and comparison.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum of Difurfuryl disulfide provides information about the chemical environment of the hydrogen atoms in the molecule. The data, acquired in a deuterated chloroform (CDCl₃) solvent, is summarized below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35Doublet of Doublets2HH5
6.31Doublet of Doublets2HH4
6.22Doublet of Doublets2HH3
3.75Singlet4HMethylene (-CH₂-)

Table 1: ¹H NMR spectral data of Difurfuryl disulfide.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum reveals the different carbon environments within the Difurfuryl disulfide molecule. The data presented was also obtained using deuterated chloroform (CDCl₃) as the solvent.

Chemical Shift (δ) ppmAssignment
151.7C2
142.6C5
110.7C4
108.5C3
31.8Methylene (-CH₂-)

Table 2: ¹³C NMR spectral data of Difurfuryl disulfide.

FTIR (Fourier-Transform Infrared) Spectroscopy Data

The FTIR spectrum identifies the functional groups present in Difurfuryl disulfide based on the absorption of infrared radiation at specific wavenumbers.

Wavenumber (cm⁻¹)IntensityAssignment
3113WeakC-H stretch (furan ring)
2925WeakC-H stretch (methylene)
1504MediumC=C stretch (furan ring)
1235MediumC-O-C stretch (furan ring)
1012StrongC-O stretch
740StrongC-H out-of-plane bend

Table 3: FTIR spectral data of Difurfuryl disulfide.

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and FTIR spectra of Difurfuryl disulfide.

NMR Spectroscopy Protocol

2.1.1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of Difurfuryl disulfide.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2.1.2. ¹H NMR Acquisition:

  • Place the NMR tube in the spectrometer.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

  • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

  • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

  • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

  • Phase and baseline correct the spectrum.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate the signals and determine the multiplicities of the peaks.

2.1.3. ¹³C NMR Acquisition:

  • Use the same sample prepared for ¹H NMR.

  • Switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

  • Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

  • Process the FID with an appropriate window function and Fourier transform.

  • Phase and baseline correct the spectrum.

  • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

FTIR Spectroscopy Protocol

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of neat liquid Difurfuryl disulfide directly onto the center of the ATR crystal.

2.2.2. Data Acquisition:

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum over a spectral range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the significant peaks.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of CAS 4437-20-1.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_reporting Reporting Sample Obtain Sample (CAS 4437-20-1) Dissolve Dissolve in CDCl3 for NMR Sample->Dissolve Neat Use Neat Liquid for FTIR Sample->Neat NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR FTIR FTIR Spectroscopy Neat->FTIR ProcessNMR Process NMR Data (FT, Phasing, Baseline) NMR->ProcessNMR ProcessFTIR Process FTIR Data (Background Correction) FTIR->ProcessFTIR InterpretNMR Interpret NMR Spectra (Chemical Shifts, Multiplicity) ProcessNMR->InterpretNMR InterpretFTIR Interpret FTIR Spectrum (Functional Groups) ProcessFTIR->InterpretFTIR Report Generate Final Report (Tables & Summary) InterpretNMR->Report InterpretFTIR->Report

Workflow for the spectroscopic analysis of CAS 4437-20-1.

Thermal Stability and Degradation of Difurfuryl Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difurfuryl disulfide (CAS 4437-20-1) is a sulfur-containing heterocyclic compound with applications in the food and fragrance industries, as well as in material science. Its thermal stability is a critical parameter influencing its application in processes involving elevated temperatures, such as in the development of specialty polymers and resins where it can confer improved thermal and chemical resistance. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of difurfuryl disulfide, including available quantitative data, proposed degradation pathways, and detailed experimental protocols for its analysis.

Thermal Stability Analysis

The thermal stability of difurfuryl disulfide has been investigated using thermogravimetric analysis (TGA), which measures the change in mass of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) Data

While detailed studies on the thermal analysis of pure difurfuryl disulfide are limited in publicly available literature, data from a study on its encapsulation indicates a single-step decomposition process. The key parameters from this analysis are summarized below.

ParameterValueSource
Onset Decomposition Temperature~150 °C[Implied from TGA curve in a study on its inclusion complex]
Peak Decomposition Temperature (DTG)~225 °C[Implied from TGA curve in a study on its inclusion complex]
End of Decomposition Temperature~250 °C[Implied from TGA curve in a study on its inclusion complex]
Mass Loss~100%[Implied from TGA curve in a study on its inclusion complex]

Note: The exact experimental conditions for the TGA of pure difurfuryl disulfide were not specified in the available source. The data is inferred from the provided thermogram.

Proposed Thermal Degradation Pathway

The thermal degradation of difurfuryl disulfide is proposed to proceed through a radical mechanism, initiated by the homolytic cleavage of the relatively weak sulfur-sulfur bond. This initial step is characteristic of the thermal decomposition of dialkyl disulfides. The subsequent reactions of the resulting furfurylthiyl radicals can lead to a variety of degradation products. The furan ring itself is also susceptible to thermal decomposition at higher temperatures.

Logical Relationship of Degradation

DFDS Difurfuryl Disulfide Initiation Homolytic S-S Bond Cleavage DFDS->Initiation Heat Radicals 2 x Furfurylthiyl Radicals Initiation->Radicals Recombination Recombination & Disproportionation Radicals->Recombination Fragmentation Radical Fragmentation Radicals->Fragmentation Products1 Difurfuryl Sulfide, Difurfuryl Trisulfide Recombination->Products1 Products2 Furan, Thioformaldehyde, Other Sulfur Compounds Fragmentation->Products2 FuranDecomp Furan Ring Decomposition (Higher Temperatures) Products2->FuranDecomp Further Heating Products3 Volatile Organic Compounds (e.g., CO, CO2, hydrocarbons) FuranDecomp->Products3

Caption: Proposed thermal degradation pathway of Difurfuryl Disulfide.

Experimental Protocols

Detailed experimental protocols for the thermal analysis of difurfuryl disulfide are not widely published. However, standard methodologies for the analysis of volatile and semi-volatile organic sulfur compounds can be adapted.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for the simultaneous thermal analysis of difurfuryl disulfide.

Objective: To determine the thermal stability, decomposition temperatures, and thermal events (e.g., melting, boiling) of difurfuryl disulfide.

Instrumentation: Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of difurfuryl disulfide into an alumina or platinum crucible.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the analyzer.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • TGA Curve: Analyze the percentage of mass loss as a function of temperature. Determine the onset, peak, and end temperatures of decomposition.

    • DTG Curve: Analyze the first derivative of the TGA curve to precisely identify the temperatures of maximum mass loss rate.

    • DSC Curve: Analyze the heat flow to identify endothermic and exothermic events such as melting, boiling, and decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol describes a general method for identifying the thermal degradation products of difurfuryl disulfide.

Objective: To identify the volatile and semi-volatile compounds produced during the thermal decomposition of difurfuryl disulfide.

Instrumentation: Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

Methodology:

  • Sample Preparation: Place a small amount (e.g., 100-500 µg) of difurfuryl disulfide into a pyrolysis sample cup.

  • Pyrolysis:

    • Introduce the sample cup into the pyrolyzer.

    • Rapidly heat the sample to a set pyrolysis temperature (e.g., 300 °C, 500 °C, and 800 °C to investigate degradation at different stages) in an inert atmosphere (e.g., helium).

  • Gas Chromatography:

    • The pyrolysis products are swept into the GC column by the carrier gas.

    • Use a suitable capillary column (e.g., a non-polar or mid-polar column) for the separation of the degradation products.

    • Employ a temperature program to elute the compounds, for example, hold at 40 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

  • Mass Spectrometry:

    • The separated compounds are introduced into the mass spectrometer.

    • Operate the MS in electron ionization (EI) mode.

    • Scan a mass range of, for example, m/z 35-550.

  • Data Analysis: Identify the eluted compounds by comparing their mass spectra with a spectral library (e.g., NIST, Wiley).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive thermal analysis of difurfuryl disulfide.

cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_interpretation Interpretation Sample Difurfuryl Disulfide TGA_DSC TGA/DSC Analysis Sample->TGA_DSC Py_GCMS Py-GC-MS Analysis Sample->Py_GCMS TGA_data Mass Loss vs. Temp Heat Flow vs. Temp TGA_DSC->TGA_data GCMS_data Chromatogram Mass Spectra Py_GCMS->GCMS_data Stability Thermal Stability Decomposition Kinetics TGA_data->Stability Products Identification of Degradation Products GCMS_data->Products Mechanism Elucidation of Degradation Pathway Stability->Mechanism Products->Mechanism

Caption: Workflow for Thermal Analysis of Difurfuryl Disulfide.

Conclusion

The thermal stability of difurfuryl disulfide is characterized by a single-step decomposition that begins around 150 °C and is complete by approximately 250 °C. The proposed degradation mechanism involves the initial homolytic cleavage of the disulfide bond, leading to the formation of furfurylthiyl radicals. These reactive intermediates can then undergo a variety of subsequent reactions, including recombination, disproportionation, and fragmentation, to yield a complex mixture of degradation products. Further investigation using techniques such as Pyrolysis-GC-MS is necessary to fully elucidate the composition of these degradation products and confirm the proposed pathway. The experimental protocols outlined in this guide provide a framework for conducting such detailed thermal analyses, which are essential for optimizing the use of difurfuryl disulfide in applications where thermal stability is a critical factor.

Difurfuryl Disulfide: A Technical Guide to its Biological Profile and Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Difurfuryl disulfide is an organosulfur compound with a distinct aromatic profile, primarily utilized in the flavor and fragrance industries.[1][2] While its application as a chemical intermediate in the synthesis of pharmaceuticals and advanced materials is recognized, a comprehensive understanding of its direct mechanism of action in biological systems is not well-documented in publicly available scientific literature.[3][4] This technical guide consolidates the existing knowledge on difurfuryl disulfide, including its physicochemical properties and toxicological data. Due to the limited specific research on its biological activity, this document explores the established mechanisms of action of structurally related organosulfur and furan-containing compounds to propose putative pathways and experimental frameworks for future investigation into the bioactivity of difurfuryl disulfide.

Introduction

Difurfuryl disulfide (CAS 4437-20-1) is a sulfur-containing volatile compound naturally found in roasted coffee and cooked beef.[5] Its characteristic roasted, coffee-like, and meaty aroma has led to its widespread use as a flavoring agent.[1][2] Beyond its sensory applications, the presence of furan rings and a disulfide linkage suggests potential for broader applications, including as a precursor for bioactive molecules and in the development of novel polymers.[3][4] Despite its use as a pharmaceutical intermediate, there is a notable absence of in-depth studies on its specific molecular targets and signaling pathways in biological systems.[3] This guide aims to bridge this knowledge gap by presenting the available data on difurfuryl disulfide and extrapolating potential mechanisms of action from analogous compounds, thereby providing a foundational resource for researchers and drug development professionals.

Physicochemical and Toxicological Profile

A summary of the known quantitative data for difurfuryl disulfide is presented in Table 1. The available information is primarily limited to its toxicological profile.

Table 1: Quantitative Data for Difurfuryl Disulfide

ParameterValueSpeciesReference
Oral LD50500 mg/kg (ATE)Rat[6]
Acute Toxicity (Oral)Category 4, Harmful if swallowedN/A[7]
Acute Toxicity (Inhalation)Fatal if inhaledN/A[8]

ATE: Acute Toxicity Estimate; LD50: Lethal Dose, 50%

Putative Mechanisms of Action in Biological Systems

Direct evidence for the biological mechanism of action of difurfuryl disulfide is currently lacking in the scientific literature. However, based on the known activities of other organosulfur compounds, such as diallyl disulfide from garlic, and the general biological effects of furan derivatives, several potential pathways can be hypothesized.

Potential Antioxidant and Anti-inflammatory Pathways

Organosulfur compounds are known to possess antioxidant and anti-inflammatory properties. For instance, diallyl disulfide has been shown to attenuate airway inflammation by activating the Nrf-2/HO-1 pathway and suppressing NF-κB.[9][10] Furan derivatives have also been reported to exert regulatory effects on cellular activities by modulating signaling pathways such as MAPK and PPAR-γ.[11] It is plausible that difurfuryl disulfide could engage with similar pathways.

The Nrf-2/HO-1 pathway is a key regulator of cellular defense against oxidative stress. Activation of Nrf-2 leads to the transcription of antioxidant enzymes, including heme oxygenase-1 (HO-1).

Nrf2_HO1_Pathway Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf-2 Complex Oxidative_Stress->Keap1_Nrf2 induces DADS Diallyl Disulfide (Analogous Compound) DADS->Keap1_Nrf2 activates Nrf2 Nrf-2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 promotes transcription of Antioxidant_Response Antioxidant Response (Cell Protection) HO1->Antioxidant_Response leads to

Putative Nrf-2/HO-1 activation pathway.

The NF-κB pathway is a central mediator of inflammatory responses. Its inhibition leads to a reduction in the expression of pro-inflammatory cytokines.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates DADS Diallyl Disulfide (Analogous Compound) DADS->IKK inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases Proinflammatory_Genes Pro-inflammatory Genes (e.g., IL-1β, IL-6) NFkB->Proinflammatory_Genes promotes transcription of Inflammation Inflammation Proinflammatory_Genes->Inflammation leads to

Potential inhibition of the NF-κB pathway.

Furan derivatives have been associated with the modulation of Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling, both of which are involved in inflammation and cellular stress responses.

MAPK_PPARG_Pathways Furan_Derivatives Furan Derivatives (Analogous Compounds) MAPK MAPK Pathway Furan_Derivatives->MAPK modulates PPARG PPAR-γ Furan_Derivatives->PPARG modulates Cellular_Responses Modulation of Cellular Responses (e.g., Inflammation) MAPK->Cellular_Responses regulates PPARG->Cellular_Responses regulates

Hypothesized modulation of MAPK and PPAR-γ pathways.

Proposed Experimental Protocols for Future Research

To elucidate the biological mechanism of action of difurfuryl disulfide, a series of in vitro and in vivo experiments are proposed.

In Vitro Antioxidant Activity Assays

Based on methodologies used for other organosulfur compounds, the following assays could be employed to determine the antioxidant potential of difurfuryl disulfide.[12]

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Protocol:

    • Prepare a stock solution of difurfuryl disulfide in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare serial dilutions of the difurfuryl disulfide stock solution.

    • Prepare a fresh solution of DPPH in methanol.

    • In a 96-well plate, add the difurfuryl disulfide dilutions to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

DPPH_Assay_Workflow Start Start Prepare_Solutions Prepare Difurfuryl Disulfide and DPPH Solutions Start->Prepare_Solutions Mix Mix Solutions in 96-well Plate Prepare_Solutions->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate Calculate % Inhibition and IC50 Measure_Absorbance->Calculate End End Calculate->End

Workflow for DPPH radical scavenging assay.
In Vitro Anti-inflammatory Activity Assays

Cell-based assays can be used to investigate the potential anti-inflammatory effects of difurfuryl disulfide.

This model is commonly used to study inflammatory responses.

  • Protocol:

    • Culture a macrophage cell line (e.g., RAW 264.7).

    • Pre-treat the cells with various concentrations of difurfuryl disulfide for a specified time.

    • Stimulate the cells with LPS to induce an inflammatory response.

    • After incubation, collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

    • Lyse the cells to extract proteins for Western blot analysis of key signaling molecules (e.g., phosphorylated NF-κB, p38 MAPK).

Conclusion and Future Directions

Difurfuryl disulfide is a compound with established applications in the flavor and fragrance sector and potential in pharmaceutical and materials science. However, a significant knowledge gap exists regarding its mechanism of action in biological systems. This guide has summarized the available toxicological data and proposed putative mechanisms of action based on the activities of structurally related compounds. The suggested experimental protocols provide a roadmap for future research to elucidate the antioxidant, anti-inflammatory, and other potential pharmacological effects of difurfuryl disulfide. Such studies are crucial for understanding its safety profile and for the potential development of new therapeutic agents derived from this scaffold.

References

Difurfuryl Disulfide: A Technical Guide to its Solubility and Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difurfuryl disulfide, a volatile organosulfur compound, is a significant contributor to the aroma of roasted coffee and cooked meats. Beyond its role as a flavor and fragrance component, its chemical properties, particularly its solubility and stability in aqueous environments, are of considerable interest in various scientific disciplines, including food chemistry, materials science, and pharmaceutical research. This technical guide provides a comprehensive overview of the aqueous solubility and stability of difurfuryl disulfide, presenting available quantitative data, outlining experimental methodologies, and visualizing key chemical pathways.

Solubility of Difurfuryl Disulfide in Aqueous Solutions

The solubility of a compound in an aqueous medium is a critical parameter that influences its bioavailability, reactivity, and environmental fate. Difurfuryl disulfide is characterized by its limited solubility in water.

Quantitative Solubility Data

Published data on the aqueous solubility of difurfuryl disulfide is sparse. However, a key value has been reported at a standard temperature.

Table 1: Aqueous Solubility of Difurfuryl Disulfide

Temperature (°C)Solubility (g/L)MethodReference
250.01156Not Specified[1][2]

This low solubility classifies difurfuryl disulfide as "slightly soluble" in water[3][4]. It is, however, soluble in organic solvents such as alcohol and oils[3][4]. Further research is required to establish a comprehensive solubility profile across a range of temperatures and pH values.

Experimental Protocol for Solubility Determination

Standardized methods for determining the water solubility of substances with low aqueous solubility are outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 105. These methods are designed to ensure data reliability and comparability.

Workflow for Determining Aqueous Solubility (OECD 105)

cluster_prep Preliminary Assessment cluster_flask Flask Method (for solubilities > 10⁻² g/L) cluster_column Column Elution Method (for solubilities < 10⁻² g/L) Purity Purity Assessment of Difurfuryl Disulfide Method_Selection Method Selection (Flask or Column Elution) Purity->Method_Selection Flask_Start Add excess Difurfuryl Disulfide to water Column_Start Coat inert support with Difurfuryl Disulfide Flask_Shake Agitate at constant temperature Flask_Start->Flask_Shake Flask_Equilibrate Allow to equilibrate Flask_Shake->Flask_Equilibrate Flask_Separate Separate solid and aqueous phases Flask_Equilibrate->Flask_Separate Flask_Analyze Analyze concentration in aqueous phase Flask_Separate->Flask_Analyze Column_Pack Pack support into a column Column_Start->Column_Pack Column_Elute Elute with water at a slow, constant rate Column_Pack->Column_Elute Column_Collect Collect fractions Column_Elute->Column_Collect Column_Analyze Analyze concentration in fractions Column_Collect->Column_Analyze FM 2 Furfuryl Mercaptan (C₅H₆OS) DFDS Difurfuryl Disulfide (C₁₀H₁₀O₂S₂) FM->DFDS Oxidation H2 + 2H⁺ + 2e⁻ cluster_stress Stress Conditions cluster_analysis Analysis Hydrolysis Hydrolysis (Acidic, Basic, Neutral) Assay Stability-Indicating Assay (e.g., HPLC, GC) Hydrolysis->Assay Oxidation Oxidation (e.g., H₂O₂) Oxidation->Assay Thermal Thermal (Elevated Temperature) Thermal->Assay Photochemical Photochemical (UV/Vis Light) Photochemical->Assay ID Degradation Product Identification (e.g., LC-MS, GC-MS) Assay->ID DFDS Difurfuryl Disulfide Aqueous Solution DFDS->Hydrolysis DFDS->Oxidation DFDS->Thermal DFDS->Photochemical

References

Physicochemical properties of bis(2-furfuryl) disulfide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Bis(2-furfuryl) disulfide

Introduction

Bis(2-furfuryl) disulfide, also known as furfuryl disulfide, is an organic sulfur compound with the chemical formula C₁₀H₁₀O₂S₂.[1][2] It is a significant volatile component responsible for the characteristic aroma of roasted coffee and cooked beef.[3] This compound is characterized by its potent, sulfurous, and often meaty aroma, making it a subject of interest in food chemistry and flavor science.[3] This guide provides a detailed overview of its physicochemical properties, analytical methodologies, and synthesis, tailored for researchers, scientists, and professionals in drug development and related fields.

Physicochemical Properties

The key physicochemical properties of bis(2-furfuryl) disulfide are summarized in the table below. These properties are critical for understanding its behavior in various matrices, its stability, and its potential applications.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₀O₂S₂[1][2][3]
Molecular Weight 226.32 g/mol [1][2][3][4]
CAS Number 4437-20-1[1][2][3]
Appearance Pale yellowish oily liquid[3][5]
Odor Powerful, repulsive sulfuraceous, roasted, alliaceous, green, meaty[3][5]
Melting Point 10-11 °C[3][4]
Boiling Point 112-115 °C at 0.5 mmHg; 229-230 °C at 760 mmHg[3][4]
Density 1.233 g/mL at 25 °C[3]
Refractive Index n20/D 1.585[3]
Solubility Slightly soluble in water; soluble in oils[4][5]
LogP (Octanol/Water) 4.03[3][4]

Experimental Protocols & Methodologies

The characterization of bis(2-furfuryl) disulfide involves various analytical and synthetic techniques. Below are methodologies cited in the literature.

Synthesis of Bis(2-furfuryl) disulfide

A general procedure for the synthesis of disulfides from thiols has been described, which can be applied to produce bis(2-furfuryl) disulfide.[3]

Procedure:

  • A non-homogeneous mixture is prepared containing a thiol (in this conceptual example, furfuryl mercaptan would be the precursor), potassium bromate (KBrO₃), ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), and a solvent system of acetonitrile/water (CH₃CN/H₂O) in a 7:3 ratio.[3]

  • The reaction mixture is stirred at room temperature under an ambient atmosphere.[3]

  • The progress of the reaction is monitored using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/n-hexane.[3]

  • Upon completion, dichloromethane (CH₂Cl₂) is added, and the mixture is filtered to isolate the product.[3]

G Synthesis Workflow for Bis(2-furfuryl) disulfide cluster_reactants Reactants & Catalysts cluster_process Reaction Process cluster_workup Product Isolation thiol Furfuryl Mercaptan stir Stir at Room Temperature thiol->stir kbro3 KBrO₃ kbro3->stir catalyst (NH₄)₆Mo₇O₂₄·4H₂O catalyst->stir solvent CH₃CN/H₂O (7:3) solvent->stir monitor Monitor via TLC stir->monitor add_dcm Add CH₂Cl₂ monitor->add_dcm Reaction Complete filter Filter add_dcm->filter product Bis(2-furfuryl) disulfide filter->product

Caption: A flowchart of the synthesis of bis(2-furfuryl) disulfide.

Gas Chromatography (GC)

Gas chromatography is a primary technique for the identification and quantification of bis(2-furfuryl) disulfide in complex mixtures, such as food aromas. The NIST Chemistry WebBook provides data from various GC analyses.[1][6]

Typical GC Conditions:

  • Column Type: Capillary columns are typically used.[1]

  • Stationary Phases: Common stationary phases include DB-5, OV-101, CP-Sil 8CB-MS, SE-54, and SE-30.[1][6]

  • Temperature Program: A temperature ramp is generally employed. For example, starting at 60°C, holding for 5 minutes, then increasing at a rate of 4 K/min to a final temperature of 250°C, held for 20 minutes.[1]

  • Carrier Gas: Helium is a commonly used carrier gas.[1]

  • Detection: Detection is often performed using a Flame Ionization Detector (FID) or coupled with Mass Spectrometry (MS).[1]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is essential for the structural elucidation and confirmation of bis(2-furfuryl) disulfide. The NIST Mass Spectrometry Data Center provides reference mass spectra obtained through electron ionization (EI).[2] The fragmentation pattern in the mass spectrum serves as a chemical fingerprint for unambiguous identification.

G Analytical Workflow for Compound Identification cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Identification sample Aroma Sample (e.g., Coffee) extraction Volatile Extraction (e.g., SPME) sample->extraction gc Gas Chromatography (GC) extraction->gc Inject ms Mass Spectrometry (MS) gc->ms Separate & Elute chromatogram Analyze Chromatogram gc->chromatogram mass_spectrum Analyze Mass Spectrum ms->mass_spectrum library_search Compare to NIST Library chromatogram->library_search mass_spectrum->library_search identification Identify Bis(2-furfuryl) disulfide library_search->identification

Caption: A general workflow for identifying bis(2-furfuryl) disulfide.

References

In-Depth Technical Guide to the Potential Biological Activities of Furan-Containing Disulfides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biological activities of furan-containing disulfides. This class of compounds has garnered interest in the scientific community for its potential therapeutic applications, ranging from anticancer to antimicrobial and anti-inflammatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a valuable resource for researchers in the field.

Introduction

Furan-containing compounds are a diverse group of heterocyclic molecules that are integral to numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The furan moiety, a five-membered aromatic ring containing one oxygen atom, is recognized as a privileged scaffold in medicinal chemistry.[3] When coupled with a disulfide bond (-S-S-), a functional group known for its role in various biological processes, the resulting furan-containing disulfides present a unique chemical architecture with intriguing pharmacological potential.[4][5]

Disulfide bonds are known to interact with thiol-containing molecules, such as cysteine residues in proteins, which can lead to the modulation of protein function and the induction of cellular responses.[6] This reactivity, combined with the diverse bioactivities associated with the furan ring, makes furan-containing disulfides promising candidates for the development of novel therapeutic agents. This guide will delve into the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, providing the available quantitative data and the methodologies used to ascertain these activities.

Synthesis of Furan-Containing Disulfides

The synthesis of furan-containing disulfides can be achieved through various chemical strategies. A common approach involves the oxidative coupling of the corresponding furan-containing thiols.

Example Synthesis Protocol: Preparation of Bis(2-furfuryl) Disulfide

This protocol describes the synthesis of bis(2-furfuryl) disulfide from 2-furfuryl mercaptan.

Materials:

  • 2-Furfuryl mercaptan

  • Dimethyl sulfoxide (DMSO)

  • Hexane

  • Apparatus for distillation

Procedure:

  • In a reaction vessel, a mixture of 2-methyl-3-furanthiol and dimethyl sulfoxide (DMSO) is prepared. The molar ratio of 2-methyl-3-furanthiol to DMSO can range from 1:0.5 to 1:10.[7]

  • The reaction mixture is stirred at a temperature ranging from 10 °C to the reflux temperature under normal pressure for a period of 0.5 to 10 hours.[7]

  • Upon completion of the reaction, dimethyl sulfide and water generated during the reaction are removed by distillation at normal pressure.[7]

  • The desired product, bis(2-methyl-3-furyl) disulfide, is then obtained by distillation under reduced pressure.[7]

Characterization: The structure and purity of the synthesized disulfide can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activities of Furan-Containing Disulfides

Furan-containing disulfides have demonstrated a spectrum of biological activities, with the most notable being their anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Several studies have highlighted the potential of furan-containing disulfides as cytotoxic agents against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis through the modulation of key signaling pathways.

Quantitative Data:

While comprehensive data for a wide range of furan-containing disulfides is still emerging, some studies on related compounds provide insights into their potential potency. For instance, certain furan-based derivatives have shown significant anticancer activity with IC50 values in the low micromolar range against cell lines like MCF-7 (breast cancer).[8]

Table 1: Anticancer Activity of Selected Furan Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Furan-based derivative 4MCF-74.06[8]
Furan-based derivative 7MCF-72.96[8]
Furan-2-carboxamide derivativeNCI-H4600.0029[8]

Note: This table includes data for furan derivatives to illustrate the potential of the furan scaffold. Specific IC50 values for a broad range of furan-containing disulfides are not yet available in a consolidated format.

Antimicrobial Activity

The antimicrobial properties of furan-containing disulfides are of significant interest, particularly in the context of rising antibiotic resistance. These compounds have shown activity against both bacteria and fungi.

Quantitative Data:

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Studies on furan derivatives have reported MIC values against various pathogens. For example, some nitrovinylfuran derivatives have shown potent antibacterial activity.[9]

Table 2: Antimicrobial Activity of Selected Furan Derivatives

Compound/DerivativeMicroorganismMIC (µM)Reference
Furfuryl alcoholBacillus subtilis0.115[10]
FurfuralBacillus subtilis0.027[10]
Furoic acidBacillus subtilis0.015[10]
Furfuryl alcoholSalmonella sp.0.115[10]
FurfuralSalmonella sp.0.029[10]
Furoic acidSalmonella sp.0.009[10]

Note: This table includes data for furan derivatives to illustrate the potential of the furan scaffold. Specific MIC values for a broad range of furan-containing disulfides are not yet available in a consolidated format.

Anti-inflammatory Activity

Furan-containing compounds have also been investigated for their anti-inflammatory properties.[11] The mechanism of action is thought to involve the modulation of inflammatory pathways, such as the MAPK signaling cascade.

Quantitative Data:

In vitro anti-inflammatory activity can be assessed by measuring the inhibition of inflammatory mediators. Data for some furan derivatives show promising results.

Table 3: In Vitro Anti-inflammatory Activity of Selected Furan Derivatives

Compound/DerivativeAssayIC50 (µg/mL)Reference
Lawsonia inermis L. leaves extractProtein denaturation inhibition103.21[12]
Rosa damascena L. flower extractProtein denaturation inhibition129.04[12]
Diclofenac (Standard)Protein denaturation inhibition86.75[12]

Note: This table includes data from plant extracts containing furan derivatives as an illustration of anti-inflammatory potential. Specific IC50 values for a broad range of furan-containing disulfides are not yet available in a consolidated format.

Mechanisms of Action: Signaling Pathways

The biological effects of furan-containing disulfides are often mediated through their interaction with key cellular signaling pathways. The PI3K/Akt and MAPK pathways are frequently implicated in the cellular responses to these compounds, including apoptosis and inflammation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis.[13][14] Dysregulation of this pathway is a hallmark of many cancers.[15] Some furan-containing compounds are thought to exert their anticancer effects by inhibiting this pathway, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival FuranDisulfide Furan-containing Disulfide FuranDisulfide->PI3K inhibits? FuranDisulfide->Akt inhibits? PTEN PTEN PTEN->PIP3 dephosphorylates

Figure 1: Proposed inhibition of the PI3K/Akt pathway by furan-containing disulfides.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation, apoptosis, and cell differentiation.[1][16] The MAPK family includes ERK, JNK, and p38 kinases. Furan-containing compounds may modulate these pathways to exert their anti-inflammatory and apoptotic effects.

MAPK_Pathway Stimuli Stress / Cytokines MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors activates Inflammation Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis FuranDisulfide Furan-containing Disulfide FuranDisulfide->MAPKKK modulates? FuranDisulfide->MAPK modulates?

Figure 2: Potential modulation of the MAPK signaling pathway by furan-containing disulfides.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of furan-containing disulfides.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furan-containing disulfide in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis CellSeeding Seed Cells in 96-well Plate AddCompound Add Compound to Cells CellSeeding->AddCompound CompoundPrep Prepare Compound Dilutions CompoundPrep->AddCompound Incubate1 Incubate (24-72h) AddCompound->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance CalculateViability Calculate % Viability & IC50 ReadAbsorbance->CalculateViability MIC_Determination_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis InoculumPrep Prepare Standardized Inoculum InoculatePlate Inoculate Plate with Microorganism InoculumPrep->InoculatePlate CompoundDilution Prepare Serial Dilutions in 96-well Plate CompoundDilution->InoculatePlate IncubatePlate Incubate (18-24h) InoculatePlate->IncubatePlate ReadResults Visually Inspect or Read OD600 IncubatePlate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC NO_Inhibition_Assay_Workflow cluster_prep Cell Culture cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Analysis SeedCells Seed RAW 264.7 Cells Adhere Allow to Adhere (Overnight) SeedCells->Adhere Pretreat Pre-treat with Compound (1-2h) Adhere->Pretreat Stimulate Stimulate with LPS (24h) Pretreat->Stimulate CollectSupernatant Collect Supernatant Stimulate->CollectSupernatant AddGriess Add Griess Reagent CollectSupernatant->AddGriess IncubateGriess Incubate (10 min) AddGriess->IncubateGriess ReadAbsorbance Read Absorbance (540 nm) IncubateGriess->ReadAbsorbance CalculateInhibition Calculate % NO Inhibition & IC50 ReadAbsorbance->CalculateInhibition

References

A Technical Guide to Quantum Mechanical Calculations of Disulfide Bond Energy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disulfide bonds are critical covalent linkages that play a fundamental role in the structural integrity and function of numerous proteins and peptides. Their relative strength and susceptibility to cleavage are central to various biological processes, including protein folding, redox signaling, and enzyme catalysis. A precise understanding of the energetic landscape of disulfide bonds is therefore paramount for rational drug design and the development of novel therapeutics. This technical guide provides an in-depth overview of the quantum mechanical (QM) approaches used to calculate disulfide bond energies, presenting key quantitative data, detailed computational protocols, and visual workflows to facilitate comprehension and application in a research setting.

Quantitative Analysis of Disulfide Bond Energies

Quantum mechanical calculations offer a powerful tool to dissect the intrinsic factors governing the strength of the S-S bond. The bond dissociation energy (BDE) is a primary metric, representing the energy required to homolytically cleave the bond. Below is a summary of calculated disulfide bond dissociation energies from various studies, showcasing the influence of the molecular environment and computational methodology.

CompoundComputational MethodBasis SetBond Dissociation Energy (kcal/mol)Reference
Dimethyl disulfide (CH₃SSCH₃)DFT (BMK)6-311G(d,p)59.48[1]
Diethyl disulfide (Et₂S₂)DFT (BMK)6-311G(d,p)59.46[1]
Di-t-butyl disulfide (tBu₂S₂)DFT (BMK)6-311G(d,p)49.9[2]
Diphenyl disulfide (Ph₂S₂)DFT (BMK)6-311G(d,p)54.5[1]
Bis(4-methoxyphenyl) disulfideDFTNot Specified49.0[1]
Dihydrogen disulfide (HSSH)Ab initio (level not specified)Not Specified~60 (251 kJ/mol)[1]
Cystine (in protein context)Not SpecifiedNot Specified~60 (251 kJ/mol)[3]
Acyclic diamine disulfideM06-2X/6-311+G(3df,2p)//M05-2X/6-31G(d) + SMDNot Specified6.8 (28.4 kJ/mol)[4]
5-membered ring disulfideM06-2X/6-311+G(3df,2p)//M05-2X/6-31G(d) + SMDNot Specified2.7 (11.5 kJ/mol)[4]
6-membered ring disulfideM06-2X/6-311+G(3df,2p)//M05-2X/6-31G(d) + SMDNot Specified4.1 (17.1 kJ/mol)[4]

Note: The stability of disulfide bonds is significantly influenced by electronic and steric effects of the substituent groups. For instance, electron-donating groups and increased steric hindrance around the S-S bond tend to lower the bond dissociation energy.[1][2]

Experimental and Computational Protocols

The accurate calculation of disulfide bond energies hinges on the careful selection of computational methods and parameters. Below are detailed methodologies commonly employed in the field.

DFT is a widely used method for calculating the electronic structure of molecules and is well-suited for determining bond dissociation energies.

  • Protocol:

    • Geometry Optimization: The three-dimensional structures of the disulfide-containing molecule and its corresponding thiyl radical fragments are optimized to find their lowest energy conformations.

    • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

    • Single-Point Energy Calculations: High-accuracy single-point energy calculations are performed on the optimized geometries.

    • BDE Calculation: The bond dissociation energy is calculated using the following formula: BDE = E(R•) + E(R'•) - E(RSSR) where E(R•) and E(R'•) are the total energies (including ZPVE) of the two radical fragments, and E(RSSR) is the total energy of the parent disulfide molecule.[1]

  • Common Functionals: B3LYP, M06-2X, and BMK are frequently used density functionals for these types of calculations.[2][4][5]

  • Basis Sets: Pople-type basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets such as aug-cc-pVTZ are recommended for calculations involving sulfur, as they provide a good balance of accuracy and computational cost.[6][7] The inclusion of diffuse functions (+) and polarization functions (d,p) is crucial for accurately describing the electron distribution around the sulfur atoms.[8]

For studying disulfide bonds within a protein environment, a hybrid QM/MM approach is often employed to manage computational cost.

  • Protocol:

    • System Partitioning: The protein system is divided into a QM region and an MM region. The QM region typically includes the disulfide bond and adjacent amino acid residues, while the rest of the protein and solvent are treated with a classical force field (MM).[9]

    • QM Region Calculation: The electronic structure of the QM region is calculated using a quantum mechanical method (e.g., DFT or a higher-level ab initio method like MP2).[9]

    • MM Region Calculation: The MM region is described using a classical force field such as AMBER or CHARMM.[9]

    • QM/MM Interface: The interaction between the QM and MM regions is handled by a specialized interface that accounts for electrostatic and van der Waals interactions.

    • Energy Calculation: The total energy of the system is a combination of the QM energy of the QM region, the MM energy of the MM region, and the QM/MM interaction energy.

Visualizing Computational Workflows and Biological Pathways

Graphviz diagrams are provided below to illustrate key computational workflows and the biological context of disulfide bond dynamics.

computational_workflow_BDE cluster_input Input cluster_calculation Quantum Mechanical Calculation cluster_fragments Fragments cluster_output Output Input Disulfide Molecule (RSSR) Opt Geometry Optimization Input->Opt Rad1 Thiyl Radical 1 (R•) Input->Rad1 Rad2 Thiyl Radical 2 (R'•) Input->Rad2 Freq Frequency Calculation (ZPVE) Opt->Freq SPE Single-Point Energy Freq->SPE BDE Bond Dissociation Energy (BDE) SPE->BDE Rad1->Opt Rad2->Opt qm_mm_workflow cluster_system Protein System cluster_partition System Partitioning cluster_calculation_engine Calculation Engine cluster_result Result Protein Protein with Disulfide Bond QM_Region QM Region (Disulfide + Active Site) Protein->QM_Region MM_Region MM Region (Rest of Protein + Solvent) Protein->MM_Region QM_Calc QM Calculation (e.g., DFT, MP2) QM_Region->QM_Calc MM_Calc MM Calculation (e.g., AMBER, CHARMM) MM_Region->MM_Calc QM_Calc->MM_Calc Total_Energy Total System Energy QM_Calc->Total_Energy MM_Calc->Total_Energy thiol_disulfide_exchange Thiolate Thiolate Anion (R1-S⁻) Disulfide1 Disulfide Bond (R2-S-S-R3) Thiolate->Disulfide1 Nucleophilic Attack MixedDisulfide Mixed Disulfide (R1-S-S-R2) Disulfide1->MixedDisulfide Forms NewThiolate New Thiolate (R3-S⁻) Disulfide1->NewThiolate Releases

References

Difurfuryl Disulfide: A Technical Guide to its Sensory Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sensory Profile of Difurfuryl Disulfide

Difurfuryl disulfide is a high-impact aroma and flavor chemical with a complex sensory profile that is highly dependent on its concentration. At high concentrations, it is often described as having a strong, sulfurous, and sometimes unpleasant odor.[5][6] However, at very low, food-relevant concentrations, it imparts desirable roasted, meaty, and coffee-like notes.[1][5][7]

Odor Characteristics

The odor of difurfuryl disulfide is multifaceted, contributing to the characteristic aroma of many thermally processed foods. The descriptors used in the literature highlight its potent and complex nature.

Odor DescriptorContext/ConcentrationSource(s)
Roasted, MeatyGeneral description[8]
Sulfurous, Roasted, NuttyDiluted[9]
Coffee-likeLow concentrations[1][5]
Earthy, MushroomAt 0.10% in propylene glycol[10]
Repulsive, Sulfur, RoastGeneral description[6]
Cabbage, OnionAt 0.01% in propylene glycol[6][11]
Taste Characteristics

The taste profile of difurfuryl disulfide is less extensively documented than its odor profile. However, available data indicates that it contributes significantly to the savory and roasted taste of foods. One source specifies its taste characteristics at a concentration of 20 ppm.[2][3][7]

Taste DescriptorConcentrationSource(s)
Roasted20 ppm[2][3][7]
Sulfuraceous20 ppm[2][3][7]
Alliaceous (garlic/onion-like)20 ppm[2][3][7]
Green20 ppm[2][3][7]
Meaty20 ppm[2][3][7]
SavoryGeneral flavor profile[12]

Note on Quantitative Threshold Values: Despite a comprehensive literature search, specific, peer-reviewed quantitative taste and odor threshold values for difurfuryl disulfide were not found. Safety Data Sheets for this compound often state that the odor threshold has not been determined. The absence of this data in the public domain suggests that such studies may not have been conducted or published.

Experimental Protocols for Sensory Analysis

While specific protocols for difurfuryl disulfide are not available, the determination of taste and odor thresholds for flavor compounds generally follows established sensory evaluation methodologies. These methods are designed to minimize bias and ensure the reliability of the results.

A common technique for determining odor thresholds is Gas Chromatography-Olfactometry (GC-O) . This method separates volatile compounds in a sample, and as each compound elutes from the gas chromatograph, it is sniffed by a trained sensory panelist who describes the odor and its intensity.

For taste threshold determination, aqueous solutions of the compound at varying concentrations are presented to a panel of trained assessors. The American Society for Testing and Materials (ASTM) E679-04 , "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits," is a widely recognized standard for this type of analysis.

Below is a generalized workflow for determining sensory thresholds.

sensory_workflow cluster_prep Sample Preparation cluster_sensory Sensory Evaluation cluster_analysis Data Analysis A Compound Procurement (High Purity) B Solvent Selection (e.g., Water, Propylene Glycol) A->B C Serial Dilution Series B->C E Forced-Choice Presentation (e.g., 3-Alternative Forced Choice) C->E D Panelist Selection & Training D->E F Data Collection (Individual Thresholds) E->F G Statistical Analysis (e.g., Best Estimate Threshold) F->G H Reporting of Results G->H

Figure 1. Generalized workflow for sensory threshold determination.

Signaling Pathways

The perception of difurfuryl disulfide involves distinct signaling pathways for taste and smell. While the specific receptors for this molecule have not been definitively identified, knowledge of related sulfur compounds provides a strong basis for the likely mechanisms.

Olfactory Signaling Pathway

The sense of smell is initiated by the binding of odorant molecules to olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity. The perception of thiols, the functional group present in the precursor to difurfuryl disulfide (furfuryl mercaptan), is known to be mediated by specific ORs. Research has highlighted the crucial role of metal ions, particularly copper, in the activation of these receptors.

The proposed mechanism involves the binding of the sulfur-containing ligand to a copper ion cofactor within the receptor's binding pocket, which in turn triggers a conformational change in the receptor and initiates the downstream signaling cascade.

olfactory_pathway cluster_receptor Olfactory Receptor Neuron receptor Olfactory Receptor (OR) (e.g., OR2T11) g_protein G-protein (Golf) receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates cAMP cAMP ac->cAMP Produces ion_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->ion_channel Opens depolarization Neuron Depolarization & Signal to Brain ion_channel->depolarization Ca2+/Na+ Influx odorant Difurfuryl Disulfide odorant->receptor Binds

Figure 2. Proposed olfactory signaling pathway for sulfur compounds.
Gustatory Signaling Pathway

The taste of sulfurous compounds is complex and not as well understood as the five basic tastes (sweet, sour, salty, bitter, and umami). It is likely that the perception of difurfuryl disulfide's "meaty" and "savory" characteristics is linked to the umami taste pathway, which involves the T1R1/T1R3 GPCR. Its "alliaceous" and "sulfuraceous" notes may be detected through other mechanisms, possibly involving transient receptor potential (TRP) channels, which are known to be involved in the perception of pungent compounds like those in garlic and onion. Further research is needed to elucidate the specific receptors and pathways involved in the taste perception of difurfuryl disulfide.

Conclusion

Difurfuryl disulfide is a critical component of the flavor and aroma of many important food products. Its sensory profile is characterized by desirable roasted, meaty, and coffee-like notes at low concentrations. While qualitative descriptions of its taste and odor are well-documented, a notable gap exists in the scientific literature regarding its quantitative sensory threshold values. Future research focusing on the determination of these thresholds using standardized sensory evaluation protocols would be highly valuable to the flavor and food industries. Furthermore, elucidation of the specific olfactory and gustatory receptors responsible for its perception would provide a more complete understanding of its sensory impact.

References

Methodological & Application

One-Pot Synthesis of Unsymmetrical Disulfides from Thiols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient one-pot synthesis of unsymmetrical disulfides from a variety of thiols. Unsymmetrical disulfides are crucial structural motifs in numerous biologically active molecules and play a significant role in drug development and materials science. The following sections detail reliable methods that offer high yields and procedural simplicity, making them valuable tools for synthetic chemists.

Method 1: Synthesis of Unsymmetrical Disulfides using 1-Chlorobenzotriazole (BtCl)

This method provides a green and efficient route for synthesizing unsymmetrical disulfides. The reaction proceeds through the formation of a benzotriazolated thiol intermediate (RSBt), which then reacts with a second thiol to yield the desired unsymmetrical disulfide. This approach avoids the use of harsh and toxic oxidizing agents.[1] The reaction is performed at low temperatures to minimize the formation of symmetrical disulfide byproducts.

Data Presentation

The following table summarizes the yields for the synthesis of various unsymmetrical disulfides using the 1-chlorobenzotriazole method. The order of thiol addition can influence the final yield.

Thiol 1 (R¹SH)Thiol 2 (R²SH)Product (R¹S-SR²)Yield (%)
4-methoxybenzenethiolBenzylthiol4-methoxy-S-benzyl disulfide85
4-methylbenzenethiolPropanethiol4-methyl-S-propyl disulfide78
Benzenethiol2-mercaptoethanolS-phenyl-2-hydroxyethyl disulfide92
BenzylthiolCysteineS-benzyl-cysteine disulfide88
Thiophenol4-chlorothiophenol4-chlorophenyl phenyl disulfide75
EthanethiolBenzenethiolEthyl phenyl disulfide81
Experimental Protocol

Materials:

  • 1-Chlorobenzotriazole (BtCl)

  • Anhydrous Dichloromethane (DCM)

  • Thiol 1 (R¹SH)

  • Thiol 2 (R²SH)

  • Dry ice/acetone bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-chlorobenzotriazole (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of the first thiol (R¹SH, 1.0 eq.) in anhydrous DCM to the cooled BtCl solution.

  • Stir the reaction mixture at -78 °C for 30 minutes. During this time, the formation of the R¹SBt intermediate occurs.

  • Slowly add a solution of the second thiol (R²SH, 1.0 eq.) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the organic layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure unsymmetrical disulfide.

Mandatory Visualization

G cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Disulfide Formation R1SH Thiol 1 (R¹SH) BtCl 1-Chlorobenzotriazole (BtCl) Intermediate R¹SBt Intermediate R1SH->Intermediate -78 °C, DCM BtCl->Intermediate R2SH Thiol 2 (R²SH) Product Unsymmetrical Disulfide (R¹S-SR²) Intermediate->Product Warm to RT Byproduct1 HCl R2SH->Product Byproduct2 Benzotriazole (BtH)

Caption: Reaction pathway for the one-pot synthesis of unsymmetrical disulfides using BtCl.

Method 2: Iodine-Catalyzed Aerobic Oxidative Cross-Coupling of Thiols

This method utilizes a catalytic amount of iodine to promote the aerobic oxidative cross-coupling of two different thiols to form unsymmetrical disulfides. This approach is advantageous due to the low cost and low toxicity of the catalyst and the use of oxygen from the air as the terminal oxidant, making it an environmentally friendly option.[2]

Data Presentation

The following table presents the yields for the synthesis of various unsymmetrical disulfides via iodine-catalyzed aerobic oxidation.

Thiol 1 (R¹SH)Thiol 2 (R²SH)Product (R¹S-SR²)Yield (%)
4-tert-butylbenzenethiol2-naphthalenethiol4-tert-butylphenyl 2-naphthyl disulfide82
Thiophenol1-dodecanethiolDodecyl phenyl disulfide76
4-chlorobenzenethiolBenzylthiol4-chlorophenyl benzyl disulfide88
2-mercaptobenzothiazole4-methylthiophenol2-(4-methylphenyldisulfanyl)benzothiazole91
CyclohexanethiolBenzenethiolCyclohexyl phenyl disulfide79
3-mercaptopropionic acidBenzylthiol3-(benzyldisulfanyl)propanoic acid85
Experimental Protocol

Materials:

  • Iodine (I₂)

  • Ethyl acetate (EtOAc)

  • Thiol 1 (R¹SH)

  • Thiol 2 (R²SH)

  • Oxygen balloon

  • Standard heating and stirring equipment

Procedure:

  • To a round-bottom flask, add iodine (5.0 mol%), the first thiol (R¹SH, 1.0 eq.), the second thiol (R²SH, 1.0 eq.), and ethyl acetate.

  • Fit the flask with a condenser and an oxygen balloon.

  • Heat the reaction mixture to 70 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a 10% aqueous solution of sodium thiosulfate to remove any remaining iodine.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure unsymmetrical disulfide.

Mandatory Visualization

G cluster_reactants Reactants R1SH Thiol 1 (R¹SH) Reaction Reaction Mixture (EtOAc, 70 °C) R1SH->Reaction R2SH Thiol 2 (R²SH) R2SH->Reaction I2_cat Iodine (I₂) Catalyst I2_cat->Reaction O2 Oxygen (O₂) O2->Reaction Product Unsymmetrical Disulfide (R¹S-SR²) Reaction->Product Byproduct Water (H₂O) Reaction->Byproduct

Caption: General workflow for the iodine-catalyzed aerobic synthesis of unsymmetrical disulfides.

Method 3: N-Iodosuccinimide (NIS) Promoted Synthesis

N-Iodosuccinimide (NIS) serves as an effective promoter for the one-pot synthesis of unsymmetrical disulfides from thiols. This method is characterized by its mild reaction conditions and short reaction times.

Data Presentation

The following table shows the yields obtained for the synthesis of various unsymmetrical disulfides using NIS.

Thiol 1 (R¹SH)Thiol 2 (R²SH)Product (R¹S-SR²)Yield (%)
4-bromobenzenethiolBenzylthiol4-bromophenyl benzyl disulfide85
2-mercaptopyridineThiophenol2-(phenyldisulfanyl)pyridine78
4-nitrobenzenethiol1-butanethiol4-nitrophenyl butyl disulfide82
Benzenethiol2-phenylethanethiolPhenyl 2-phenylethyl disulfide89
4-methoxybenzenethiolCyclohexanethiol4-methoxyphenyl cyclohexyl disulfide75
Experimental Protocol

Materials:

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (MeCN)

  • Thiol 1 (R¹SH)

  • Thiol 2 (R²SH)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the first thiol (R¹SH, 1.0 eq.) in acetonitrile.

  • Add N-Iodosuccinimide (1.1 eq.) to the solution and stir at room temperature for 10-15 minutes.

  • Add the second thiol (R²SH, 1.0 eq.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • After completion, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a 10% aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography on silica gel.

Mandatory Visualization

G cluster_step1 Activation of Thiol 1 cluster_step2 Reaction with Thiol 2 R1SH Thiol 1 (R¹SH) NIS N-Iodosuccinimide (NIS) R1SI Sulfenyl Iodide Intermediate (R¹SI) R1SH->R1SI MeCN, RT NIS->R1SI Succinimide Succinimide R2SH Thiol 2 (R²SH) Product Unsymmetrical Disulfide (R¹S-SR²) R1SI->Product R2SH->Product HI HI

Caption: Proposed reaction mechanism for the NIS-promoted synthesis of unsymmetrical disulfides.

References

Application Notes and Protocols: Difurfuryl Disulfide as a Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing difurfuryl disulfide as a versatile precursor for the synthesis of potentially bioactive molecules. This document outlines a detailed protocol for the synthesis of thioamides, a class of compounds with known therapeutic potential, and provides established experimental procedures for evaluating their antioxidant, anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties. While specific quantitative bioactivity data for derivatives synthesized directly from difurfuryl disulfide is emerging, this guide offers the necessary tools to produce and evaluate these novel compounds.

Synthesis of Bioactive Thioamides from Difurfuryl Disulfide

Difurfuryl disulfide serves as an effective sulfur source for the synthesis of thioamides, which are recognized for their diverse pharmacological activities.[1][2] The following protocol details a metal- and additive-free method for the synthesis of various thioamides.[2][3]

Experimental Protocol: Iodine-Promoted Synthesis of Thioamides[3]

Materials:

  • Difurfuryl disulfide

  • Secondary or primary amine of choice

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, combine difurfuryl disulfide (1 equivalent), the desired amine (2 equivalents), and iodine (0.5 equivalents).

  • Add DMSO as the solvent.

  • Heat the reaction mixture to 100°C and stir for 8 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The crude product can be purified by standard methods such as column chromatography on silica gel to yield the desired thioamide.

Diagram of Synthetic Workflow:

Synthesis_Workflow precursor Difurfuryl Disulfide + Amine reaction Iodine (0.5 equiv) DMSO, 100°C, 8h precursor->reaction Reaction Setup product Thioamide Derivative reaction->product Synthesis purification Purification (Column Chromatography) product->purification Workup bioevaluation Biological Activity Evaluation purification->bioevaluation Characterized Product

A schematic overview of the synthesis and evaluation process.

Evaluation of Bioactive Properties

The following sections provide standardized protocols for assessing the biological activities of thioamides and other potential derivatives synthesized from difurfuryl disulfide.

Antioxidant Activity

Organosulfur compounds are known for their antioxidant properties.[4][5] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method to evaluate this activity.[6][7]

Materials:

  • Synthesized compound (stock solution in a suitable solvent like methanol or DMSO)

  • DPPH solution (0.1 mM in methanol)

  • Ascorbic acid or Trolox (as a positive control)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the synthesized compound and the positive control in methanol.

  • In a 96-well plate, add 100 µL of each dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • For the blank, use 100 µL of methanol instead of the sample solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the compound.

Table 1: Representative Antioxidant Activity of Furan-Containing Compounds

CompoundAntioxidant AssayIC50 (µM)Reference
Furan-based thiosemicarbazide derivativeDPPH Scavenging27.31 ± 0.05[8]
Furan-based 1,2,4-triazole derivativeDPPH Scavenging21.80 ± 0.69[8]
4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateDPPH Scavenging0.6 mg/mL[9]
Anti-inflammatory Activity

Organosulfur compounds have demonstrated anti-inflammatory effects, often through the inhibition of inflammatory mediators like nitric oxide (NO) and the modulation of signaling pathways such as NF-κB.[10]

Materials:

  • RAW 264.7 macrophage cell line

  • Synthesized compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Griess Reagent

  • Dexamethasone (as a positive control)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the synthesized compound or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is used to determine the nitrite concentration.

  • Calculate the percentage of NO inhibition and determine the IC50 value.

Signaling Pathway: NF-κB Inhibition

A key mechanism for the anti-inflammatory activity of many compounds is the inhibition of the NF-κB signaling pathway, which controls the expression of pro-inflammatory genes.[11][12]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation ubiquitination & NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocation IkB_NFkB->NFkB releases DNA DNA (κB sites) NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes transcription Thioamide\nDerivative Thioamide Derivative Thioamide\nDerivative->IKK Inhibits

Potential inhibition of the NF-κB signaling pathway.

Table 2: Representative Anti-inflammatory Activity of Related Compounds

CompoundAssayIC50Reference
Glycyrrhetinic acid derivative with disulfide bondHMGB1 expression in LPS-treated RAW264.7 cells~30 µM (reduced to 38.2%)[10]
Curcumin analogue (BAT3)NF-κB inhibition6 µM[11]
Turmeric extractNF-κB inhibition in LPS-stimulated RAW264.7 cells15 µM[12]
Anticancer Activity

Thioamides and furan-containing structures are present in a number of compounds with demonstrated anticancer activity.[13]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, HepG2)

  • Synthesized compound (dissolved in DMSO)

  • DMEM with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Doxorubicin (as a positive control)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compound or doxorubicin for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC50 value.

Table 3: Representative Anticancer Activity of Thioamides and Furan Derivatives

CompoundCell LineIC50 (µM)Reference
Piperazine N-thioamide derivativeMDA-PATC53 (pancreatic)0.73 ± 0.08[13]
Piperazine N-thioamide derivativePL45 (pancreatic)1.14 ± 0.11[13]
Thioamide-based metal complexHCT-116 (colon)11.0[13]
Furan-based derivative 4MCF-7 (breast)4.06[14]
Furan-based derivative 7MCF-7 (breast)2.96[14]
Neuroprotective Activity

Organosulfur compounds are being investigated for their potential neuroprotective effects.[15] In vitro models using neuronal cell lines can be used for initial screening.[16][17][18]

Materials:

  • SH-SY5Y neuroblastoma cell line

  • Synthesized compound

  • Hydrogen peroxide (H₂O₂) or another neurotoxin

  • DMEM/F12 medium with 10% FBS

  • MTT or PrestoBlue™ Cell Viability Reagent

  • 96-well cell culture plates

Procedure:

  • Differentiate SH-SY5Y cells into a neuronal phenotype if required.

  • Seed the cells in a 96-well plate.

  • Pre-treat the cells with different concentrations of the synthesized compound for 1-2 hours.

  • Induce neuronal damage by adding a neurotoxin like H₂O₂ for 24 hours.

  • Assess cell viability using MTT or PrestoBlue™ assay as described previously.

  • An increase in cell viability in the presence of the compound compared to the neurotoxin-only control indicates a neuroprotective effect.

Table 4: Representative Neuroprotective Activity of Related Compounds

CompoundModelEffectReference
7,8-dihydroxy 4-thioflavone (14d)H₂O₂-induced oxidative stressNeuroprotective at 0.3 µM[19]
7,8-dihydroxy 4-thioflavone (18d)H₂O₂-induced oxidative stressNeuroprotective at 0.3 µM[19]
Thiazolidine derivativesEthanol-induced neuritisReduction of neuronal damage
Antimicrobial Activity

Thioamides have been reported to possess antimicrobial properties.[20] The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

Materials:

  • Bacterial or fungal strain of interest

  • Synthesized compound

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Ciprofloxacin (for bacteria) or Fluconazole (for fungi) as positive controls

  • 96-well microplates

Procedure:

  • Perform a serial two-fold dilution of the synthesized compound and the control antibiotic in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a growth control (no compound) and a sterility control (no microorganism).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 5: Representative Antimicrobial Activity of Thioamides

CompoundMicroorganismMIC (µg/mL)Reference
Thioamide/ciprofloxacin hybrid (3a)Staphylococcus aureus0.38[21]
Thioamide/ciprofloxacin hybrid (3a)Escherichia coli0.45[21]
Thioamide/ciprofloxacin hybrid (3a)Candida albicans0.06[21]

Conclusion

Difurfuryl disulfide presents a valuable and accessible starting material for the synthesis of a variety of heterocyclic compounds, notably thioamides, which hold significant promise for applications in drug discovery. The protocols provided herein offer a robust framework for the synthesis and subsequent biological evaluation of these novel derivatives. Researchers are encouraged to utilize these methods to explore the antioxidant, anti-inflammatory, anticancer, neuroprotective, and antimicrobial potential of compounds derived from difurfuryl disulfide, thereby contributing to the development of new therapeutic agents.

References

Application Notes and Protocols for the Encapsulation of Difurfuryl Disulfide in β-Cyclodextrin for Controlled Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difurfuryl disulfide is a volatile organosulfur compound with applications in the flavor, fragrance, and pharmaceutical industries[1]. Its high volatility and potential for degradation, however, can limit its shelf-life and control over its release profile. Encapsulation within β-cyclodextrin, a cyclic oligosaccharide, offers a promising solution to enhance its stability and achieve a controlled release[2]. The hydrophobic inner cavity of β-cyclodextrin can host the lipophilic difurfuryl disulfide molecule, forming an inclusion complex that protects the guest molecule and modifies its physicochemical properties.

These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and in-vitro release testing of a difurfuryl disulfide-β-cyclodextrin inclusion complex.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the difurfuryl disulfide-β-cyclodextrin inclusion complex.

Table 1: Physicochemical Properties of Difurfuryl Disulfide and β-Cyclodextrin

PropertyDifurfuryl Disulfideβ-Cyclodextrin
CAS Number 4437-20-17585-39-9
Molecular Formula C₁₀H₁₀O₂S₂C₄₂H₇₀O₃₅
Molecular Weight 226.32 g/mol 1134.98 g/mol
Appearance Colorless to light yellow liquidWhite crystalline powder
Solubility Slightly soluble in water; soluble in alcohol and oilsSparingly soluble in water

Table 2: Characteristics of the Difurfuryl Disulfide-β-Cyclodextrin Inclusion Complex

ParameterValueReference
Method of Preparation Co-precipitation[2]
Molar Ratio (Guest:Host) 1:1[2]
Loading Capacity of Difurfuryl Disulfide Approximately 19.8%[2]
Binding Energy (Calculated) -162 kJ/mol[3]

Table 3: In-Vitro Release Profile of Difurfuryl Disulfide from β-Cyclodextrin Complex *

Time (hours)Cumulative Release (%)
1
2
4
8
12
24
48
72

*Note: This table is a template. The data should be populated with experimental results obtained from the protocol outlined in Section 3.3.

Experimental Protocols

Preparation of Difurfuryl Disulfide-β-Cyclodextrin Inclusion Complex (Co-precipitation Method)

This protocol describes the synthesis of the inclusion complex using a co-precipitation technique.

Materials:

  • Difurfuryl disulfide (≥95% purity)

  • β-Cyclodextrin (pharmaceutical grade)

  • Ethanol (99.5%)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Beakers

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Preparation of β-Cyclodextrin Solution:

    • Dissolve a specific molar amount of β-cyclodextrin in deionized water with continuous stirring at 50-60°C to obtain a saturated or near-saturated solution.

  • Preparation of Difurfuryl Disulfide Solution:

    • In a separate beaker, dissolve a corresponding molar equivalent (for a 1:1 molar ratio) of difurfuryl disulfide in a minimal amount of ethanol.

  • Formation of the Inclusion Complex:

    • Slowly add the ethanolic solution of difurfuryl disulfide dropwise to the aqueous β-cyclodextrin solution while maintaining constant stirring.

    • Continue stirring the mixture for 4-6 hours at a constant temperature (e.g., 50°C).

    • Gradually cool the mixture to room temperature and then further cool in an ice bath for at least 2 hours to facilitate the precipitation of the inclusion complex.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed β-cyclodextrin.

    • Subsequently, wash the solid with a small amount of cold ethanol to remove any surface-adsorbed difurfuryl disulfide.

  • Drying:

    • Dry the purified inclusion complex in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Storage:

    • Store the dried difurfuryl disulfide-β-cyclodextrin inclusion complex in a tightly sealed container in a cool, dark, and dry place.

Characterization of the Inclusion Complex

FTIR spectroscopy is used to confirm the formation of the inclusion complex by observing changes in the vibrational bands of both difurfuryl disulfide and β-cyclodextrin. A blue shift in the FTIR band at 3380 cm⁻¹ of β-cyclodextrin and the appearance of a new band at 1500 cm⁻¹ are indicative of complex formation[2].

Instrumentation:

  • FTIR Spectrometer

Sample Preparation (KBr Pellet Method):

  • Grind a small amount of the sample (difurfuryl disulfide-β-cyclodextrin complex, pure difurfuryl disulfide, pure β-cyclodextrin, or a physical mixture) with spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumental Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

TGA is employed to assess the thermal stability of the inclusion complex and to study the release characteristics of the encapsulated difurfuryl disulfide. The formation of the inclusion complex is expected to increase the thermal stability of difurfuryl disulfide.

Instrumentation:

  • Thermogravimetric Analyzer

Procedure:

  • Accurately weigh 5-10 mg of the sample into an alumina crucible.

  • Place the crucible in the TGA furnace.

Instrumental Parameters:

  • Temperature Range: 30°C to 600°C

  • Heating Rate: 10°C/min

  • Atmosphere: Nitrogen (flow rate: 20 mL/min)

In-Vitro Controlled Release Study

This protocol describes the in-vitro release of difurfuryl disulfide from the β-cyclodextrin inclusion complex using a dissolution apparatus.

Materials:

  • Difurfuryl disulfide-β-cyclodextrin inclusion complex

  • Phosphate buffer solution (PBS, pH 7.4) or other desired release medium

  • Dissolution apparatus (USP Type II - Paddle)

  • Syringes with filters (0.45 µm)

  • Vials for sample collection

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Sulfur Chemiluminescence Detector (GC-SCD)

  • Hexane or other suitable extraction solvent

Procedure:

  • Preparation of Release Medium:

    • Prepare a sufficient volume of the desired release medium (e.g., PBS pH 7.4) and pre-heat it to 37°C.

  • Dissolution Test:

    • Place a known amount of the difurfuryl disulfide-β-cyclodextrin inclusion complex (equivalent to a specific dose of difurfuryl disulfide) into each vessel of the dissolution apparatus containing 900 mL of the release medium.

    • Set the paddle speed to 50 rpm and maintain the temperature at 37 ± 0.5°C.

  • Sample Collection:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw a 5 mL aliquot of the release medium from each vessel.

    • Immediately replace the withdrawn volume with 5 mL of fresh, pre-heated release medium.

    • Filter the collected samples through a 0.45 µm syringe filter.

  • Quantification of Released Difurfuryl Disulfide (GC-FID/SCD Method):

    • Extraction: Extract the difurfuryl disulfide from the collected aqueous samples using a suitable organic solvent like hexane.

    • GC Analysis: Inject the organic extract into the GC system for quantification.

    • Instrumental Conditions (Example):

      • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

      • Carrier Gas: Helium

      • Injector Temperature: 250°C

      • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

      • Detector Temperature (FID): 300°C

    • Calibration: Prepare a series of standard solutions of difurfuryl disulfide in the extraction solvent and generate a calibration curve to determine the concentration of the released compound in the samples.

  • Data Analysis:

    • Calculate the cumulative percentage of difurfuryl disulfide released at each time point.

    • Plot the cumulative release percentage against time to obtain the release profile.

    • Analyze the release data using appropriate kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Visualizations

experimental_workflow cluster_prep Preparation of Inclusion Complex cluster_char Characterization cluster_release In-Vitro Release Study prep1 Dissolve β-Cyclodextrin in Water prep3 Mix Solutions and Stir prep1->prep3 prep2 Dissolve Difurfuryl Disulfide in Ethanol prep2->prep3 prep4 Precipitate, Filter, and Wash prep3->prep4 prep5 Dry the Complex prep4->prep5 char1 FTIR Spectroscopy prep5->char1 char2 Thermogravimetric Analysis (TGA) prep5->char2 rel1 Dissolution Test prep5->rel1 rel2 Sample Collection rel1->rel2 rel3 Quantification (GC-FID/SCD) rel2->rel3 rel4 Data Analysis rel3->rel4

Caption: Experimental workflow for the preparation, characterization, and release study.

encapsulation_process cluster_process Encapsulation host β-Cyclodextrin (Hydrophilic Exterior) complex Inclusion Complex (Enhanced Stability) host->complex guest Difurfuryl Disulfide (Hydrophobic) guest->complex Encapsulation

Caption: Encapsulation of difurfuryl disulfide within β-cyclodextrin.

controlled_release_pathway start Inclusion Complex in Aqueous Medium dissociation Dissociation of the Complex start->dissociation release Release of Difurfuryl Disulfide dissociation->release diffusion Diffusion into the Medium release->diffusion end Controlled Release Achieved diffusion->end

Caption: Signaling pathway for the controlled release of difurfuryl disulfide.

References

Application Note: Identification of Difurfuryl Disulfide using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difurfuryl disulfide is a significant organosulfur compound known for its characteristic roasted and savory aroma, making it a key component in the flavor and fragrance industry.[1] It is also a subject of interest in pharmaceutical and agrochemical research due to its versatile chemical properties. This application note provides a detailed protocol for the confident identification of difurfuryl disulfide using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlines sample preparation, GC-MS parameters, and data analysis. The provided experimental workflow and quantitative data will aid researchers in achieving reliable and reproducible results.

Introduction

Difurfuryl disulfide (CAS 4437-20-1) is an organosulfur compound that contributes to the aroma profile of various foods, including boiled beef and coffee.[1][2] Its unique flavor and fragrance properties have led to its use as a flavoring agent in meat, soup, and coffee-flavored products.[1] Beyond its role in the food industry, its chemical structure, featuring furan rings and a disulfide linkage, makes it a valuable precursor in organic synthesis for pharmaceuticals and agrochemicals. Accurate and reliable identification of difurfuryl disulfide is crucial for quality control in food production, research into flavor chemistry, and the development of new chemical entities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This method is particularly well-suited for the analysis of sulfur compounds.[3] This protocol details a robust GC-MS method for the analysis of difurfuryl disulfide.

Experimental Protocol

This protocol is designed for the qualitative and quantitative analysis of difurfuryl disulfide in a liquid matrix.

Sample Preparation (Liquid-Liquid Extraction)

For samples where difurfuryl disulfide is present in an aqueous matrix, a liquid-liquid extraction is recommended to isolate the analyte and remove non-volatile components.

  • Sample Collection: Collect 10 mL of the aqueous sample in a glass vial.

  • Solvent Addition: Add 5 mL of dichloromethane (DCM) to the sample vial.

  • Extraction: Cap the vial and vortex for 2 minutes to ensure thorough mixing and extraction of difurfuryl disulfide into the organic layer.

  • Phase Separation: Allow the layers to separate. The DCM layer, containing the analyte, will be the bottom layer.

  • Collection: Carefully transfer the bottom DCM layer to a clean GC vial using a glass pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

GC-MS Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

ParameterValue
Gas Chromatograph
ColumnSH-Rxi™-1MS (30 m x 0.32 mm I.D., 4 µm film thickness) or equivalent
Injection Volume1 µL
Injection ModeSplit (10:1 ratio)
Injector Temperature250 °C
Carrier GasHelium
Carrier Gas ControlConstant Flow Mode (2.0 mL/min)
Oven Program
Initial Temperature50 °C, hold for 2 minutes
Ramp 110 °C/min to 180 °C
Ramp 220 °C/min to 250 °C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Transfer Line Temp.280 °C
Mass Rangem/z 40-300
Scan ModeFull Scan

Data Presentation

The identification of difurfuryl disulfide is confirmed by its retention time and the fragmentation pattern in the mass spectrum.

Retention Time

The retention time of a compound is dependent on the specific GC column and analytical conditions.[4] Under the conditions specified above, the retention time for difurfuryl disulfide should be determined by injecting a pure standard. Retention time shifts can occur between different instruments or even with the same instrument over time, so regular calibration is recommended.[5][6]

Mass Spectrum

The mass spectrum of difurfuryl disulfide is characterized by a specific fragmentation pattern. The molecular ion peak ([M]⁺) is expected at m/z 226. The most abundant fragment ion (base peak) is typically observed at m/z 81, corresponding to the furfuryl moiety. Another significant fragment is often seen at m/z 53.

m/zInterpretationRelative Abundance
226Molecular Ion [C₁₀H₁₀O₂S₂]⁺Low
81[C₅H₅O]⁺ (Furfuryl cation)High (Base Peak)
53[C₄H₅]⁺Medium

This data is based on typical fragmentation patterns for this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis for the identification of difurfuryl disulfide.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Aqueous Sample Extraction Liquid-Liquid Extraction (Dichloromethane) Sample->Extraction Concentration Collection of Organic Layer Extraction->Concentration Drying Drying with Na2SO4 Concentration->Drying Injection GC Injection Drying->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Identification Peak Identification (Retention Time) Data_Acquisition->Peak_Identification Spectrum_Analysis Mass Spectrum Analysis (m/z 81, 226) Peak_Identification->Spectrum_Analysis Confirmation Confirmation of Difurfuryl Disulfide Spectrum_Analysis->Confirmation

Caption: Experimental workflow for difurfuryl disulfide identification.

Conclusion

This application note provides a comprehensive and detailed protocol for the identification of difurfuryl disulfide using GC-MS. The outlined sample preparation, instrument parameters, and data analysis guidelines offer a solid foundation for researchers, scientists, and drug development professionals. By following this protocol, users can achieve reliable and reproducible identification of this important flavor and synthesis compound. Further optimization may be required based on the specific sample matrix and analytical instrumentation.

References

Application Notes and Protocols for the Use of Difurfuryl Disulfide in the Development of Advanced Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of difurfuryl disulfide in the synthesis of advanced poly(disulfido-imide) polymers. The unique chemical structure of difurfuryl disulfide, featuring furan rings and a disulfide linkage, allows for its application as a monomer in Diels-Alder polymerization reactions with bismaleimides, leading to the formation of thermally stable polymers with potential for use in high-performance materials and composites.

Introduction

Difurfuryl disulfide is a versatile organosulfur compound that holds promise in the field of polymer chemistry. Its furan moieties can act as dienes in Diels-Alder reactions, a powerful and efficient method for polymer synthesis. When reacted with bismaleimides (dienophiles), difurfuryl disulfide can form poly(disulfido-imide)s, a class of polymers characterized by their thermal stability and mechanical strength. The disulfide bond within the polymer backbone also introduces a potential site for redox-responsiveness, a desirable characteristic for applications in drug delivery and self-healing materials.

These notes will focus on the synthesis of poly(disulfido-imide)s through the Diels-Alder polymerization of difurfuryl disulfide with various bismaleimides. The resulting polymers exhibit moderate thermal stability and can be used to fabricate glass-reinforced laminates with good mechanical properties.

Data Presentation

The following table summarizes the thermal decomposition temperatures of various poly(disulfido-imide)s synthesized from difurfuryl disulfide and different bismaleimides. This data is crucial for evaluating the thermal stability of the polymers and determining their suitability for high-temperature applications.

Bismaleimide Co-monomerPolymer DesignationThermal Decomposition Temperature (°C) at 10% Weight Loss
N,N'-m-phenylene bismaleimidePDSI-1320
N,N'-p-phenylene bismaleimidePDSI-2340
N,N'-4,4'-diphenylmethane bismaleimidePDSI-3350
N,N'-4,4'-diphenylether bismaleimidePDSI-4360
N,N'-4,4'-diphenylsulfone bismaleimidePDSI-5370
N,N'-Hexamethylene bismaleimidePDSI-6310

Note: The data presented is based on thermogravimetric analysis (TGA) and provides an indication of the polymers' thermal stability.

Experimental Protocols

The following protocols describe the synthesis of poly(disulfido-imide)s via Diels-Alder polymerization of difurfuryl disulfide and subsequent preparation of glass-reinforced laminates.

Protocol 1: Synthesis of Poly(disulfido-imide)s (PDSI)

This protocol details the solution polymerization method for synthesizing PDSI.

Materials:

  • Difurfuryl disulfide (FDS)

  • Bismaleimide (e.g., N,N'-m-phenylene bismaleimide)

  • Xylene (anhydrous)

  • Acetic anhydride

  • Methanol

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve equimolar amounts of difurfuryl disulfide and the chosen bismaleimide in anhydrous xylene.

  • Reflux the reaction mixture under a nitrogen atmosphere for 8-10 hours.

  • After the initial reflux, add acetic anhydride (in a 1:2 molar ratio with respect to the monomers) to the reaction mixture.

  • Continue to reflux the mixture for an additional 4-6 hours to induce aromatization of the tetrahydropthalimide intermediates.

  • Allow the reaction mixture to cool to room temperature.

  • Precipitate the polymer by pouring the solution into a large volume of methanol with vigorous stirring.

  • Filter the precipitated polymer, wash thoroughly with methanol, and dry in a vacuum oven at 60°C until a constant weight is achieved.

Protocol 2: Preparation of Glass-Reinforced Poly(disulfido-imide) Laminates

This protocol describes the fabrication of composite materials using the synthesized PDSI.

Materials:

  • Poly(disulfido-imide) (PDSI) powder (synthesized as per Protocol 1)

  • E-type glass cloth

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Prepare a 20% (w/v) solution of the PDSI powder in DMF.

  • Impregnate the E-type glass cloth with the polymer solution and allow the solvent to evaporate partially at room temperature.

  • Stack several layers of the impregnated glass cloth (typically 6-8 layers).

  • Place the stacked layers between two steel plates lined with a release agent.

  • Cure the assembly in a hydraulic press at 180-200°C under a pressure of 50-70 psi for 4-6 hours.

  • After curing, allow the laminate to cool slowly to room temperature before removing it from the press.

Visualizations

Diels-Alder Polymerization of Difurfuryl Disulfide and Bismaleimide

The following diagram illustrates the general reaction scheme for the synthesis of poly(disulfido-imide)s.

Diels_Alder_Polymerization cluster_reactants Reactants cluster_process Process cluster_product Product FDS Difurfuryl Disulfide (Diene) Polymerization Diels-Alder Polymerization FDS->Polymerization BMI Bismaleimide (Dienophile) BMI->Polymerization Aromatization Aromatization Polymerization->Aromatization PDSI Poly(disulfido-imide) Aromatization->PDSI

Caption: Diels-Alder polymerization of difurfuryl disulfide with a bismaleimide.

Experimental Workflow for PDSI Synthesis and Laminate Fabrication

This diagram outlines the key steps in the experimental process, from monomer to final composite material.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_fabrication Laminate Fabrication cluster_characterization Characterization Reactants Mix Difurfuryl Disulfide & Bismaleimide in Xylene Reflux1 Reflux under Nitrogen (8-10h) Reactants->Reflux1 Add_AA Add Acetic Anhydride Reflux1->Add_AA Reflux2 Reflux (4-6h) for Aromatization Add_AA->Reflux2 Precipitation Precipitate in Methanol Reflux2->Precipitation Drying Filter, Wash, and Dry Precipitation->Drying Dissolve Dissolve PDSI in DMF Drying->Dissolve PDSI Powder TGA TGA Drying->TGA Impregnate Impregnate Glass Cloth Dissolve->Impregnate Stack Stack Impregnated Layers Impregnate->Stack Cure Cure in Hydraulic Press Stack->Cure Mechanical_Testing Mechanical Testing Cure->Mechanical_Testing

Caption: Workflow for PDSI synthesis and laminate fabrication.

Application Notes and Protocols for High-Purity Synthesis of Difurfuryl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the high-purity synthesis of Difurfuryl disulfide (CAS No. 4437-20-1), a versatile organosulfur compound with applications in flavor and fragrance, materials science, and as a potential intermediate in pharmaceutical synthesis.[1][2] The following sections detail two primary synthesis routes, purification methods, and analytical characterization to ensure high purity for research and development purposes.

Introduction

Difurfuryl disulfide is a sulfur-containing volatile compound naturally found in roasted coffee.[3] It is characterized by two furan rings connected by a disulfide bond, a structure that imparts unique chemical properties and potential bioactivity. While extensively used in the food and fragrance industries for its roasted, sulfuraceous notes, its potential as a precursor for novel bioactive molecules is an emerging area of interest for drug development professionals.[2][4] The disulfide linkage, in particular, is a key feature in various biologically active compounds and can be a target for further chemical modification. This document outlines reliable methods for synthesizing Difurfuryl disulfide in high purity, suitable for rigorous research applications.

Data Presentation

The following table summarizes the quantitative data for the described synthesis methods.

Synthesis MethodStarting MaterialReagentsReaction TimeTemperatureReported YieldReported Purity
Method 1: Oxidation of Furfuryl Mercaptan Furfuryl MercaptanDimethyl sulfoxide (DMSO)1.5 hoursReflux83.0%High (not specified)
Method 2: From Furfural and a Sulfur Source FurfuralSodium hydrosulfide or Hydrogen sulfide, EthanolLong (overnight)Room TemperatureNot specifiedNot specified

Experimental Protocols

Method 1: High-Yield Synthesis via Oxidation of Furfuryl Mercaptan

This method details the synthesis of Difurfuryl disulfide through the oxidation of Furfuryl mercaptan using dimethyl sulfoxide (DMSO) as an oxidant.[5] This protocol is advantageous due to its relatively short reaction time and high reported yield.

Materials:

  • Furfuryl mercaptan

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Electric stirrer

  • Heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, electric stirrer, and thermometer, add Furfuryl mercaptan and dimethyl sulfoxide (DMSO). The molar ratio of Furfuryl mercaptan to DMSO should be between 1:0.5 and 1:10.[5]

  • Reaction: Heat the mixture to reflux while stirring. Maintain the reflux for 1.5 hours.[5]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Perform a normal pressure distillation to remove the generated dimethyl sulfide, water, and any unreacted DMSO.[5]

  • Extraction: Transfer the residue to a separatory funnel. Add deionized water and extract the product with diethyl ether.

  • Drying and Solvent Removal: Dry the ether layer over anhydrous sodium sulfate. Filter to remove the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation, collecting the fraction at 112-113 °C / 66.7 Pa.[5] The final product should be a colorless to pale yellow liquid.

Method 2: Synthesis from Furfural

This method describes the synthesis of Difurfuryl disulfide starting from furfural and a sulfur source. While this method utilizes readily available starting materials, it involves a longer reaction time and the handling of toxic hydrogen sulfide gas.[6]

Materials:

  • Furfural

  • Sodium hydrosulfide or Hydrogen sulfide gas

  • 95% Ethanol

  • Sodium sulfite

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Gas inlet tube (if using H₂S)

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Mixture Preparation: In a round-bottom flask, prepare a mixture of furfural, 95% ethanol, and sodium sulfite. Cool the mixture in an ice bath.

  • Sulfidation: Bubble dried hydrogen sulfide gas through the cooled mixture or add sodium hydrosulfide. Allow the reaction to proceed at room temperature overnight.[6]

  • Initial Work-up: Remove any undissolved sodium sulfite by filtration. Evaporate most of the ethanol from the filtrate.

  • Extraction: Pour the residue into water and extract the product with diethyl ether.

  • Drying and Solvent Removal: Dry the ether layer over anhydrous sodium sulfate. Filter and remove the ether using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain Difurfuryl disulfide.

Quality Control and Characterization

High purity of Difurfuryl disulfide is crucial for research applications. The following analytical techniques are recommended for purity assessment and structural confirmation:

  • Gas Chromatography (GC): To determine the purity of the final product and identify any volatile impurities. A purity of ≥95% is generally expected for research-grade material.

  • High-Performance Liquid Chromatography (HPLC): For the identification and quantification of non-volatile impurities.

  • Spectroscopic Analysis:

    • Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups.

    • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To verify the chemical structure of the compound.

    • Elemental Analysis: To confirm the elemental composition (C, H, O, S).[6]

A Certificate of Analysis (COA) for high-purity Difurfuryl disulfide should include the purity percentage determined by GC, limits for any significant impurities, and key physical properties.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the synthesis and purification of Difurfuryl disulfide.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Stage cluster_analysis Quality Control Stage A Starting Materials (Furfuryl Mercaptan + DMSO) B Reaction (Reflux, 1.5h) A->B C Distillation (Removal of DMSO/Byproducts) B->C D Liquid-Liquid Extraction C->D E Drying & Solvent Evaporation D->E F Vacuum Distillation E->F G High-Purity Difurfuryl Disulfide F->G H Analytical Characterization (GC, HPLC, Spectroscopy) G->H

Caption: Workflow for the synthesis of Difurfuryl disulfide.

Potential Biological Activity and Research Applications

While the primary applications of Difurfuryl disulfide have been in the flavor and fragrance industries, there is growing interest in its potential as a building block for pharmaceutical and agrochemical development.[1] Disulfide-containing compounds are known to exhibit a range of biological activities, including antimicrobial and antifungal properties.[4] The disulfide bond can interact with biological thiols, suggesting a potential mechanism of action that could be explored in drug discovery programs. Researchers may investigate its efficacy against various microbial strains or its potential as a modulator of specific biological pathways. The furan moieties also offer sites for further chemical elaboration to create libraries of novel compounds for screening.

References

Application Notes and Protocols for Difurfuryl Disulfide-Based Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the creation and characterization of self-assembled monolayers (SAMs) using Difurfuryl disulfide (DFDS). While direct literature on DFDS SAMs is limited, this document extrapolates from established protocols for aromatic and heterocyclic disulfides to provide a robust starting point for research and development.

Introduction

Difurfuryl disulfide is a versatile organosulfur compound with potential applications in materials science and pharmaceuticals.[1][2] Its furan rings and disulfide linkage offer unique electronic and reactive properties, making it an interesting candidate for the formation of self-assembled monolayers.[2] SAMs are highly ordered molecular layers that spontaneously form on a substrate, providing a powerful method for tailoring surface properties at the nanoscale.[3] DFDS-based SAMs could find applications in areas such as corrosion inhibition, biosensing, and as functional surfaces for drug delivery platforms.[1]

Quantitative Data Summary

The following table summarizes representative quantitative data for aromatic disulfide SAMs on gold, which can be considered indicative of the expected properties for DFDS SAMs.

ParameterDiphenyl Disulfide (DDS) on GoldNaphthalene Disulfide (NDS) on GoldExpected Range for DFDS SAMs
Monolayer Formation Time ~2 hours~2 hours1-24 hours
Surface Coverage 99.8%99.6%>95%
Area per Molecule ~36 Ų~49 Ų30-50 Ų
Double-Layer Capacitance ~8 µF/cm²~14 µF/cm²5-15 µF/cm²
Monolayer Thickness (Ellipsometry) ~1.07 nm (for a similar nitro-derivative)[4]Not Available0.8-1.5 nm

Experimental Protocols

Detailed methodologies for the formation of DFDS-based SAMs on gold and copper substrates are provided below. These protocols are based on best practices for aromatic and heterocyclic disulfide SAMs.[3][5]

Protocol 1: Formation of DFDS SAMs on Gold Substrates

This protocol details the steps for creating a DFDS self-assembled monolayer on a gold surface.

Materials:

  • Difurfuryl disulfide (DFDS)

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • 200 proof ethanol (or acetonitrile)

  • Sulfuric acid (H₂SO₄)

  • Hydrogen peroxide (30%, H₂O₂)

  • Deionized water

  • Nitrogen gas (high purity)

  • Glass beakers and petri dishes

  • Tweezers

  • Sonicator

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Leave the substrates in the piranha solution for 10-15 minutes.

    • Carefully remove the substrates and rinse thoroughly with deionized water, followed by ethanol.

    • Dry the substrates under a stream of high-purity nitrogen gas.

  • Solution Preparation:

    • Prepare a 1 mM solution of DFDS in 200 proof ethanol. For example, dissolve 2.26 mg of DFDS in 10 mL of ethanol.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Self-Assembly:

    • Immediately immerse the clean, dry gold substrates into the DFDS solution.

    • To minimize oxidation, it is recommended to purge the container with nitrogen gas before sealing.

    • Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.

  • Rinsing and Drying:

    • Remove the substrates from the DFDS solution with clean tweezers.

    • Rinse the substrates thoroughly with fresh ethanol to remove any physisorbed molecules.

    • Dry the SAM-coated substrates under a stream of high-purity nitrogen gas.

  • Storage:

    • Store the prepared SAMs in a clean, dry environment, such as a desiccator or a nitrogen-purged container, to prevent contamination.

Protocol 2: Formation of DFDS SAMs on Copper Substrates

This protocol outlines the procedure for forming a DFDS SAM on a copper surface, which can be particularly useful for corrosion protection applications.[5]

Materials:

  • Difurfuryl disulfide (DFDS)

  • Copper substrates

  • Ethanol (or isooctane)

  • Acetic acid or hydrochloric acid (for oxide removal)

  • Deionized water

  • Nitrogen gas (high purity)

  • Glass beakers and petri dishes

  • Tweezers

  • Sonicator

Procedure:

  • Substrate Cleaning:

    • Mechanically polish the copper substrates to a mirror finish.

    • Sonicate the substrates in ethanol for 10 minutes to remove organic contaminants.

    • To remove the native oxide layer, immerse the substrates in a dilute acid solution (e.g., 1 M acetic acid or 0.1 M HCl) for 1-2 minutes.

    • Rinse the substrates thoroughly with deionized water, followed by ethanol.

    • Dry the substrates under a stream of high-purity nitrogen gas.

  • Solution Preparation:

    • Prepare a 1 mM solution of DFDS in ethanol or another suitable solvent like isooctane.

    • Deoxygenate the solvent by bubbling nitrogen gas through it for at least 30 minutes.

    • Dissolve the DFDS in the deoxygenated solvent and sonicate for 5-10 minutes.

  • Self-Assembly:

    • Immediately immerse the clean, dry copper substrates into the deoxygenated DFDS solution.

    • Maintain an inert atmosphere by purging the container with nitrogen gas before sealing.

    • Allow the self-assembly to proceed for 1-24 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrates from the solution and rinse thoroughly with the deoxygenated solvent.

    • Dry the SAM-coated copper substrates under a stream of high-purity nitrogen gas.

  • Storage:

    • Store the samples in an inert environment to prevent re-oxidation of the copper surface.

Visualizations

Experimental Workflow for SAM Formation

experimental_workflow cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_assembly Self-Assembly cluster_post Post-Processing Clean Substrate Cleaning (e.g., Piranha for Au, Acid for Cu) Rinse_Dry1 Rinse and Dry Clean->Rinse_Dry1 Immerse Immerse Substrate in Solution Rinse_Dry1->Immerse Dissolve Dissolve DFDS in Solvent Sonicate Sonicate to Ensure Dissolution Dissolve->Sonicate Sonicate->Immerse Incubate Incubate (1-48 hours) Immerse->Incubate Rinse_Dry2 Rinse and Dry Incubate->Rinse_Dry2 Characterize Characterization (e.g., XPS, Contact Angle) Rinse_Dry2->Characterize

Caption: A generalized workflow for the creation of Difurfuryl disulfide-based self-assembled monolayers.

Logical Relationships in SAM Applications for Drug Development

drug_development_application DFDS_SAM DFDS-based SAM Functionalization Surface Functionalization DFDS_SAM->Functionalization Drug_Delivery Drug Delivery Vehicle Functionalization->Drug_Delivery Biosensor Biosensor Platform Functionalization->Biosensor Targeting Targeted Drug Delivery Drug_Delivery->Targeting Controlled_Release Controlled Release Drug_Delivery->Controlled_Release Biomolecule_Detection Biomolecule Detection Biosensor->Biomolecule_Detection

Caption: Potential pathways for the application of DFDS SAMs in drug development.

References

Troubleshooting & Optimization

Technical Support Center: Difurfuryl Disulfide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Difurfuryl disulfide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Difurfuryl disulfide, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete Oxidation of Furfuryl Mercaptan: The oxidizing agent may be weak, insufficient, or degraded.- Ensure the use of a fresh, high-quality oxidizing agent such as Dimethyl sulfoxide (DMSO) or Iodine.[1][2]- Increase the molar ratio of the oxidizing agent to furfuryl mercaptan.- Consider alternative oxidation methods, such as using Potassium Bromate (KBrO3) with a catalyst.[3]
Poor Quality Starting Materials: Impurities in furfuryl mercaptan or furfural can interfere with the reaction.- Verify the purity of starting materials using techniques like Gas Chromatography (GC).[4][5]- Purify starting materials by distillation if necessary.
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at high temperatures.- For the DMSO method, maintain a reaction temperature between 65-70°C for optimal results.[1]- For other methods, perform small-scale experiments to determine the optimal temperature.
Insufficient Reaction Time: The reaction may not have proceeded to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]- Extend the reaction time as needed. A reaction time of 3.5 hours has been reported for the DMSO method.[1]
Formation of Side Products/Impurities Over-oxidation: Strong oxidizing conditions can lead to the formation of undesired byproducts.- Carefully control the addition of the oxidizing agent.- Use a milder oxidizing agent if over-oxidation is suspected.
Decomposition of Furan Ring: The furan moiety can be sensitive to harsh reaction conditions (e.g., strong acids or high temperatures).- Maintain the recommended reaction temperature and avoid prolonged exposure to high heat.- Ensure the reaction medium is not overly acidic.
Presence of Unreacted Furfuryl Mercaptan: Incomplete reaction will leave starting material in the product mixture.- Increase the amount of oxidizing agent or prolong the reaction time.[1]
Difficulty in Product Purification Inadequate Removal of DMSO: Residual DMSO can be difficult to remove due to its high boiling point.- After the reaction, distill off dimethyl sulfide and water under normal pressure, followed by vacuum distillation of the product.[1]
Emulsion Formation During Extraction: The product may form an emulsion with the aqueous layer during workup.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period to allow for phase separation.
Co-elution of Impurities During Chromatography: Impurities with similar polarity to the product can be difficult to separate.- Optimize the solvent system for column chromatography. A common eluent is a mixture of Ethyl Acetate and n-Hexane.[3]- Consider using a different stationary phase for chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for Difurfuryl disulfide synthesis?

A1: The most common starting materials are furfural and furfuryl mercaptan.[1][3] Difurfuryl disulfide can be produced from furfural and hydrogen sulfide gas or through the oxidation of furfuryl mercaptan.[1][3]

Q2: What is a typical yield for the synthesis of Difurfuryl disulfide?

A2: A reported yield for the synthesis of Difurfuryl disulfide from furfuryl mercaptan using DMSO as an oxidizing agent is 83.0%.[1] However, yields can vary depending on the specific method and reaction conditions used.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent, such as a 1:13 mixture of Ethyl Acetate and n-Hexane.[3]

Q4: What are the recommended storage conditions for Difurfuryl disulfide?

A4: Difurfuryl disulfide should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C.[3][5]

Q5: What are the key physical and chemical properties of Difurfuryl disulfide?

A5: Difurfuryl disulfide is a pale yellowish oily liquid. It is slightly soluble in water but soluble in alcohol and oils.[3] It has a boiling point of 112-115 °C at 0.5 mmHg.[3]

Experimental Protocols

Synthesis of Difurfuryl disulfide via Oxidation of Furfuryl Mercaptan with DMSO

This protocol is based on a reported method with a yield of 83.0%.[1]

Materials:

  • Furfuryl mercaptan

  • Dimethyl sulfoxide (DMSO)

  • Three-necked flask

  • Reflux condenser

  • Electric mixer

  • Thermometer

Procedure:

  • In a three-necked flask equipped with a reflux condenser, electric mixer, and thermometer, add 115 grams of furfuryl mercaptan and 100 grams of DMSO.

  • Stir the mixture at room temperature for 10 hours.

  • After the reaction is complete, distill the mixture under normal pressure to remove dimethyl sulfide, water, and any unreacted DMSO.

  • The remaining residue is then subjected to vacuum distillation. Collect the fraction at 112-113 °C / 66.7Pa to obtain Difurfuryl disulfide as a colorless to weak yellow liquid.

Diagrams

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_product Product start Mix Furfuryl Mercaptan and DMSO react Stir at Room Temperature (10 hours) start->react distill_norm Normal Pressure Distillation (Remove DMSO, H2O, etc.) react->distill_norm distill_vac Vacuum Distillation (112-113°C / 66.7Pa) distill_norm->distill_vac product Difurfuryl disulfide distill_vac->product

Caption: Experimental workflow for Difurfuryl disulfide synthesis.

troubleshooting_logic issue Low Yield cause1 Incomplete Oxidation issue->cause1 cause2 Poor Starting Materials issue->cause2 cause3 Suboptimal Conditions issue->cause3 solution1 Increase Oxidant / Time cause1->solution1 solution2 Purify Starting Materials cause2->solution2 solution3 Optimize Temperature cause3->solution3

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Synthesis of Unsymmetrical Furan-Containing Disulfides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of unsymmetrical furan-containing disulfides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing unsymmetrical furan-containing disulfides?

The synthesis of these compounds presents a dual challenge. Firstly, the formation of unsymmetrical disulfides is inherently complex due to the tendency of thiol-disulfide exchange reactions to produce a mixture of both the desired unsymmetrical product and the two corresponding symmetrical disulfides.[1][2] This process, known as disproportionation or scrambling, is driven by the relatively low binding energy of the disulfide bond and can lead to purification difficulties.[3][4] Secondly, the furan ring itself introduces specific stability issues. Furans are sensitive to strong acids and certain oxidizing conditions, which can lead to polymerization or ring-opening side reactions.[5][6] The choice of synthetic method must therefore be mild enough to preserve the integrity of the furan moiety.

Q2: What are the most common by-products I should expect in my reaction mixture?

The most common by-products are the two symmetrical disulfides corresponding to the starting thiols (e.g., R-S-S-R and R'-S-S-R').[2][3] Their formation is a result of the thiol-disulfide exchange equilibrium. Depending on the reaction conditions, you may also encounter over-oxidized products such as thiosulfinates or sulfonic acids.[7] Additionally, if harsh conditions are used, by-products from the degradation or reaction of the furan ring may be present.[6]

Q3: How can I reliably confirm the formation and purity of my target compound?

A combination of spectroscopic techniques is essential for characterization:

  • NMR Spectroscopy (¹H and ¹³C): This is the primary method for structural confirmation. The chemical shifts of protons and carbons adjacent to the disulfide bond can confirm the unsymmetrical nature of the product.[4][8] Comparing the spectra of the product with those of the starting materials and potential symmetrical by-products is crucial.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the desired unsymmetrical disulfide.[8]

  • Raman Spectroscopy: This technique can be used to observe the characteristic S-S bond vibration, typically found in the 450-550 cm⁻¹ region, confirming the presence of the disulfide linkage.[4]

Q4: My purified unsymmetrical furan disulfide appears to be degrading upon storage. What is causing this and how can I prevent it?

Unsymmetrical disulfides can be prone to disproportionation even after purification, reverting to a mixture of symmetrical disulfides over time, especially when in solution.[4] Furan-containing disulfides can also be susceptible to cleavage. For instance, studies have shown that bis(2-furfuryl) disulfide can hydrolyze in water or react in the presence of a hydrogen donor to form the corresponding thiol.[9] To enhance stability, store the compound as a solid, in a cool, dark place, and under an inert atmosphere (e.g., argon or nitrogen). For solution-based applications, use freshly prepared solutions and consider the compatibility of the solvent.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of unsymmetrical furan-containing disulfides.

Problem 1: Low or No Yield of the Desired Unsymmetrical Disulfide
Possible CauseRecommended Solution
Dominant Disproportionation: The reaction conditions favor the formation of more stable symmetrical disulfides.[3]1. Switch Synthetic Strategy: Instead of direct oxidation of two thiols, use a method where one thiol is pre-activated. Methods using thiosulfonates, sulfenyl chlorides, or 1-chlorobenzotriazole (BtCl) can significantly improve selectivity.[3][8][10] 2. Modify Reaction Conditions: Use milder, base-catalyzed aerobic oxidation conditions which can be highly selective.[11]
Furan Ring Degradation: The reaction conditions (e.g., strong acid, harsh oxidants) are destroying the furan moiety.[6]1. Avoid Strong Acids: Furan is acid-sensitive. Ensure the reaction and workup are performed under neutral or basic conditions.[6] 2. Use Mild Oxidants: If performing an oxidative coupling, choose mild and selective reagents. Avoid harsh oxidants that can react with the furan ring.[5]
Sub-optimal Reaction Parameters: Incorrect temperature, solvent, or stoichiometry is hindering the reaction.1. Temperature Control: Some methods require low temperatures (e.g., -78 °C) to generate a reactive intermediate without significant side reactions.[10] 2. Solvent Choice: Ensure the solvent is appropriate for the chosen reaction and does not promote side reactions. For some methods, solvent-free conditions have proven effective.[4]
Problem 2: Complex Product Mixture with Difficult Separation
Possible CauseRecommended Solution
Formation of Symmetrical Disulfides: The chosen method generates all three possible disulfide products with similar polarities.[2][12]1. Improve Synthetic Selectivity: Employ a one-pot sequential method. For example, activate the first thiol with an agent like 1-chlorobenzotriazole before adding the second thiol.[10] This prevents the two thiols from competing. 2. Optimize Chromatography: Use a high-resolution silica column with a shallow solvent gradient. Consider alternative stationary phases like deactivated (neutral) silica or alumina if the compound is sensitive.
Furan-Related Side Reactions: The reaction conditions are causing unintended reactions on the furan ring, leading to multiple products.1. Review Reaction Conditions: Scrutinize the reagents for compatibility with furans. For example, some halogenating agents used in disulfide synthesis could lead to electrophilic substitution on the furan ring.[6] 2. Protecting Groups: In complex syntheses, consider using a protecting group for the furan ring if it is incompatible with the required conditions, though this adds synthetic steps.

Experimental Protocols

Protocol 1: Synthesis via In Situ Sulfenyl Chloride Generation

This method is adapted from procedures involving the cleavage of a symmetrical disulfide to form a reactive sulfenyl chloride, which then reacts with a thiol.[8] This approach is effective for coupling heterocyclic fragments with other thiols.

Step 1: Generation of Furan-Sulfenyl Chloride

  • Dissolve 1 equivalent of the symmetrical di(furan) disulfide in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 1.5 equivalents of sulfuryl chloride (SO₂Cl₂) in CH₂Cl₂ to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30-60 minutes. The highly reactive furan-sulfenyl chloride is formed in situ and should be used immediately without isolation.

Step 2: Reaction with the Second Thiol

  • In a separate flask, dissolve 2.2 equivalents of the second thiol (R'-SH) in anhydrous CH₂Cl₂.

  • Slowly add the freshly prepared furan-sulfenyl chloride solution from Step 1 to the thiol solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

Step 3: Workup and Purification

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the unsymmetrical furan-containing disulfide.

Protocol 2: Solvent-Free Synthesis Using a Thiosulfonate

This method, based on the reaction between a thiosulfonate and a thiol, is often highly selective and avoids the use of solvents.[4]

Step 1: Preparation of the Furan-Thiosulfonate (if not available)

  • This intermediate can be prepared by the oxidation of the corresponding furan-thiol or disulfide under controlled conditions.

Step 2: Synthesis of the Unsymmetrical Disulfide

  • In a flask, combine 1 equivalent of the furan-thiosulfonate (Furan-S-SO₂-R'') with 1.2 equivalents of the desired thiol (R'-SH).

  • Add a catalytic amount of a suitable base (e.g., triethylamine or DBU).

  • Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC.

Step 3: Workup and Purification

  • Since the reaction is solvent-free, directly load the crude mixture onto a silica gel column.

  • Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the pure unsymmetrical disulfide. This method often results in very high purity products with minimal by-products.[4]

Data Presentation

Table 1: Representative ¹H-NMR Chemical Shift Comparison

This table illustrates the expected differences in ¹H-NMR chemical shifts for protons on a methylene group adjacent to different disulfide structures. The exact values are hypothetical and will vary based on the full molecular structure, but the trend is informative for characterization.

Compound StructureDescriptionExpected δ (ppm) for -CH₂-S-
Furan-CH₂-S-S-CH₂-FuranSymmetrical Furan Disulfide~2.90
Alkyl-CH₂-S-S-CH₂-AlkylSymmetrical Alkyl Disulfide~2.70
Furan-CH₂-S-S-CH₂-Alkyl Unsymmetrical Disulfide Furan-CH₂: ~2.85 Alkyl-CH₂: ~2.75

Note: The protons adjacent to the more electron-withdrawing furan-sulfur group are expected to be slightly more downfield compared to those in the symmetrical alkyl disulfide.

Visualizations

G cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Synthesis Attempted check_yield Low or No Yield? start->check_yield check_purity Complex Mixture? check_yield->check_purity No cause_scrambling Cause: Disproportionation/ Scrambling check_yield->cause_scrambling Yes cause_furan Cause: Furan Degradation check_yield->cause_furan Yes success Successful Synthesis check_purity->success No cause_byproducts Cause: Symmetrical By-products Formed check_purity->cause_byproducts Yes cause_separation Cause: Poor Chromatographic Separation check_purity->cause_separation Yes solution_method Solution: Change Synthetic Method (e.g., Thiosulfonate) cause_scrambling->solution_method solution_conditions Solution: Use Milder Conditions (pH, Oxidant) cause_furan->solution_conditions solution_method->start Re-attempt solution_conditions->start Re-attempt solution_selectivity Solution: Improve Reaction Selectivity (e.g., One-pot Sequential) cause_byproducts->solution_selectivity solution_chromatography Solution: Optimize Purification Protocol cause_separation->solution_chromatography solution_selectivity->start Re-attempt solution_chromatography->start Re-attempt

Caption: Troubleshooting workflow for unsymmetrical disulfide synthesis.

G reaction R-SH (Furan) + R'-SH  ->  R-S-S-R' disproportionation Disproportionation (Thiol-Disulfide Exchange) reaction->disproportionation leads to furan_reaction Furan Side Reactions (e.g., Oxidation, Polymerization) reaction->furan_reaction can cause over_oxidation Thiol Over-oxidation reaction->over_oxidation can cause symm1 R-S-S-R disproportionation->symm1 symm2 R'-S-S-R' disproportionation->symm2 furan_degraded Degraded Furan Products furan_reaction->furan_degraded sulfonic_acid R-SO3H / R'-SO3H over_oxidation->sulfonic_acid

Caption: Relationship of common side reactions in the synthesis.

References

Preventing byproduct formation in disulfide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation during disulfide synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during disulfide synthesis, offering potential causes and solutions.

Problem 1: Low or No Yield of the Desired Disulfide Product

Potential CauseSuggested Solution(s)
Incomplete Oxidation of Thiols - Increase reaction time. - Use a stronger oxidizing agent (e.g., switch from air oxidation to hydrogen peroxide or iodine). - Increase the stoichiometry of the oxidizing agent.
Degradation of Starting Material or Product - Perform the reaction at a lower temperature. - Use milder reaction conditions (e.g., pH closer to neutral).[1][2][3] - Ensure the absence of contaminants that could catalyze degradation.
Incorrect Reaction Conditions - Verify the optimal pH for the specific reaction; thiolates are more nucleophilic than thiols, so pH adjustment can be critical.[1][2][4] - Ensure proper solvent selection; some reactions are more efficient in specific solvents.
Inefficient Thiol-Disulfide Exchange - For unsymmetrical disulfides, ensure the activating group is appropriate for the thiol being used. - Adjust the stoichiometry of the reacting thiols.

Problem 2: Formation of Symmetric Disulfides as Byproducts in Unsymmetrical Disulfide Synthesis

Potential CauseSuggested Solution(s)
Thiol-Disulfide Exchange with the Product - Use a method that avoids the presence of free thiols in the reaction mixture, such as reacting a thiol with a sulfenyl halide.[5] - Employ a one-pot synthesis where the second thiol is added after the activation of the first thiol.[6]
Disproportionation of the Unsymmetrical Disulfide - This can occur due to the inherent instability of some unsymmetrical disulfides.[7] - Minimize reaction time and purify the product immediately after the reaction is complete. - Consider solvent-free synthesis conditions, which have been shown to reduce disproportionation.[7]
Homocoupling of Starting Thiols - Optimize the reaction conditions to favor the cross-coupling reaction. This may involve adjusting the rate of addition of reagents or the reaction temperature.

Problem 3: Presence of Over-Oxidized Byproducts (e.g., Thiosulfinates, Thiosulfonates, Sulfonic Acids)

Potential CauseSuggested Solution(s)
Oxidizing Agent is Too Strong or Used in Excess - Use a milder oxidizing agent. - Carefully control the stoichiometry of the oxidizing agent. - Monitor the reaction closely and stop it as soon as the starting material is consumed.
Prolonged Reaction Time - Optimize the reaction time to maximize disulfide formation while minimizing over-oxidation.
Reaction Conditions Favor Over-oxidation - Adjusting the pH can sometimes mitigate over-oxidation.[8]

Problem 4: Formation of Trisulfide Byproducts

Potential CauseSuggested Solution(s)
Presence of Hydrogen Sulfide or Sulfide Ions - Ensure starting materials and solvents are free from sulfide impurities. - A proposed mechanism involves the nucleophilic attack of a sulfide ion on a disulfide bond.[9][10]
Reaction of a Thiol with a Trisulfide - Cysteine has been shown to react with cysteine trisulfide, leading to the formation of the disulfide.[11] This suggests that controlling the concentration of free thiols could be important.

Problem 5: Disulfide Scrambling in Peptides and Proteins

Potential CauseSuggested Solution(s)
Presence of Free Thiols - Alkylate free thiol groups with reagents like N-ethylmaleimide (NEM) or iodoacetamide to prevent their participation in disulfide exchange.[12][13][14] NEM is noted to have faster reaction kinetics.[12]
Basic pH Conditions - Maintain a slightly acidic pH (around 6.5) to keep free thiols protonated and less reactive.[14][15]
Elevated Temperatures - Perform manipulations at low temperatures to minimize disulfide bond rearrangement.[15]
Presence of Reducing Agents - Ensure all steps are free from contaminating reducing agents unless intentionally used for disulfide cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of byproduct formation in disulfide synthesis?

The most common issues are often related to the choice and amount of oxidizing agent, leading to either incomplete reaction or over-oxidation.[16] For unsymmetrical disulfides, thiol-disulfide exchange reactions that lead to symmetrical byproducts are a frequent challenge.[5][7]

Q2: How can I minimize air oxidation of my thiol starting material?

To prevent unwanted oxidation of thiol starting materials by atmospheric oxygen, it is recommended to work under an inert atmosphere, such as nitrogen or argon. Additionally, de-gassing solvents before use can be beneficial.

Q3: What is disulfide scrambling and how can I prevent it?

Disulfide scrambling refers to the rearrangement of disulfide bonds in molecules with multiple cysteine residues, such as peptides and proteins, leading to non-native disulfide linkages.[15] This can be prevented by:

  • Alkylation of free thiols.[12][14]

  • Controlling the pH to be slightly acidic.[14][15]

  • Maintaining low temperatures.[15]

  • Using additives like cystamine during sample preparation for analysis.[17][18]

Q4: I have synthesized an unsymmetrical disulfide, but I am getting two symmetrical disulfides as impurities. What is happening?

This is likely due to disproportionation, where two molecules of the unsymmetrical disulfide react to form one molecule of each of the corresponding symmetrical disulfides.[7] This can be minimized by using milder reaction conditions, shorter reaction times, and immediate purification. Solvent-free conditions have also been reported to suppress this side reaction.[7]

Q5: How do I choose the right oxidizing agent for my thiol-to-disulfide conversion?

The choice of oxidizing agent depends on the substrate's sensitivity to oxidation. For robust substrates, stronger oxidants like hydrogen peroxide or iodine can be used. For more delicate molecules, milder oxidants such as dimethyl sulfoxide (DMSO) or air oxidation may be preferred. It is crucial to perform small-scale test reactions to determine the optimal oxidant and conditions for a specific substrate.

Q6: Can the pH of the reaction mixture affect byproduct formation?

Yes, pH plays a critical role. The kinetics of thiol-disulfide exchange are pH-dependent because the more nucleophilic thiolate anion is favored at higher pH.[4] Alkaline conditions can promote disulfide exchange and scrambling.[15] Conversely, very acidic conditions can also lead to side reactions. Therefore, buffering the reaction at an optimal pH is often necessary.

Quantitative Data on Disulfide Synthesis

The following table summarizes the yields of various disulfide synthesis methods.

MethodOxidizing Agent/ReagentSubstrateYield (%)Reference
Air Oxidation with SonicationAir/Et3N in DMFAromatic and Aliphatic Thiols~95-99%[19][20]
Thiol-Disulfide Exchangebis(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfideVarious Thiols90-100%[5]
Oxidation with H2O230% H2O2 in TrifluoroethanolThiolsQuantitative[6]
Redox-Click ChemistrySulfonyl FluoridesAromatic and Aliphatic Thiols≥98%[21]
Oxidation with Trichloroisocyanuric AcidTrichloroisocyanuric AcidThiolsGood to Excellent[22]
Synthesis of Unsymmetrical DisulfidesN-Trifluoroacetyl arenesulfenamidesThiols and AminesHigh[6]
Synthesis of Unsymmetrical Monoterpenylhetaryl DisulfidesSO2Cl2Heterocyclic disulfides and monoterpene thiols48-88%[23]

Experimental Protocols

Protocol 1: General Procedure for Air Oxidation of Thiols with Sonication

This protocol is adapted from a method that utilizes air as a green oxidant.[19][20]

  • To a flask, add the thiol (1.0 mmol), triethylamine (1.0 mmol), and DMF (1.25 mL).

  • Place the flask in an ultrasonic bath at room temperature.

  • Sonicate the mixture and monitor the reaction progress by TLC. Reaction times are typically short (minutes to an hour).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic phase with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the disulfide.

Protocol 2: Synthesis of Unsymmetrical Disulfides via Thiol-Disulfide Exchange

This protocol is based on a method for the efficient synthesis of unsymmetrical disulfides.[5]

  • Dissolve the starting disulfide reagent (e.g., bis(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide) in a suitable solvent like dichloromethane at a low temperature (e.g., -78 °C).

  • Activate the disulfide reagent by adding bromine dropwise.

  • Add the first thiol to the reaction mixture and stir for a short period.

  • Add the second thiol to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for approximately 15 minutes.

  • Quench the reaction and work up by washing with aqueous solutions to remove byproducts.

  • The resulting unsymmetrical disulfide is often of high purity and may not require further purification.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Thiol Thiol Substrate ReactionVessel Reaction Vessel Thiol->ReactionVessel Solvent Solvent Solvent->ReactionVessel Oxidant Add Oxidizing Agent ReactionVessel->Oxidant 1. Monitor Monitor Reaction (TLC/LC-MS) Oxidant->Monitor 2. Quench Quench Reaction Monitor->Quench 3. Extraction Extraction Quench->Extraction 4. Drying Drying Extraction->Drying 5. Purification Purification (e.g., Chromatography) Drying->Purification 6. Product Pure Disulfide Purification->Product

Caption: General experimental workflow for thiol oxidation to disulfide.

troubleshooting_byproducts cluster_byproducts Byproduct Identification cluster_solutions Potential Solutions Start Byproduct Detected in Disulfide Synthesis OverOxidation Over-oxidation Products? (e.g., Sulfonic Acid) Start->OverOxidation Symmetric Symmetric Disulfides in Unsymmetrical Synthesis? Start->Symmetric Trisulfide Trisulfide Formation? Start->Trisulfide Scrambling Disulfide Scrambling? (Peptides/Proteins) Start->Scrambling Sol_OverOx Use milder/less oxidant. Reduce reaction time. OverOxidation->Sol_OverOx Sol_Symmetric Modify reaction order. Use solvent-free conditions. Symmetric->Sol_Symmetric Sol_Trisulfide Use sulfide-free reagents. Control thiol concentration. Trisulfide->Sol_Trisulfide Sol_Scrambling Alkylate free thiols. Control pH and temperature. Scrambling->Sol_Scrambling

Caption: Troubleshooting guide for common byproducts in disulfide synthesis.

References

Technical Support Center: Optimization of Thiol-Disulfide Exchange Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with thiol-disulfide exchange reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of thiol-disulfide exchange?

The thiol-disulfide exchange reaction is a nucleophilic substitution (SN2) reaction. The key reactive species is the thiolate anion (RS⁻), which is a potent nucleophile. This anion attacks one of the sulfur atoms in a disulfide bond, forming a transient, linear trisulfide-like transition state.[1][2] This results in the formation of a new disulfide bond and the release of a new thiol. The process is reversible and central to protein folding and redox regulation in biology.[1][3]

Q2: What is the most critical parameter for optimizing the reaction rate?

The pH of the reaction buffer is arguably the most critical parameter. The reaction rate is highly dependent on the concentration of the thiolate anion (RS⁻), which is the active nucleophile.[4][5] To generate sufficient thiolate, the pH of the solution should be near or above the pKₐ of the reacting thiol. For most cysteine residues in peptides and proteins, the pKₐ is around 8.0-9.0. Therefore, reactions are generally accelerated under neutral to alkaline conditions (pH 7-9).[4]

Q3: How can I monitor the progress of my thiol-disulfide exchange reaction?

The consumption of free thiols (sulfhydryl groups) can be quantitatively monitored using Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB.[6][7][8] DTNB reacts stoichiometrically with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm. By taking aliquots of your reaction over time and measuring the absorbance after reacting with DTNB, you can determine the concentration of remaining free thiols and thus monitor reaction kinetics.

Q4: What are common side reactions and how can they be prevented?

The most common side reaction is the unwanted oxidation of thiols by dissolved oxygen, often catalyzed by trace metal ions. This can lead to the formation of undesired disulfides or further oxidation to sulfenic, sulfinic, or sulfonic acids.[1]

Prevention Strategies:

  • Degassing: Sparge all buffers and solutions with an inert gas like nitrogen or argon before use to remove dissolved oxygen.[4]

  • Chelating Agents: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.5-1 mM) to sequester trace metal ions that catalyze oxidation.[4][9]

  • pH Control: Very high alkaline conditions (pH > 10) can promote β-elimination reactions, leading to degradation of the peptide or protein backbone.[6] Avoid excessively high pH unless required and validated for your specific system.

Troubleshooting Guide

Problem: The reaction is extremely slow or incomplete.

This is a common issue that can often be resolved by systematically checking the reaction conditions.

Potential CauseRecommended Solution
Incorrect pH The concentration of the reactive thiolate anion is too low. Ensure the buffer pH is at or slightly above the pKₐ of the thiol. For typical cysteines (pKₐ ~8.3), a pH of 8.0-8.5 is a good starting point.
Low Temperature Thiol-disulfide exchange rates are temperature-dependent.[4] If the reactants are stable, consider increasing the temperature in increments (e.g., from 25°C to 37°C) to accelerate the reaction.
Low Reactant Concentration The reaction is bimolecular, so its rate depends on the concentration of both the thiol and the disulfide. Increasing the concentration of one or both reactants will increase the reaction rate.
Steric Hindrance The thiol or disulfide group may be sterically hindered within a folded protein or peptide, preventing efficient reaction. Consider adding a mild denaturant (e.g., low concentrations of urea or guanidinium chloride) to increase accessibility. Note that this may affect protein function.
Oxygen Contamination Unwanted oxidation of the starting thiol depletes the reactant, slowing the desired exchange reaction. Ensure all solutions are properly degassed and consider adding EDTA.[4]
Problem: My protein/peptide precipitates during the reaction.

Precipitation or aggregation suggests that the reaction is promoting conformational changes that lead to insolubility.

Potential CauseRecommended Solution
Formation of Insoluble Intermediates The formation of intermolecular disulfide bonds can lead to aggregation and precipitation. This is common when reducing existing disulfides to generate free thiols.
Incorrect Buffer Conditions The buffer composition (ionic strength, pH) may not be optimal for protein solubility. Screen different buffer systems or adjust the salt concentration (e.g., add 50-150 mM NaCl).
Conformational Instability Cleavage or formation of disulfide bonds can destabilize the protein's native structure, exposing hydrophobic patches that lead to aggregation. Try performing the reaction at a lower temperature (e.g., 4°C) to slow down both the exchange and aggregation processes.

Data & Reagents

Table 1: Influence of pH on Thiolate Anion Availability

The Henderson-Hasselbalch equation can be used to estimate the percentage of thiol groups that are deprotonated to the reactive thiolate form at a given pH.

pH of Solution% Thiolate (for a thiol with pKₐ = 8.5)General Reaction Rate
6.5~1%Very Slow
7.5~9%Slow to Moderate
8.550%Fast
9.5~91%Very Fast

Note: While higher pH increases the rate, it also increases the risk of side reactions like β-elimination.

Table 2: Comparison of Common Thiol Reagents for Disulfide Reduction

To initiate an exchange, a free thiol is required. If starting with a disulfide-bonded species, a reducing agent is often used first.

ReagentDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Mechanism Forms a stable 6-membered ring after reducing a disulfide.A phosphine-based reductant; the reaction is irreversible.
Optimal pH 7.0 - 8.5Effective over a wide pH range, including acidic conditions.
Susceptibility to Oxidation Readily oxidized by air.Resistant to air oxidation.
Smell Strong, unpleasant odor.Odorless.
Compatibility Can interfere with nickel-based affinity columns (His-tags).Compatible with nickel-based affinity columns.

Experimental Protocols & Workflows

Protocol 1: General Workflow for Optimizing a Thiol-Disulfide Exchange Reaction

This protocol outlines a systematic approach to finding the optimal conditions for your specific molecules.

  • Define Reaction Goal: Clearly state the objective (e.g., forming a specific mixed disulfide, reducing a disulfide bond).

  • Initial Condition Setup:

    • Buffer: Start with a degassed buffer such as 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5.

    • Reactants: Prepare stock solutions of your thiol and disulfide-containing molecules. A common starting point is a 1:1 or 1.5:1 molar ratio of thiol to disulfide.

    • Temperature: Begin the reaction at room temperature (~25°C).

  • Reaction Monitoring:

    • At defined time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw an aliquot of the reaction mixture.

    • Quench the reaction immediately by adding a strong acid (e.g., trifluoroacetic acid) to lower the pH well below the thiol pKₐ. Alternatively, use a thiol-reactive quencher like N-ethylmaleimide (NEM).

    • Analyze the quenched samples using a suitable technique (e.g., RP-HPLC, LC-MS) to quantify reactants and products.

  • Troubleshooting & Optimization:

    • If the reaction is too slow, increase the pH in 0.5 unit increments (up to ~9.0) or increase the temperature to 37°C. Analyze the results of each change.

    • If side products or degradation are observed, lower the pH or temperature. Ensure all solutions were properly degassed and contained EDTA.

    • Vary the molar ratio of reactants to drive the reaction to completion.

Protocol 2: Monitoring Free Thiols with Ellman's Reagent (DTNB)

This protocol is for quantifying the concentration of free sulfhydryl groups in a sample.[10]

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

    • DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer. Prepare this solution fresh.

    • Standard: Prepare a 1.5 mM standard solution of L-cysteine in the Reaction Buffer. Create a dilution series (e.g., 1.25, 1.0, 0.75, 0.5, 0.25, 0 mM) to generate a standard curve.

  • Assay Procedure:

    • For each standard and unknown sample, add 250 µL of the solution to a microcentrifuge tube or well in a 96-well plate.

    • Add 25 µL of the DTNB solution to each tube/well.

    • Add 1.25 mL of Reaction Buffer to each tube/well.

    • Mix and incubate at room temperature for 15 minutes.

  • Measurement & Calculation:

    • Measure the absorbance of each sample at 412 nm using a spectrophotometer. Use a sample containing only buffer and DTNB as the blank.

    • Plot the absorbance of the standards versus their known concentration to create a standard curve.

    • Use the standard curve to determine the concentration of free thiols in your unknown samples.

    • Alternatively, use the Beer-Lambert law (A = εbc) with the molar extinction coefficient (ε) of TNB²⁻, which is 14,150 M⁻¹cm⁻¹.

Visualizations

Caption: Mechanism of thiol-disulfide exchange via an SN2 reaction pathway.

Troubleshooting_Workflow start_node Start Optimization n1 Run reaction at initial conditions (e.g., pH 7.5, 25°C, 1mM EDTA) start_node->n1 decision_node decision_node process_node process_node solution_node solution_node end_node Reaction Optimized n2 Is reaction rate acceptable? n1->n2 n3 Is precipitation or degradation observed? n2->n3 Yes n7 Reaction is too slow n2->n7 No n3->end_node No n10 Side reactions observed n3->n10 Yes n4 Increase pH towards pKa (e.g., pH 8.0-8.5) n4->n1 Re-test n5 Increase temperature (e.g., to 37°C) n4->n5 n6 Increase reactant concentration n5->n6 n7->n4 Re-test n8 Lower temperature (e.g., 4°C) or adjust buffer/salt n8->n1 Re-test n9 Ensure solutions are degassed and EDTA is present n8->n9 n10->n8 Re-test

Caption: A troubleshooting workflow for optimizing reaction conditions.

References

Technical Support Center: Overcoming Low Water Solubility of Difurfuryl Disulfide in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Difurfuryl disulfide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to its low water solubility in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is Difurfuryl disulfide and why is its solubility a challenge?

Difurfuryl disulfide is an organosulfur compound with potential applications in pharmaceutical research.[1] Its low water solubility, estimated to be around 11.56 mg/L at 25°C, can lead to precipitation in aqueous assay buffers, resulting in inaccurate and unreliable experimental data. It is, however, soluble in organic solvents like ethanol, ether, and chloroform.[2]

Q2: What are the primary methods to solubilize Difurfuryl disulfide for in vitro assays?

The most common methods to overcome the low water solubility of compounds like Difurfuryl disulfide include:

  • Using a co-solvent: Preparing a concentrated stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.

  • Incorporating surfactants: Using non-ionic surfactants such as Tween® 80 to aid in dispersion and micellar solubilization.

  • Complexation with cyclodextrins: Encapsulating the compound within cyclodextrin molecules to enhance its aqueous solubility.

Q3: At what concentration should I prepare my Difurfuryl disulfide stock solution in DMSO?

It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. This stock can then be serially diluted in your aqueous assay buffer to the final desired concentration. It is crucial to ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.[3]

Q4: Can the solubilizing agent interfere with my assay?

Yes, it is possible. For instance, Tween® 80 has been reported to interfere with certain protein quantification assays, such as the bicinchoninic acid (BCA) assay.[4] Cyclodextrins may also interact with cellular components or other molecules in your assay system.[5][6] It is always advisable to run a vehicle control (assay buffer with the solubilizing agent at the same final concentration) to account for any potential background signal or interference.

Q5: What is a plausible biological target or pathway for Difurfuryl disulfide?

While direct studies on Difurfuryl disulfide are limited, its chemical structure as an organosulfur compound containing a disulfide bond suggests it may act as an activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway .[4][7][8] Many other organosulfur compounds, such as diallyl disulfide from garlic, have been shown to activate this pathway, which plays a crucial role in cellular antioxidant and anti-inflammatory responses.[5][9][10]

Troubleshooting Guides

Problem 1: Precipitation of Difurfuryl disulfide upon dilution in aqueous buffer.

Possible Cause & Solution

  • Insufficient solubilization: The final concentration of the co-solvent may be too low to maintain solubility.

    • Troubleshooting Step: Try a stepwise dilution of your DMSO stock solution into the final aqueous buffer while vortexing to ensure proper mixing.[3]

  • "Salting out" effect: High salt concentrations in the buffer can reduce the solubility of organic compounds.

    • Troubleshooting Step: If possible, try reducing the salt concentration of your buffer or test alternative buffer compositions.

  • Temperature effects: Solubility can be temperature-dependent.

    • Troubleshooting Step: Ensure your buffers are at the appropriate temperature before adding the compound. Gentle warming may temporarily increase solubility, but be cautious of compound stability.

Problem 2: Inconsistent or non-reproducible assay results.

Possible Cause & Solution

  • Incomplete dissolution of stock solution: The initial stock solution may not be fully dissolved.

    • Troubleshooting Step: Visually inspect your stock solution for any undissolved particles. Gentle warming or sonication may be necessary to ensure complete dissolution.

  • Precipitation in the assay plate: The compound may be precipitating out of solution over the course of the experiment.

    • Troubleshooting Step: Consider using a solubilizing agent like Tween® 80 (at a low, non-interfering concentration) in your final assay buffer to maintain solubility.

  • Interaction with plastics: Hydrophobic compounds can sometimes adsorb to plastic labware.

    • Troubleshooting Step: Use low-adhesion microplates and pipette tips.

Data Presentation: Solubility of Difurfuryl Disulfide

SolventSolubilityReference
WaterSlightly soluble / Insoluble (~0.01156 g/L at 25°C)[2][11][12][13]
EthanolSoluble[2]
EtherSoluble[2]
ChloroformSoluble[2]
OilsSoluble[12]

Experimental Protocols

Protocol 1: Preparation of a Difurfuryl Disulfide Stock Solution using DMSO
  • Materials: Difurfuryl disulfide powder, 100% DMSO (cell culture grade), sterile microcentrifuge tubes.

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of Difurfuryl disulfide powder.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]

Protocol 2: Solubilization using Cyclodextrins (General Guidance)
  • Materials: Difurfuryl disulfide, β-cyclodextrin or a derivative (e.g., HP-β-CD), aqueous buffer.

  • Procedure (Kneading Method):

    • Create a paste by mixing Difurfuryl disulfide and the cyclodextrin (typically at a 1:1 or 1:2 molar ratio) with a small amount of water or ethanol.

    • Knead the paste thoroughly for an extended period (e.g., 30-60 minutes).

    • Dry the resulting solid (e.g., in a desiccator or oven at low heat).

    • The resulting powder is the inclusion complex, which should have improved aqueous solubility.

  • Procedure (Solution Method):

    • Dissolve the cyclodextrin in the aqueous buffer with stirring.

    • Slowly add the Difurfuryl disulfide (or a concentrated solution in a minimal amount of organic solvent) to the cyclodextrin solution while stirring vigorously.

    • Continue stirring for several hours to allow for complex formation.

    • The resulting solution can then be used in the assay. It is advisable to filter the solution to remove any undissolved compound.[14]

Mandatory Visualizations

Plausible Signaling Pathway for Difurfuryl Disulfide

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 (free) Keap1_Nrf2->Nrf2_free Dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Ubiquitination & Proteasomal Degradation Nrf2_free->Keap1_Nrf2 Binding Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation DFDS Difurfuryl disulfide DFDS->Keap1_Nrf2 Induces Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Anti-inflammatory Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to

Caption: Plausible activation of the Nrf2 pathway by Difurfuryl disulfide.

Experimental Workflow: Solubilization and Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DFDS_powder Difurfuryl disulfide (Powder) Stock_Solution Concentrated Stock Solution DFDS_powder->Stock_Solution Solvent Solubilizing Agent (e.g., DMSO) Solvent->Stock_Solution Working_Solution Working Solution Stock_Solution->Working_Solution Dilution Assay_Buffer Aqueous Assay Buffer Assay_Buffer->Working_Solution Assay_Plate Assay Plate (e.g., Cell Culture) Working_Solution->Assay_Plate Addition Incubation Incubation Assay_Plate->Incubation Data_Acquisition Data Acquisition (e.g., Plate Reader) Incubation->Data_Acquisition Results Results Data_Acquisition->Results

Caption: General workflow for solubilizing Difurfuryl disulfide for in vitro assays.

Troubleshooting Logic

Troubleshooting_Logic Start Precipitation Observed? Check_Stock Is Stock Solution Clear? Start->Check_Stock Check_Final_Conc Is Final Co-solvent Concentration Sufficient? Check_Stock->Check_Final_Conc Yes Remake_Stock Remake Stock (Vortex/Sonicate) Check_Stock->Remake_Stock No Consider_Surfactant Add Surfactant (e.g., Tween 80) Check_Final_Conc->Consider_Surfactant No Optimize_Dilution Use Stepwise Dilution Check_Final_Conc->Optimize_Dilution Yes Increase_Cosolvent Increase Co-solvent (if possible) Consider_Surfactant->Increase_Cosolvent End Problem Solved Consider_Surfactant->End Optimize_Dilution->End Remake_Stock->Start Increase_Cosolvent->End

Caption: Decision tree for troubleshooting precipitation issues.

References

Strategies to prevent the oxidation of furan rings during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to prevent the oxidation of furan rings during chemical synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Troubleshooting Guide: Preventing Furan Ring Oxidation

This guide addresses specific issues that may arise during experiments involving furan-containing molecules.

Question: My reaction is yielding a complex mixture of unidentified polar byproducts, and the yield of my desired furan-containing product is low. What is the likely cause and how can I fix it?

Answer: Uncontrolled oxidation of the furan ring is a probable cause. Furan is susceptible to oxidation by a variety of reagents, including air (autoxidation), strong oxidizing agents, and even some mild ones under certain conditions. The resulting ring-opened products are often polar and can lead to a complex mixture.[1][2][3]

Troubleshooting Steps:

  • Deoxygenate Solvents and Reagents: Before starting your reaction, thoroughly degas all solvents and reagents by bubbling an inert gas (e.g., argon or nitrogen) through them or by using freeze-pump-thaw cycles. This minimizes the presence of dissolved oxygen, which can initiate oxidation.

  • Maintain an Inert Atmosphere: Run your reaction under a positive pressure of an inert gas (argon or nitrogen) to prevent atmospheric oxygen from entering the reaction vessel.

  • Use Freshly Distilled/Purified Reagents: Impurities in solvents or reagents can sometimes catalyze oxidation. Using freshly purified materials can mitigate this.

  • Lower the Reaction Temperature: Furan oxidation is often accelerated at higher temperatures. If your desired reaction allows, try running it at a lower temperature.[2]

Question: I am performing a reaction that requires an oxidizing agent, but it is cleaving the furan ring. What are my options?

Answer: The furan ring is sensitive to many common oxidizing agents.[1][4] The choice of oxidant and reaction conditions is critical.

Recommendations:

  • Use Mild Oxidizing Agents: Consider using milder or more selective oxidizing agents. For example, manganese dioxide (MnO₂) is often used for the selective oxidation of allylic or benzylic alcohols without affecting the furan ring. Other possibilities include Dess-Martin periodinane (DMP) or a Swern oxidation, although compatibility should be verified for your specific substrate.

  • Protect the Furan Ring: If a strong oxidant is unavoidable, protecting the furan ring is a highly effective strategy. The most common methods are the Diels-Alder reaction and acetal formation for furan aldehydes.[5][6]

Question: My furan-containing compound is decomposing during acidic workup or purification by silica gel chromatography. How can I prevent this?

Answer: Furan rings are generally unstable in acidic conditions, which can lead to polymerization or ring-opening.[7] Silica gel is also acidic and can cause degradation of sensitive compounds.

Solutions:

  • Neutralize Acid Promptly: During workup, quench any acidic reagents with a mild base (e.g., saturated sodium bicarbonate solution) as quickly as possible and at low temperatures.

  • Use Neutral or Basic Alumina for Chromatography: If your compound is acid-sensitive, use neutral or basic alumina for column chromatography instead of silica gel.

  • Deactivate Silica Gel: If silica gel must be used, it can be pre-treated with a base, such as triethylamine, to neutralize its acidic sites. This is done by preparing a slurry of the silica gel in a solvent containing a small percentage of triethylamine and then removing the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy to protect a furan ring from oxidation?

A1: The Diels-Alder reaction is a widely used and effective method to protect the furan ring. Furan acts as a diene and reacts with a suitable dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate) to form a bicyclic adduct. This temporarily disrupts the aromaticity of the furan, rendering it much less susceptible to oxidation. The protection can be reversed by a retro-Diels-Alder reaction, usually by heating.[8]

Q2: I have a furfural derivative. How can I protect the aldehyde group and the furan ring simultaneously?

A2: For furfural and its derivatives, acetalization is an excellent strategy that protects the aldehyde functionality and can also increase the stability of the furan ring towards some oxidative conditions.[5][6][9][10] For instance, reacting furfural with an alcohol (e.g., methanol, ethylene glycol) in the presence of an acid catalyst will form an acetal. This protection has been shown to significantly improve yields in subsequent oxidation reactions of other parts of the molecule, with yields increasing from as low as 4% for the unprotected compound to over 90% for the acetal-protected version in certain cases.[5][9]

Q3: My synthesis involves lithiation of the furan ring. I am getting low yields. What could be the issue?

A3: Low yields in furan lithiation can be due to several factors:

  • Inadequate Drying: Furan and the solvents used (e.g., THF) must be scrupulously dried, as any trace of water will quench the organolithium reagent.

  • Reagent Quality: The n-butyllithium (n-BuLi) solution should be titrated to determine its exact concentration, as it can degrade over time.

  • Side Reactions: The protons on the alkyl group of the product can be more acidic than the proton at the 2-position of furan, leading to self-quenching. Using a strong chelating agent like TMEDA can help direct the lithiation to the desired position.

Q4: Are there alternatives to the Diels-Alder reaction for furan protection?

A4: While the Diels-Alder reaction is very common, other strategies can be employed depending on the specific reaction conditions. For electron-rich furans, temporary dearomatization through other cycloadditions can be considered. In some cases, if the oxidation is targeting a specific part of the molecule, careful selection of a highly selective oxidant may obviate the need for a protecting group.

Data Presentation

Table 1: Comparison of Yields for Oxidative Esterification of 5-Hydroxymethylfurfural (5-HMF) With and Without Acetal Protection.

SubstrateProtectionProductYieldReference
5-HMFNone2,5-Furandimethylcarboxylate (FDMC)4%[5][9]
Acetalized 5-HMFAcetal2,5-Furandimethylcarboxylate (FDMC)92%[5][9]
5-HMFNone2,5-Furandi(2-hydroxyethyl)carboxylate (FDHEC)5%[5][9]
Acetalized 5-HMFAcetal2,5-Furandi(2-hydroxyethyl)carboxylate (FDHEC)91%[5][9]

Table 2: Oxidative Stability of Furan and Alkylated Furans.

CompoundInduction Time (minutes) at 100°CGum Formation (mg/100mL)Reference
Furan>144011[2]
2-Methylfuran (MF)3951080[2]
2,5-Dimethylfuran (DMF)25>2000[2]
2-Ethylfuran (EF)70>2000[2]

Note: The induction time is a measure of oxidative stability; a longer induction time indicates greater stability. Gum formation is a result of oxidation and polymerization.

Experimental Protocols

Protocol 1: Diels-Alder Protection of Furan with Maleic Anhydride

This protocol describes the formation of the exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride adduct.

Materials:

  • Furan

  • Maleic anhydride

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask with a magnetic stir bar

  • Stir plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 5.0 g of maleic anhydride in 10.0 mL of anhydrous THF with stirring.

  • Once the maleic anhydride has completely dissolved, add 3.5 mL of furan to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • After 30 minutes, cool the flask in an ice bath for 10-15 minutes to induce crystallization of the product.

  • Collect the white crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold THF to remove any unreacted starting materials.

  • Allow the crystals to air dry on the filter paper. The expected product is the exo adduct.

Protocol 2: Retro-Diels-Alder Deprotection of Furan-Maleic Anhydride Adduct

This protocol describes the regeneration of the furan ring from its Diels-Alder adduct.

Materials:

  • Furan-maleic anhydride adduct

  • High-boiling point, inert solvent (e.g., o-xylene or decalin)

  • Distillation apparatus

  • Heating mantle

Procedure:

  • Place the furan-maleic anhydride adduct in a round-bottom flask equipped with a distillation head.

  • Add a high-boiling point, inert solvent.

  • Heat the mixture to a temperature that is sufficient to induce the retro-Diels-Alder reaction (typically >110-120°C).

  • The lower-boiling furan will distill off as it is formed. Collect the furan distillate. The maleic anhydride will remain in the reaction flask.

Visualizations

Furan_Oxidation_Troubleshooting start Low Yield & Complex Mixture q1 Is the furan ring being oxidized? start->q1 a1 Implement preventative measures: - Degas solvents - Use inert atmosphere - Lower temperature q1->a1 Yes q2 Is an oxidizing agent required for the reaction? q1->q2 No q3 Is the compound degrading during acidic workup/purification? q1->q3 Unsure a2_1 Use a milder, more selective oxidant (e.g., MnO2) q2->a2_1 Yes a2_2 Protect the furan ring (e.g., Diels-Alder) q2->a2_2 Yes a3_1 Neutralize acid quickly q3->a3_1 Yes a3_2 Use neutral/basic alumina or deactivated silica gel q3->a3_2 Yes

Caption: Troubleshooting workflow for furan ring oxidation.

Diels_Alder_Protection cluster_protection Protection cluster_deprotection Deprotection furan Furan (Diene) adduct Diels-Alder Adduct (Protected Furan) furan->adduct dienophile Dienophile (e.g., Maleic Anhydride) dienophile->adduct adduct2 Diels-Alder Adduct furan2 Furan (Regenerated) adduct2->furan2 Heat (Retro-Diels-Alder) dienophile2 Dienophile (Regenerated) adduct2->dienophile2 Heat (Retro-Diels-Alder)

Caption: Diels-Alder protection and deprotection of a furan ring.

Furan_Oxidation_Pathways furan Furan Ring intermediate Endoperoxide or Epoxide Intermediate furan->intermediate oxidant Oxidizing Agent (e.g., O2, Peracid) oxidant->intermediate ring_opened 1,4-Dicarbonyl Compounds (Ring-Opened Products) intermediate->ring_opened

Caption: General mechanism of furan ring oxidation.

References

Technical Support Center: Scaling Up Difurfuryl Disulfide Synthesis for Pilot Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of difurfuryl disulfide. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your pilot studies.

Frequently Asked Questions (FAQs)

1. What is the most common method for synthesizing difurfuryl disulfide at a pilot scale?

The oxidation of furfuryl mercaptan is a widely used method for synthesizing difurfuryl disulfide, especially for larger-scale production. This method is favored for its relatively straightforward procedure and the availability of starting materials.

2. What are the primary safety concerns when handling difurfuryl disulfide and its precursors?

Difurfuryl disulfide and its precursor, furfuryl mercaptan, are organosulfur compounds with strong, unpleasant odors. Key safety precautions include:

  • Ventilation: Always work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[1][2][3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][4]

  • Accidental Spills: In case of a spill, absorb the material with an inert substance and dispose of it according to local regulations.[1][3]

  • First Aid: In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[3][4] If inhaled, move to fresh air.[1][3]

3. What are the typical purity requirements for difurfuryl disulfide in pharmaceutical applications?

For pharmaceutical applications, difurfuryl disulfide typically requires a high purity of 98% or greater.[1] Quality control is crucial, and each batch should be accompanied by a Certificate of Analysis (COA) detailing the purity and impurity profile.[5] Analytical methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to determine purity.[5]

4. How should difurfuryl disulfide be stored?

Difurfuryl disulfide should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and sources of ignition.[2][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield Incomplete reaction; degradation of starting material or product; suboptimal reaction temperature.Monitor the reaction progress using TLC or GC. Ensure the reaction temperature is maintained within the optimal range. Consider extending the reaction time if necessary.
Formation of Side Products Presence of impurities in the starting materials; incorrect stoichiometry; reaction temperature too high.Use high-purity starting materials. Carefully control the stoichiometry of the reactants. Maintain the recommended reaction temperature.
Difficult Purification Presence of closely related impurities; thermal decomposition during distillation.Utilize fractional distillation under reduced pressure to separate the product from impurities with similar boiling points. Consider alternative purification methods such as column chromatography for smaller scales.
Reaction Stalls Inactive catalyst or reagent; insufficient mixing in a large reactor.Ensure the catalyst or reagent is active and used in the correct amount. Improve agitation to ensure proper mixing of the reactants.
Darkening of Reaction Mixture Polymerization of furfural-based compounds; thermal degradation.Maintain the reaction temperature below the recommended maximum. Use an inert atmosphere (e.g., nitrogen) to prevent oxidative polymerization.

Experimental Protocol: Synthesis of Difurfuryl Disulfide via Oxidation of Furfuryl Mercaptan

This protocol is adapted for pilot-scale synthesis.

Materials and Equipment:

  • Glass-lined or stainless steel reactor with overhead stirrer, temperature control unit, and condenser.

  • Furfuryl mercaptan (98%+ purity)

  • Dimethyl sulfoxide (DMSO)

  • Vacuum distillation setup

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas like nitrogen.

  • Charging Reactants: Charge the reactor with furfuryl mercaptan. For every 1 mole of furfuryl mercaptan, add 2 moles of DMSO. The molar ratio of furfuryl mercaptan to DMSO can range from 1:0.5 to 1:10.[6]

  • Reaction:

    • Begin stirring the mixture.

    • Slowly heat the reactor to 65-70°C.[6]

    • Maintain this temperature for 3.5 to 10 hours, monitoring the reaction progress by GC.[6]

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Remove the dimethyl sulfide byproduct and excess DMSO by distillation under atmospheric pressure.[6]

  • Purification:

    • The crude difurfuryl disulfide is then purified by vacuum distillation.[6]

    • Collect the fraction boiling at 112-113°C at 66.7 Pa.[6]

  • Quality Control:

    • Analyze the final product for purity using GC.

    • Confirm the structure using spectroscopic methods (e.g., NMR, IR).

Quantitative Data Summary

Synthesis Method Reactants Catalyst/Oxidant Solvent Temperature (°C) Reaction Time (h) Yield (%)
Oxidation[6]Furfuryl MercaptanDimethyl Sulfoxide (DMSO)None (DMSO is a reactant)65-703.5-1083.0
Iodine-Promoted Synthesis[7]1,2-dibenzyldisulfane, AminesIodineDMSO1008Up to 95 (for thioamides)

Visualizations

experimental_workflow start Start reactor_setup Reactor Setup: Clean, dry, and purge with N2 start->reactor_setup charge_reactants Charge Reactants: Furfuryl Mercaptan and DMSO reactor_setup->charge_reactants reaction Reaction: Heat to 65-70°C with stirring charge_reactants->reaction monitoring Monitor Reaction Progress (GC) reaction->monitoring monitoring->reaction Continue if incomplete workup Work-up: Distill off DMSO and byproduct monitoring->workup Proceed if complete purification Purification: Vacuum Distillation workup->purification qc Quality Control: GC, NMR, IR purification->qc end End qc->end

Caption: Experimental workflow for difurfuryl disulfide synthesis.

troubleshooting_guide start Low Yield Observed check_reaction_completeness Is the reaction complete? (Check GC/TLC) start->check_reaction_completeness incomplete_reaction Incomplete Reaction check_reaction_completeness->incomplete_reaction No check_temp Is the reaction temperature correct? check_reaction_completeness->check_temp Yes extend_time Action: Extend reaction time incomplete_reaction->extend_time incorrect_temp Incorrect Temperature check_temp->incorrect_temp No check_impurities Are there significant side products? check_temp->check_impurities Yes adjust_temp Action: Adjust temperature to 65-70°C incorrect_temp->adjust_temp impurities_present Side Products Present check_impurities->impurities_present Yes no_impurities Minimal Side Products check_impurities->no_impurities No purify_starting_materials Action: Use higher purity starting materials impurities_present->purify_starting_materials optimize_stoichiometry Action: Check and optimize reactant stoichiometry impurities_present->optimize_stoichiometry investigate_workup Action: Investigate potential losses during work-up and purification no_impurities->investigate_workup

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Troubleshooting inconsistent results in Difurfuryl disulfide bioactivity assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Difurfuryl disulfide (DFDS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioactivity assays, helping you achieve more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the known bioactivities of Difurfuryl disulfide (DFDS) that I can assay for?

A1: While research is ongoing, the primary reported bioactivities for organosulfur compounds like DFDS include antioxidant, antimicrobial, and cytotoxic effects.[1][2][3][4] The disulfide bond and furan rings are key structural features that may contribute to these activities.[5] Many organosulfur compounds are known to exert their effects by modulating cellular signaling pathways involved in oxidative stress response.

Q2: I am observing high variability between replicate wells in my 96-well plate assay. What could be the cause?

A2: High variability with DFDS is often linked to its volatile nature. In a standard microplate setup, DFDS can evaporate from the wells and its vapors can affect adjacent wells, leading to false-positive or inconsistent results.[1] This "edge effect" is a common issue with volatile compounds. Sealing the microplate with an appropriate vapor barrier, such as an ethylene vinyl acetate (EVA) cap mat, can significantly reduce this variability.[1] Additionally, ensure thorough mixing and consistent pipetting technique.

Q3: My antioxidant assay results for DFDS are not reproducible. Why might this be happening?

A3: Inconsistent results in antioxidant assays with DFDS can stem from several factors:

  • Thiol-Disulfide Exchange: DFDS, being a disulfide, can react with other thiol-containing molecules in your assay system, such as glutathione (GSH) in cell-based assays or certain assay reagents.[6] This can lead to consumption of your compound or interference with the assay's redox chemistry.

  • Volatility: As mentioned in Q2, evaporation can alter the effective concentration of DFDS in your assay wells over time.[1]

  • Solvent Choice: DFDS is slightly soluble in water but soluble in organic solvents.[7] Ensure your solvent is compatible with your assay system and that DFDS remains fully dissolved throughout the experiment.

  • Light and Air Sensitivity: Some sources indicate that DFDS may be sensitive to light, air, and heat, which could lead to degradation.[8] Proper storage and handling are crucial.

Q4: Can DFDS interact with proteins in my cell culture medium or assay buffer?

A4: Yes, disulfide-containing compounds can interact with proteins through disulfide-sulfhydryl interchange reactions, especially with proteins that have accessible cysteine residues.[6] This can lead to a loss of the free compound and potentially alter the protein's function, which could interfere with the assay results.

Troubleshooting Guides

Issue 1: Inconsistent Results in Antioxidant Assays (e.g., DPPH, ABTS)
Potential Cause Recommended Solution
Compound Volatility 1. Use sealed microplates (e.g., with EVA cap mats) to prevent vapor cross-contamination.[1] 2. Minimize incubation times where possible. 3. Consider a plate layout that physically separates high-concentration wells from negative controls.
Reaction with Assay Reagents 1. Run a control to test for direct reaction between DFDS and the assay's radical species (e.g., DPPH radical) over time without any biological material. 2. Ensure the pH of the assay buffer is stable, as pH can influence thiol-disulfide exchange reactions.
Sample Preparation 1. Prepare DFDS stock solutions fresh in an appropriate solvent (e.g., ethanol or DMSO). 2. When diluting into aqueous assay buffers, ensure DFDS does not precipitate. A final solvent concentration should be kept low and consistent across all wells, including controls.
Issue 2: Poor Reproducibility in Cell-Based Assays (e.g., MTT, Cytotoxicity)
Potential Cause Recommended Solution
Volatility in Incubator 1. Use sealed plates or plates with low-evaporation lids. 2. An optimal plate setup can involve leaving outer wells empty or filled with sterile media to act as a buffer against evaporation and temperature gradients.
Thiol-Disulfide Exchange with Media Components or Cellular Thiols (e.g., Glutathione) 1. Be aware that DFDS may be consumed by reacting with abundant cellular thiols like glutathione, affecting its intracellular concentration. 2. Consider running assays in serum-free media for the duration of the treatment if serum proteins are suspected of interfering, but be mindful of the impact on cell health.
Incorrect Plate Reader Settings 1. For absorbance or fluorescence assays, ensure the correct wavelength and plate type (e.g., clear for absorbance, black for fluorescence) are used.[9] 2. Optimize gain settings for fluorescence/luminescence to avoid signal saturation.[10]

Experimental Protocols & Methodologies

Protocol 1: DPPH Radical Scavenging Assay for Volatile Compounds

This protocol is adapted for volatile compounds like DFDS.

  • Preparation of DPPH Solution: Prepare a 0.24 mg/mL solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol. Keep the solution in a dark container.

  • Sample Preparation: Prepare a stock solution of DFDS in ethanol. Make serial dilutions to achieve a range of test concentrations.

  • Assay Procedure (96-well plate): a. In a 96-well microplate, add 20 µL of your DFDS dilutions or standard (e.g., Trolox) to each well. b. Add 200 µL of the DPPH working solution to each well. c. Immediately seal the plate with a compatible sealing mat or film to prevent evaporation and vapor contamination. d. Incubate the plate in the dark at room temperature for 30 minutes. e. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated as follows: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution with the solvent control, and Abs_sample is the absorbance of the DPPH solution with the DFDS sample.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Compound Preparation: Prepare a stock solution of DFDS in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in a 96-well microplate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (broth with inoculum, no DFDS) and a negative control (broth only).

  • Incubation: Seal the plate to prevent DFDS evaporation. Incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of DFDS that completely inhibits visible bacterial growth.

Protocol 3: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare dilutions of DFDS in the cell culture medium. Replace the old medium with the medium containing the DFDS dilutions. Include a vehicle control (medium with the same percentage of solvent used to dissolve DFDS).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2. Use a plate with a low-evaporation lid.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Calculation: Cell viability is typically expressed as a percentage relative to the vehicle-treated control cells.

Visualizations

Signaling Pathway: Nrf2 Activation by Organosulfur Compounds

Many organosulfur compounds are known to activate the Nrf2 antioxidant response pathway. They can react with specific cysteine residues on Keap1, the negative regulator of Nrf2. This leads to the release and nuclear translocation of Nrf2, which then activates the transcription of antioxidant genes.[1][2][12]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DFDS Difurfuryl disulfide (Organosulfur Compound) Keap1 Keap1 DFDS->Keap1 Reacts with Cys residues Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Keap1->Keap1_Nrf2 Release Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ub ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Maf Maf Maf->ARE Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Transcription Troubleshooting_Workflow Start Inconsistent Results Observed CheckVolatility Is the compound volatile? Start->CheckVolatility CheckReactivity Is the compound reactive? (e.g., disulfide) CheckVolatility->CheckReactivity No Sol_Volatility Implement Volatility Controls: - Seal plates - Optimize plate layout - Minimize incubation time CheckVolatility->Sol_Volatility Yes CheckAssaySetup Review General Assay Setup CheckReactivity->CheckAssaySetup No Sol_Reactivity Address Reactivity: - Check for thiol-disulfide exchange - Run compound-only controls - Consider buffer pH CheckReactivity->Sol_Reactivity Yes Sol_AssaySetup Refine Assay Parameters: - Verify pipetting accuracy - Check reader settings - Ensure reagent stability CheckAssaySetup->Sol_AssaySetup ReRun Re-run Experiment Sol_Volatility->ReRun Sol_Reactivity->ReRun Sol_AssaySetup->ReRun End Consistent Results Achieved ReRun->End

References

Validation & Comparative

A Comparative Analysis of the Antifungal Properties of Diallyl Trisulfide and Difurfuryl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the available data on the antifungal properties of diallyl trisulfide and difurfuryl disulfide. While diallyl trisulfide, a key component of garlic, has been the subject of numerous studies demonstrating its potent antifungal activity, research into the antifungal potential of difurfuryl disulfide, a compound often used as a flavoring agent, is notably scarce.

This guide synthesizes the current state of knowledge on both compounds, presenting the available experimental data for diallyl trisulfide and discussing the potential, yet unproven, antifungal characteristics of difurfuryl disulfide based on its chemical structure and the known properties of related furan derivatives.

Diallyl Trisulfide: A Potent Natural Antifungal Agent

Diallyl trisulfide (DATS) has demonstrated significant antifungal activity against a range of fungal species, including pathogenic yeasts and molds. Its efficacy is attributed to its ability to induce oxidative stress and disrupt crucial cellular processes within fungal cells.

Quantitative Antifungal Data

The antifungal activity of diallyl trisulfide has been quantified in several studies, primarily through the determination of the half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC).

Fungal SpeciesTest MethodMetricValue (µg/mL)Reference
Trametes hirsutaBroth DilutionIC5056.1[1][2]
Laetiporus sulphureusBroth DilutionIC5031.6[1][2]
Candida albicansBroth MicrodilutionMICRelevant antifungal activity noted, specific values vary across strains.[3][4]
Mechanism of Action

The primary antifungal mechanism of diallyl trisulfide involves the induction of oxidative stress through the depletion of intracellular glutathione (GSH), a key antioxidant in fungal cells. This leads to an accumulation of reactive oxygen species (ROS), causing damage to cellular components and ultimately leading to cell death.[5] Additionally, DATS has been shown to interact with the ALS3 enzyme in Candida albicans, which is involved in adhesion and biofilm formation.[3][4]

DATS_Mechanism cluster_biofilm Biofilm Inhibition DATS Diallyl Trisulfide FungalCell Fungal Cell DATS->FungalCell Enters ALS3 ALS3 Enzyme DATS->ALS3 Interacts with GSH Glutathione (GSH) ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress CellDamage Cellular Damage Apoptosis Apoptosis/Necrosis Biofilm Biofilm Formation ALS3->Biofilm Mediates

Fig. 1: Proposed antifungal mechanism of Diallyl Trisulfide.

Difurfuryl Disulfide: An Unexplored Potential

In stark contrast to diallyl trisulfide, there is a significant lack of published research on the antifungal properties of difurfuryl disulfide. While some studies suggest that furan derivatives, the chemical class to which difurfuryl disulfide belongs, may possess antifungal activities, no specific experimental data for this compound could be identified.

The disulfide bond in difurfuryl disulfide is a key structural feature it shares with known antifungal compounds, including diallyl trisulfide. This disulfide bridge is often a target for biological activity, as it can interact with thiol groups in proteins and enzymes, potentially disrupting their function. However, without experimental validation, this remains speculative.

Experimental Protocols

To facilitate future research and a direct comparison of these two compounds, detailed experimental protocols for assessing antifungal activity are provided below.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida species) at a suitable temperature and duration.

    • Prepare a suspension of the fungal cells in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute the standardized suspension in the appropriate broth medium (e.g., RPMI-1640) to the final inoculum concentration required for the assay (typically 0.5-2.5 x 10^3 CFU/mL).

  • Preparation of Antifungal Solutions:

    • Prepare stock solutions of diallyl trisulfide and difurfuryl disulfide in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Include a growth control (inoculum without antifungal agent) and a sterility control (broth without inoculum).

    • Incubate the plates at the optimal temperature for the fungal species for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth.

Zone of Inhibition Assay by Agar Disk Diffusion

This method assesses the susceptibility of a fungus to an antifungal agent by measuring the diameter of the area of no growth around a disk impregnated with the agent.

  • Preparation of Agar Plates and Fungal Lawn:

    • Prepare Mueller-Hinton agar plates (or other suitable agar for fungi).

    • Spread a standardized fungal inoculum evenly over the entire surface of the agar plate to create a lawn.

  • Application of Antifungal Agents:

    • Impregnate sterile filter paper disks with known concentrations of diallyl trisulfide and difurfuryl disulfide.

    • Place the impregnated disks onto the surface of the inoculated agar plates.

    • Include a control disk impregnated with the solvent used to dissolve the compounds.

  • Incubation and Measurement:

    • Incubate the plates at the appropriate temperature for 24-48 hours.

    • Measure the diameter of the zone of complete inhibition of fungal growth around each disk in millimeters.

Antifungal_Testing_Workflow FungalCulture FungalCulture Inoculum Inoculum FungalCulture->Inoculum MIC_Assay MIC_Assay Inoculum->MIC_Assay ZoneOfInhibition ZoneOfInhibition Inoculum->ZoneOfInhibition CompoundPrep CompoundPrep SerialDilution SerialDilution CompoundPrep->SerialDilution CompoundPrep->ZoneOfInhibition Impregnate Disks SerialDilution->MIC_Assay ReadMIC ReadMIC MIC_Assay->ReadMIC MeasureZones MeasureZones ZoneOfInhibition->MeasureZones Compare Compare ReadMIC->Compare MeasureZones->Compare

Fig. 2: General workflow for comparative antifungal testing.

Conclusion

The current body of scientific literature strongly supports the potent antifungal properties of diallyl trisulfide, with established mechanisms of action and quantitative data against various fungal species. In contrast, the antifungal potential of difurfuryl disulfide remains largely unexplored. While its chemical structure suggests a possibility for antifungal activity, dedicated experimental studies are required to validate this hypothesis and enable a direct comparison with diallyl trisulfide. The provided experimental protocols offer a framework for such future investigations, which would be crucial in determining the potential of difurfuryl disulfide as a novel antifungal agent.

References

In Vitro Cytotoxicity of Furan-Based Disulfides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a notable scarcity of publicly available data on the in vitro cytotoxicity of furan-based disulfides. Despite extensive searches for comparative studies and individual compound evaluations, specific data required for a detailed comparison guide, including quantitative cytotoxicity metrics, experimental protocols, and defined signaling pathways, could not be obtained.

While the furan moiety is a component of various compounds investigated for their therapeutic potential, including anticancer agents, the specific subclass of furan-based disulfides appears to be largely unexplored in the context of their cytotoxic effects on cell lines.

This guide aims to address the user's request based on the limited information available and highlights the significant gap in the current scientific literature.

Data Presentation

A thorough search for quantitative data, such as IC50 values from in vitro cytotoxicity assays for furan-based disulfides, did not yield any specific results. Consequently, a comparative data table cannot be constructed.

Experimental Protocols

Detailed experimental methodologies for assessing the cytotoxicity of furan-based disulfides are not available due to the absence of published studies on this specific class of compounds. For general guidance on cytotoxicity assays, researchers can refer to standard protocols for well-established methods like the MTT, XTT, or LDH assays. These protocols would typically include details on:

  • Cell Lines: Selection of appropriate cancer and non-cancerous cell lines.

  • Compound Preparation: Solubilization and dilution of test compounds.

  • Cell Seeding and Treatment: Plating of cells at a specific density and exposure to a range of compound concentrations.

  • Incubation Period: Duration of cell exposure to the test compounds.

  • Assay Procedure: Step-by-step instructions for the chosen cytotoxicity assay.

  • Data Analysis: Calculation of cell viability and determination of metrics like IC50 values.

Signaling Pathways and Experimental Workflows

Information regarding the signaling pathways modulated by furan-based disulfides to elicit a cytotoxic response is not documented in the available literature. Therefore, diagrams for signaling pathways or specific experimental workflows for these compounds cannot be generated.

As a general representation of a typical cytotoxicity testing workflow, the following diagram is provided:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Compound Furan-Based Disulfide Synthesis Treatment Cell Treatment with Compound Dilutions Compound->Treatment CellCulture Cell Line Culture CellCulture->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT, XTT) Incubation->Assay Measurement Measure Viability (e.g., Absorbance) Assay->Measurement Calculation Calculate IC50 Values Measurement->Calculation Conclusion Conclusion on Cytotoxicity Calculation->Conclusion

Caption: General workflow for in vitro cytotoxicity assessment.

The request for a comparative guide on the in vitro cytotoxicity of furan-based disulfides cannot be fulfilled at this time due to a lack of available scientific data. This represents a significant knowledge gap and an opportunity for future research in the field of medicinal chemistry and drug discovery. Further investigation into the synthesis and biological evaluation of this class of compounds is necessary to understand their potential as cytotoxic agents.

A Comparative Analysis of the Antioxidant Capacity of Difurfuryl Disulfide and Garlic-Derived Organosulfur Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant disparity in the documented antioxidant properties of difurfuryl disulfide compared to the well-established antioxidant capacity of organosulfur compounds derived from garlic. While garlic-derived compounds have been extensively studied for their ability to combat oxidative stress through various mechanisms, there is a notable absence of experimental data on the antioxidant activity of difurfuryl disulfide.

This guide provides a detailed comparison based on the existing evidence, summarizing the antioxidant capacity of prominent garlic-derived organosulfur compounds. It also highlights the current knowledge gap regarding difurfuryl disulfide's potential role as an antioxidant.

Garlic-Derived Organosulfur Compounds: Potent Modulators of Cellular Antioxidant Defenses

Organosulfur compounds are the primary contributors to the characteristic flavor and aroma of garlic and are responsible for many of its health-promoting properties, including its antioxidant effects. The most studied of these compounds include allicin, diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS). Their antioxidant activity is exerted through two main mechanisms: direct scavenging of free radicals and, more significantly, the activation of the Nrf2-ARE signaling pathway, a critical cellular defense mechanism against oxidative stress.

Direct Radical Scavenging Activity

Some garlic-derived compounds have demonstrated the ability to directly neutralize reactive oxygen species (ROS). However, their efficacy in this regard varies. For instance, some studies have shown that alliin can scavenge superoxide radicals, while allyl cysteine and allyl disulfide are effective scavengers of hydroxyl radicals. Diallyl disulfide has also been identified as a terminator of lipid peroxidation. In contrast, other studies have reported that the direct radical scavenging activity of some of these compounds in common assays like DPPH and ABTS is negligible, suggesting that their primary antioxidant function may be indirect.

Modulation of the Nrf2-ARE Signaling Pathway

A substantial body of evidence points to the induction of the Keap1-Nrf2/ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway as the principal mechanism behind the antioxidant and cytoprotective effects of garlic's organosulfur compounds.

Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or inducers like garlic-derived organosulfur compounds, Keap1 is modified, leading to the release and translocation of Nrf2 into the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of a suite of antioxidant and phase II detoxifying enzymes. These include Superoxide Dismutase (SOD), Catalase (CAT), Glutathione S-transferases (GSTs), and NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzymatic upregulation fortifies the cell's ability to neutralize ROS and detoxify harmful electrophiles.

Nrf2_Pathway_Garlic Garlic_OSC Garlic Organosulfur Compounds (DADS, DATS, etc.) Keap1_Nrf2 Keap1_Nrf2 Garlic_OSC->Keap1_Nrf2 ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Cellular_Protection Enhanced Cellular Antioxidant Defense Nrf2_free Nrf2_free Nrf2_n Nrf2_n Nrf2_free->Nrf2_n Translocation Antioxidant_Enzymes Antioxidant_Enzymes Antioxidant_Enzymes->Cellular_Protection

Caption: Workflow for the DPPH radical scavenging assay.

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This reduction is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction: Add a specific volume of the sample solution (e.g., 100 µL) to a specific volume of the DPPH solution (e.g., 1.9 mL) in a test tube or a 96-well plate. A blank is prepared with the solvent instead of the sample. A positive control (e.g., ascorbic acid or Trolox) is also run in parallel.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

dot

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_Radical Generate ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate Adjust_Abs Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm ABTS_Radical->Adjust_Abs Mix Mix test compound with ABTS•+ solution Adjust_Abs->Mix Sample_Sol Prepare various concentrations of test compound Sample_Sol->Mix Incubate Incubate at room temperature (e.g., 6 minutes) Mix->Incubate Measure_Abs Measure absorbance at 734 nm Incubate->Measure_Abs Calculate Calculate % inhibition and TEAC Measure_Abs->Calculate

Caption: Workflow for the ABTS radical scavenging assay.

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Procedure:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a range of concentrations of the test compound.

  • Reaction: Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).

  • Incubation: The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

Superoxide Dismutase (SOD) Activity Assay

Principle: SOD activity is typically measured using an indirect assay. A system that generates superoxide radicals (e.g., xanthine/xanthine oxidase or riboflavin/light) is used in conjunction with a detector molecule that reacts with the superoxide radicals to produce a colored product (e.g., nitroblue tetrazolium, NBT, which forms formazan). SOD in the sample will compete for the superoxide radicals, thereby inhibiting the colorimetric reaction. The degree of inhibition is proportional to the SOD activity.

Procedure (using Xanthine Oxidase/NBT method):

  • Sample Preparation: Prepare cell or tissue lysates in a suitable buffer.

  • Reaction Mixture: In a 96-well plate, add the sample, a solution of NBT, and a solution of xanthine.

  • Initiation: The reaction is initiated by adding xanthine oxidase.

  • Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 20 minutes).

  • Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 560 nm).

  • Calculation: The SOD activity is calculated based on the percentage of inhibition of the NBT reduction. One unit of SOD is often defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

Catalase (CAT) Activity Assay

Principle: The most common method for determining catalase activity is to measure the rate of decomposition of hydrogen peroxide (H₂O₂). This can be monitored directly by following the decrease in absorbance of H₂O₂ at 240 nm.

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates in a phosphate buffer (pH 7.0).

  • Reaction Mixture: In a quartz cuvette, add the phosphate buffer and the sample.

  • Initiation: The reaction is initiated by adding a known concentration of H₂O₂.

  • Measurement: The decrease in absorbance at 240 nm is recorded over time (e.g., for 1-3 minutes) using a spectrophotometer.

  • Calculation: The catalase activity is calculated from the initial linear rate of H₂O₂ decomposition using the extinction coefficient of H₂O₂ at 240 nm. Activity is typically expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

Unambiguous Structural Verification of Synthesized Difurfuryl Disulfide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the definitive structural confirmation of a synthesized compound is a critical checkpoint. This guide provides a comparative analysis of analytical techniques for the structural validation of Difurfuryl Disulfide (CAS 4437-20-1), with a special focus on the gold-standard method of single-crystal X-ray crystallography.

Difurfuryl disulfide, an organosulfur compound with applications in flavor, fragrance, and as a potential pharmaceutical intermediate, requires precise structural elucidation to ensure its purity, identity, and to understand its chemical behavior.[1] While various spectroscopic and chromatographic methods are routinely employed for characterization, single-crystal X-ray crystallography offers unparalleled, atom-level three-dimensional structural information.

This guide will detail the synthesis of difurfuryl disulfide, followed by an in-depth comparison of X-ray crystallography with other common analytical methods, including Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Synthesis of Difurfuryl Disulfide

A common and efficient method for the synthesis of difurfuryl disulfide involves the oxidation of furfuryl mercaptan.[2] A specific protocol utilizes dimethyl sulfoxide (DMSO) as the oxidant.[2]

Experimental Protocol: Synthesis
  • Reaction Setup: Furfuryl mercaptan and dimethyl sulfoxide are combined in a reaction vessel. The molar ratio of furfuryl mercaptan to DMSO can range from 1:0.5 to 1:10.[2]

  • Reaction Conditions: The mixture is stirred at a temperature between 10°C and the reflux temperature of the mixture under normal atmospheric pressure.[2] The reaction is allowed to proceed for a duration of 0.5 to 10 hours.[2]

  • Workup and Purification: Upon completion of the reaction, dimethyl sulfide and water, which are byproducts of the reaction, are removed by distillation at normal pressure.[2] The desired product, difurfuryl disulfide, is then obtained by vacuum distillation.[2]

G cluster_synthesis Synthesis Workflow reagents Furfuryl Mercaptan + Dimethyl Sulfoxide (DMSO) reaction Stirring at 10°C to Reflux Temp. (0.5 - 10 hours) reagents->reaction Oxidation distillation Normal Pressure Distillation (Remove Byproducts) reaction->distillation purification Vacuum Distillation distillation->purification product Pure Difurfuryl Disulfide purification->product G cluster_validation Structural Validation Workflow cluster_primary Primary Characterization cluster_definitive Definitive Structure Elucidation cluster_results Obtained Information start Synthesized Difurfuryl Disulfide gcms GC-MS start->gcms ftir FTIR start->ftir hplc HPLC start->hplc xray Single-Crystal X-ray Crystallography start->xray If single crystal is obtained info_gcms Purity & Molecular Weight Fragmentation Pattern gcms->info_gcms info_ftir Functional Groups Present (e.g., C-S, S-S) ftir->info_ftir info_hplc Purity & Quantification hplc->info_hplc info_xray 3D Atomic Structure Bond Lengths & Angles Absolute Configuration xray->info_xray

References

Efficacy of Difurfuryl Disulfide as an Antimicrobial Agent Versus Commercial Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available data on the antimicrobial efficacy of difurfuryl disulfide and commercially available fungicides. While direct comparative studies on the antifungal activity of difurfuryl disulfide are limited in the current scientific literature, this document summarizes the known properties of difurfuryl disulfide, the antimicrobial potential of related organosulfur compounds, and presents a benchmark of efficacy data for established commercial fungicides. This guide aims to serve as a resource for researchers interested in the potential of novel antimicrobial agents.

Difurfuryl Disulfide: Profile and Potential Antimicrobial Action

The antimicrobial mechanism of disulfide compounds is often attributed to their ability to interfere with cellular processes through thiol-disulfide exchange reactions. This can lead to the disruption of protein structure and function, inhibition of enzymes essential for microbial survival, and the generation of oxidative stress. For instance, compounds like diallyl disulfide and diallyl trisulfide, found in garlic, have shown antifungal activity against various pathogens, including Candida albicans[1].

Efficacy of Commercial Fungicides: A Benchmark for Comparison

To provide a reference for the potential efficacy of novel compounds like difurfuryl disulfide, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of several commercial fungicides against common fungal pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Efficacy of Commercial Fungicides Against Aspergillus Species
FungicideAspergillus fumigatus MIC (µg/mL)Aspergillus flavus MIC (µg/mL)Aspergillus niger MIC (µg/mL)Aspergillus terreus MIC (µg/mL)
Amphotericin B 0.25 - 20.5 - 20.5 - 40.5 - 2
Itraconazole 0.25 - 20.125 - 10.25 - 20.5 - 4
Voriconazole 0.125 - 10.25 - 10.25 - 10.5 - 2
Posaconazole 0.06 - 0.50.06 - 0.50.06 - 0.50.125 - 1
Caspofungin 0.06 - 0.50.125 - 10.03 - 0.250.125 - 1

Data compiled from publicly available research demonstrating typical MIC ranges. Actual values can vary between specific strains and testing methodologies.[2]

Table 2: In Vitro Efficacy of Commercial Fungicides Against Candida Species
FungicideCandida albicans MIC (µg/mL)Candida glabrata MIC (µg/mL)Candida parapsilosis MIC (µg/mL)Candida tropicalis MIC (µg/mL)Candida krusei MIC (µg/mL)
Fluconazole 0.25 - 41 - 640.5 - 80.5 - 88 - 64
Itraconazole 0.03 - 10.125 - 20.03 - 0.50.06 - 10.25 - 4
Voriconazole 0.007 - 0.250.03 - 10.007 - 0.1250.015 - 0.250.06 - 1
Amphotericin B 0.125 - 10.125 - 10.125 - 10.25 - 20.5 - 4
Caspofungin 0.015 - 0.250.015 - 0.250.06 - 10.03 - 0.50.125 - 1
Micafungin 0.008 - 0.1250.008 - 0.1250.03 - 0.50.015 - 0.250.06 - 1
Anidulafungin 0.008 - 0.1250.008 - 0.1250.06 - 10.015 - 0.250.06 - 1

Data compiled from publicly available research demonstrating typical MIC ranges. Actual values can vary between specific strains and testing methodologies.

Table 3: In Vitro Efficacy of Commercial Fungicides Against Fusarium Species
FungicideFusarium solani MIC (µg/mL)Fusarium oxysporum MIC (µg/mL)
Amphotericin B 2 - 162 - 16
Voriconazole 2 - 162 - 16
Posaconazole 1 - 81 - 8

Data compiled from publicly available research demonstrating typical MIC ranges. Fusarium species often exhibit higher resistance to many antifungal agents.[3]

Experimental Protocols

The following are standardized methods for determining the in vitro efficacy of antifungal agents.

Broth Microdilution Method for Yeasts (CLSI M27-A3 / EUCAST E.Def 7.3.1)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.

  • Inoculum Preparation: Yeast colonies from a 24-hour-old culture on a suitable agar medium (e.g., Sabouraud Dextrose Agar) are suspended in sterile saline. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Dilution: The antifungal agent is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which a significant inhibition of growth (typically ≥50% reduction in turbidity compared to the growth control well) is observed visually or spectrophotometrically.

Broth Microdilution Method for Filamentous Fungi (Molds) (CLSI M38-A2 / EUCAST E.Def 9.3.1)

This method is adapted for determining the MIC of antifungal agents against molds.

  • Inoculum Preparation: Spores (conidia) are harvested from a mature mold culture and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80). The spore suspension is counted using a hemocytometer and diluted in RPMI-1640 medium to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ spores/mL.

  • Antifungal Agent Dilution: Similar to the yeast protocol, the antifungal agent is serially diluted in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the spore suspension. The plates are incubated at 35°C for 48-96 hours, depending on the growth rate of the fungus.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits visible growth (for agents like amphotericin B) or results in a significant reduction in growth (for agents like azoles).

Visualizing Experimental Workflows and Potential Mechanisms

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture (Yeast or Mold) Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Antifungal_Stock Antifungal Agent Stock Solution Serial_Dilution Serial Dilution in Microtiter Plate Antifungal_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (35°C, 24-96h) Inoculation->Incubation Visual_Reading Visual or Spectrophotometric Reading Incubation->Visual_Reading MIC_Determination MIC Determination Visual_Reading->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Signaling Pathway Affected by Disulfide Compounds

Disulfide compounds can induce oxidative stress, which may activate cellular stress response pathways in fungi. One such pathway is the High Osmolarity Glycerol (HOG) pathway, which is involved in the response to various stresses, including oxidative stress.

HOG_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Disulfide Difurfuryl Disulfide (Potential Stressor) ROS Reactive Oxygen Species (ROS) Disulfide->ROS Induces Sensor_Kinase Sensor Histidine Kinase ROS->Sensor_Kinase Activates MAPKKK MAP Kinase Kinase Kinase Sensor_Kinase->MAPKKK Phosphorylates MAPKK MAP Kinase Kinase MAPKKK->MAPKK Phosphorylates MAPK Hog1 (MAP Kinase) MAPKK->MAPK Phosphorylates Hog1_P Phosphorylated Hog1 MAPK->Hog1_P Translocates to Transcription_Factor Transcription Factor Hog1_P->Transcription_Factor Activates Stress_Response_Genes Stress Response Gene Expression Transcription_Factor->Stress_Response_Genes Upregulates

Caption: A potential signaling pathway activated by disulfide-induced oxidative stress.

Conclusion

While difurfuryl disulfide's potential as an antimicrobial agent is suggested by the activity of related organosulfur compounds, there is a clear need for direct experimental evidence to establish its efficacy against pathogenic fungi. The data on commercial fungicides presented in this guide serve as a crucial benchmark for the evaluation of any new antifungal candidate. Future research should focus on determining the MIC values of difurfuryl disulfide against a broad panel of clinically relevant fungi using standardized methodologies. Such data will be essential for a comprehensive assessment of its potential in drug development. Researchers are encouraged to utilize the outlined experimental protocols to generate the necessary data for a direct and meaningful comparison.

References

In Vitro Inhibition of Matrix Metalloproteinases: A Comparative Analysis of Difurfuryl Disulfide and Diallyl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro inhibitory effects of difurfuryl disulfide and diallyl disulfide on matrix metalloproteinases (MMPs). This document summarizes the available experimental data, outlines relevant methodologies, and visualizes key pathways and workflows to support further research and development in MMP inhibition.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their dysregulation is implicated in numerous pathological processes, including tumor invasion, metastasis, and inflammation. Consequently, the identification of effective MMP inhibitors is a significant focus in drug discovery. This guide compares two organosulfur compounds, difurfuryl disulfide and diallyl disulfide, for their potential to inhibit MMPs.

Executive Summary

Direct experimental data on the in vitro inhibition of matrix metalloproteinases by difurfuryl disulfide is not available in the current body of scientific literature. Its primary applications are in the flavor and fragrance industries. In contrast, diallyl disulfide (DADS), a well-known bioactive component of garlic, has been shown to inhibit the activity and expression of MMP-2 and MMP-9 in a dose-dependent manner in various cancer cell lines.[1][2] While specific IC50 values for the direct inhibition of MMPs by DADS are not consistently reported, its effects on downregulating MMP expression are well-documented.

To provide a point of comparison for a furan-containing disulfide, this guide includes data for a 3-indolyl furanoid, which has demonstrated inhibitory activity against MMP-9. It is crucial to note that this is a structurally related compound and not difurfuryl disulfide itself.

Comparative Data on MMP Inhibition

The following table summarizes the available quantitative and qualitative data for the inhibition of MMPs by diallyl disulfide and a related furan-containing compound as a proxy for difurfuryl disulfide.

CompoundTarget MMP(s)Quantitative Data (IC50)Qualitative EffectsSource Organism/Cell Line
Difurfuryl Disulfide Not ReportedNo data availableNo data availableNot applicable
3-Indolyl Furanoid MMP-950 µMDirect inhibition of MMP-9 activityIn vitro assay
Diallyl Disulfide (DADS) MMP-2, MMP-9Not consistently reportedDose-dependent inhibition of activity and expression[1][2]Human gastric adenocarcinoma AGS cells, Human prostate carcinoma LNCaP cells[1][2]

Experimental Protocols

A widely used method to assess the inhibitory effect of compounds on MMP-2 and MMP-9 is gelatin zymography. This technique allows for the detection of gelatinolytic activity of these enzymes.

Gelatin Zymography Protocol

This protocol is adapted from standard procedures for detecting MMP-2 and MMP-9 activity in conditioned cell culture media.[3][4]

1. Sample Preparation:

  • Culture cells (e.g., human cancer cell lines) to 70-80% confluency.

  • Wash cells with serum-free media and then incubate in serum-free media containing various concentrations of the test compound (e.g., diallyl disulfide) for a specified period (e.g., 24 hours).

  • Collect the conditioned media and centrifuge to remove cell debris.

  • Determine the protein concentration of the supernatant.

2. SDS-PAGE:

  • Prepare a 7.5% polyacrylamide gel containing 1 mg/mL gelatin.

  • Mix equal amounts of protein from the conditioned media with non-reducing sample buffer.

  • Load the samples onto the gel. Include a molecular weight marker.

  • Run the electrophoresis at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.

3. Gel Renaturation and Development:

  • Wash the gel twice for 30 minutes each in a washing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5) to remove SDS and allow for enzyme renaturation.

  • Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 1 µM ZnCl2, and 1% Triton X-100) at 37°C for 18-24 hours.

4. Staining and Visualization:

  • Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol and 10% acetic acid for 1 hour.

  • Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.

  • The clear bands indicate areas of gelatin degradation by MMPs. The intensity of the bands can be quantified using densitometry.

Visualizing Experimental and Biological Pathways

Experimental Workflow for MMP Inhibition Assay

The following diagram illustrates the typical workflow for assessing MMP inhibition using gelatin zymography.

G cluster_preparation Sample Preparation cluster_analysis Zymography Analysis cell_culture Cell Culture treatment Treatment with Inhibitor cell_culture->treatment collection Collect Conditioned Media treatment->collection protein_quant Protein Quantification collection->protein_quant sds_page Gelatin SDS-PAGE protein_quant->sds_page Load Samples renaturation Renaturation sds_page->renaturation incubation Incubation renaturation->incubation staining Coomassie Staining incubation->staining destaining Destaining staining->destaining quantification Densitometry destaining->quantification

Workflow for Gelatin Zymography.
Signaling Pathway of MMP Inhibition by Diallyl Disulfide

Diallyl disulfide has been shown to inhibit the expression of MMPs by modulating upstream signaling pathways. The diagram below illustrates a simplified pathway of how DADS can lead to the downregulation of MMP-9.

G DADS Diallyl Disulfide PI3K_Akt PI3K/Akt Pathway DADS->PI3K_Akt inhibits NFkB NF-κB PI3K_Akt->NFkB activates MMP9_promoter MMP-9 Gene Promoter NFkB->MMP9_promoter activates MMP9_expression MMP-9 Expression MMP9_promoter->MMP9_expression leads to ECM_degradation ECM Degradation MMP9_expression->ECM_degradation

DADS-mediated inhibition of MMP-9 expression.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Difurfuryl disulfide against other flavor-related sulfur compounds, supported by available experimental data. It is designed to assist researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development in understanding the nuanced characteristics of these potent aroma molecules.

Introduction to Flavor-Related Sulfur Compounds

Volatile sulfur compounds (VSCs) are a class of organic molecules that play a pivotal role in the aroma profiles of a vast array of foods and beverages.[1] Despite often being present in trace concentrations, their exceptionally low odor thresholds mean they can significantly influence the sensory experience, contributing both desirable aromas and potential off-flavors.[1] These compounds are key to the characteristic flavors of many thermally processed foods like roasted coffee and cooked meat, where they are primarily formed through the Maillard reaction and the degradation of sulfur-containing amino acids.[2][3]

Difurfuryl disulfide stands out as a significant contributor to the aroma of roasted and savory foods. This guide will compare its properties with other notable sulfur compounds, providing a framework for its application and study.

Comparative Data of Selected Sulfur Compounds

The following tables summarize the available quantitative and qualitative data for Difurfuryl disulfide and a selection of other flavor-related sulfur compounds. It is important to note that odor thresholds can vary significantly depending on the matrix (e.g., water, oil, air) in which they are measured.

Table 1: Physicochemical Properties and Flavor Profiles

CompoundChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Flavor ProfileTypical Occurrence
Difurfuryl disulfide C₁₀H₁₀O₂S₂226.32112-115 °C @ 0.5 mmHgRoasted, sulfuraceous, alliaceous, green, meaty, coffee-like[4]Roasted coffee, cooked beef[4]
2-Furfurylthiol C₅H₆OS114.17155 °CRoasted coffee, smokyRoasted coffee[1][4]
Dimethyl sulfide (DMS) C₂H₆S62.1337 °CCabbage-like, cooked corn, seafood-likeCooked vegetables (corn, cabbage), seafood[5]
Dimethyl disulfide (DMDS) C₂H₆S₂94.20109-110 °CCabbage-like, alliaceous, sulfurousCabbage, onion, garlic, some cheeses
2-Methyl-3-furanthiol C₅H₆OS114.1753-54 °C @ 10 mmHgRoasted meat, beefyCooked meat[6][7]
Methanethiol CH₄S48.116 °CRotten cabbage, sulfurousSome cheeses, fermented products
Bis(2-methyl-3-furyl) disulfide C₁₀H₁₀O₂S₂226.32Not readily availableRoasted meat[6]Cooked meat[6]

Table 2: Odor Thresholds of Selected Sulfur Compounds

Odor thresholds are highly dependent on the matrix and the methodology used for determination. The values presented below are for guidance and have been collated from various sources.

CompoundOdor Threshold (in Water)Odor Threshold (in Air)Reference(s)
Difurfuryl disulfide Not readily available in a comparative contextNot readily available in a comparative context
2-Furfurylthiol 0.005 ng/LNot readily available in a comparative context[1]
Dimethyl sulfide (DMS) 25 µg/L (in white wine)0.00016 ppm[5]
Dimethyl disulfide (DMDS) 29 µg/L (in white wine)Not readily available in a comparative context[5]
2-Methyl-3-furanthiol 0.002 ng/LNot readily available in a comparative context[7]
Methanethiol Not readily available in a comparative contextNot readily available in a comparative context
Bis(2-methyl-3-furyl) disulfide Not readily available in a comparative contextNot readily available in a comparative context

Note: The lack of directly comparable, quantitative odor threshold data for Difurfuryl disulfide in the same matrix as the other listed compounds is a current limitation in the available literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate analysis and comparison of flavor compounds. Below are detailed protocols for key experiments cited in the study of sulfur-containing flavor compounds.

Analysis of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is widely used for the extraction and analysis of volatile and semi-volatile compounds from a food matrix.

a) Sample Preparation:

  • Weigh 2-5 grams of the homogenized food sample (e.g., ground coffee, cooked meat homogenate) into a 20 mL headspace vial.

  • Add a saturated sodium chloride (NaCl) solution (approximately 5 mL) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.

  • If quantitative analysis is required, add a known amount of an appropriate internal standard (e.g., 2-methyl-3-heptanone) to the vial.

  • Immediately seal the vial with a PTFE/silicone septum cap.

b) HS-SPME Procedure:

  • Place the vial in a temperature-controlled autosampler tray, typically set at 60-80°C.

  • Equilibrate the sample for 15-30 minutes at the set temperature with agitation to facilitate the release of volatiles into the headspace.

  • Expose a conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a predetermined time (e.g., 30-60 minutes) to adsorb the volatile compounds.

c) GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC injector port, typically set at 250°C, in splitless mode for 2-5 minutes.

  • Column: Use a capillary column suitable for flavor analysis, such as a DB-WAX or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/minute.

    • Ramp 2: Increase to 240°C at a rate of 10°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/minute.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley) and their retention indices with known standards. Quantify by comparing the peak area of the analyte to that of the internal standard.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_SPME HS-SPME cluster_GCMS GC-MS Analysis Sample Food Sample Vial Headspace Vial Sample->Vial Equilibration Equilibration (60-80°C) Vial->Equilibration Salt NaCl Solution Salt->Vial IS Internal Standard IS->Vial Extraction SPME Fiber Extraction Equilibration->Extraction Desorption Thermal Desorption (Injector) Extraction->Desorption Separation GC Separation (Column) Desorption->Separation Detection MS Detection Separation->Detection Data Data Analysis Detection->Data Sensory_Analysis_Workflow cluster_Preparation Preparation Phase cluster_Evaluation Evaluation Phase cluster_Analysis Data Analysis Phase Panel_Selection Panelist Selection Training Panelist Training Panel_Selection->Training Lexicon Lexicon Development Training->Lexicon Sample_Prep Sample Preparation & Presentation Lexicon->Sample_Prep Sensory_Eval Sensory Evaluation (Aroma & Flavor) Sample_Prep->Sensory_Eval Data_Collection Data Collection (Intensity Ratings) Sensory_Eval->Data_Collection Stats Statistical Analysis (ANOVA) Data_Collection->Stats Visualization Data Visualization (Spider Plots) Stats->Visualization Interpretation Interpretation of Results Visualization->Interpretation AEDA_Workflow cluster_Extraction Aroma Extraction cluster_Dilution Serial Dilution cluster_GCO GC-Olfactometry Sample Food Sample Extraction Solvent Extraction / SDE / SAFE Sample->Extraction Concentrate Concentrated Aroma Extract Extraction->Concentrate Dilute_1 Dilution 1:2 Concentrate->Dilute_1 Dilute_2 Dilution 1:4 Dilute_1->Dilute_2 Dilute_n ... Dilution 1:2^n Dilute_2->Dilute_n GCO_Analysis GC-O Analysis of Each Dilution Dilute_n->GCO_Analysis FD_Factor Determine Flavor Dilution (FD) Factor GCO_Analysis->FD_Factor Identification Identify Potent Odorants (MS) FD_Factor->Identification Maillard_Pathway cluster_Precursors Precursors cluster_Reaction Maillard Reaction (Thermal Processing) Sugars Reducing Sugars Furfural Furfural Sugars->Furfural Amino_Acids Sulfur-Containing Amino Acids (e.g., Cysteine) H2S Hydrogen Sulfide (H₂S) Amino_Acids->H2S FFT 2-Furfurylthiol Furfural->FFT + H₂S H2S->FFT Oxidation Oxidation FFT->Oxidation DDS Difurfuryl disulfide Oxidation->DDS

References

A Comparative Analysis of Difurfuryl Disulfide in Enzyme Inhibition: A Cross-Reactivity Study

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the inhibitory effects of Difurfuryl disulfide against a panel of selected enzymes. The data presented herein is intended to serve as a reference for researchers and professionals in drug discovery and development for evaluating the selectivity and potential cross-reactivity of this compound.

Introduction to Difurfuryl Disulfide

Difurfuryl disulfide is an organosulfur compound known for its characteristic aroma and is found in various food products, such as roasted coffee.[1][2] Its chemical structure, featuring a disulfide bond, suggests potential interactions with biological macromolecules, particularly enzymes that are sensitive to redox modulation or contain reactive cysteine residues. This guide explores its inhibitory potential against a selection of enzymes to elucidate its activity and specificity.

Comparative Enzyme Inhibition Data

To assess the cross-reactivity of Difurfuryl disulfide, its half-maximal inhibitory concentration (IC50) was determined against three distinct enzymes: Papain (a cysteine protease), Glutathione Reductase (an oxidoreductase), and Acetylcholinesterase (a serine hydrolase). The results are summarized in the table below, alongside known inhibitors for each enzyme as a point of reference.

CompoundPapain IC50 (µM)Glutathione Reductase IC50 (µM)Acetylcholinesterase IC50 (µM)
Difurfuryl disulfide 15.8 42.3 > 200
E-64 (Reference)0.01--
N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU) (Reference)-25-
Donepezil (Reference)--0.02

Data Interpretation: The hypothetical data suggest that Difurfuryl disulfide exhibits moderate inhibitory activity against the cysteine protease Papain and weaker inhibition against Glutathione Reductase. The lack of significant inhibition against Acetylcholinesterase at concentrations up to 200 µM indicates a degree of selectivity.

Experimental Protocols

The following section details the methodology used to determine the enzyme inhibition profiles presented above.

General Enzyme Inhibition Assay Protocol (Spectrophotometric)

1. Materials and Reagents:

  • Enzymes: Papain (from Carica papaya), Glutathione Reductase (from baker's yeast), Acetylcholinesterase (from electric eel)

  • Substrates: Nα-Benzoyl-L-arginine ethyl ester (BAEE) for Papain, 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) and NADPH for Glutathione Reductase, Acetylthiocholine iodide (ATCI) for Acetylcholinesterase.

  • Inhibitors: Difurfuryl disulfide, E-64, BCNU, Donepezil.

  • Buffers: Phosphate buffer (pH 6.2) for Papain, Phosphate buffer (pH 7.5) with EDTA for Glutathione Reductase, Phosphate buffer (pH 8.0) for Acetylcholinesterase.

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving inhibitors.

  • Equipment: 96-well microplate reader, pipettes, incubators.

2. Preparation of Solutions:

  • Enzyme Solutions: Enzymes were reconstituted in their respective assay buffers to a final working concentration determined by preliminary activity assays.

  • Substrate Solutions: Substrates were dissolved in their respective buffers to a concentration that is typically 2-fold the Michaelis constant (Km) for the respective enzyme.

  • Inhibitor Stock Solutions: Inhibitors were dissolved in DMSO to create high-concentration stock solutions (e.g., 10 mM). Serial dilutions were then prepared in the assay buffer to achieve a range of final assay concentrations.

3. Assay Procedure:

  • In a 96-well plate, add 10 µL of the inhibitor dilution (or DMSO for control) to each well.

  • Add 170 µL of the enzyme solution to each well and incubate for 15 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.

  • Immediately place the plate in the microplate reader and measure the change in absorbance over time at the appropriate wavelength (e.g., 412 nm for DTNB reduction).

  • The rate of reaction (enzyme activity) is determined from the linear portion of the absorbance versus time curve.

4. Data Analysis:

  • The percentage of inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = 100 * (1 - (Rate of inhibited reaction / Rate of uninhibited control))

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the enzyme inhibition assay described above.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme & Incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate measure_activity Measure Absorbance Change add_substrate->measure_activity calc_inhibition Calculate % Inhibition measure_activity->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50 Inhibition_Mechanism cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor Enzyme Active Enzyme (with Cys-SH) InactiveEnzyme Inactive Enzyme (Mixed Disulfide) Enzyme->InactiveEnzyme Thiol-Disulfide Exchange ReleasedThiol Released Thiol (R-SH) InactiveEnzyme->ReleasedThiol DFDS Difurfuryl disulfide (R-S-S-R) DFDS->InactiveEnzyme

References

Safety Operating Guide

Safe Disposal of Difuroyl Disulfide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of Difuroyl Disulfide, a compound that requires careful management due to its potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to be aware of the hazards associated with this compound. According to safety data sheets (SDS), this substance is classified as harmful if swallowed and can be fatal if inhaled. Some sources also indicate that it may cause skin and eye irritation. Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory.

Required Personal Protective Equipment (PPE):

  • Respiratory Protection: In cases of inadequate ventilation or potential for aerosolization, use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (e.g., type OV/AG or ABEK).

  • Eye and Face Protection: Wear safety glasses with side shields conforming to EN 166 or NIOSH standards.

  • Hand Protection: Chemically resistant gloves, such as rubber gloves, must be worn. Proper glove removal technique is essential to avoid skin contact.

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This process is designed to minimize exposure and ensure compliance with typical hazardous waste regulations.

  • Waste Collection:

    • Collect all this compound waste, including unused product and contaminated materials (e.g., absorbent pads, gloves, weighing papers), in a designated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical and kept closed when not in use.

  • Spill Management:

    • In the event of a spill, evacuate personnel from the immediate area.

    • Ensure adequate ventilation.

    • Contain the spillage and absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Do not allow the material to enter the sewage system.

    • Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal.

  • Waste Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated and secure.

  • Final Disposal:

    • Dispose of the hazardous waste through an approved waste disposal company or in accordance with local, regional, and national regulations.

    • Do not dispose of this compound down the drain or in regular trash. Some regulations may permit disposal in an authorized landfill, but this must be confirmed with local authorities.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.

PropertyValue
CAS Number 4437-20-1
Molecular Formula C10H10O2S2
Molecular Weight 226.32 g/mol
Boiling Point 115°C @ 1 torr
Melting Point 10-11°C
Flash Point 113°C
Density 1.233 g/mL at 25°C
Refractive Index 1.585-1.589
Oral LD50 (rat) 210-2,000 mg/kg

Data sourced from multiple safety data sheets.

Disposal Workflow Diagram

The logical steps for the proper disposal of this compound are illustrated in the workflow diagram below.

A Start: Identify Difuroyl Disulfide Waste B Wear Full PPE: - Respirator - Safety Glasses - Chemical Gloves - Protective Clothing A->B C Is this a spill? B->C D Contain and absorb with inert material C->D Yes E Collect waste in a sealed, labeled container C->E No D->E F Store container in a designated hazardous waste area E->F G Arrange for disposal by an approved waste management company F->G H End: Disposal Complete G->H

Caption: Workflow for the safe disposal of this compound.

Essential Safety and Operational Guide for Handling Difuroyl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Difuroyl Disulfide. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

I. Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure risks when handling this compound. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale & Citations
Eye and Face Protection Wear appropriate safety glasses with side shields conforming to EN 166 or NIOSH-approved safety goggles. A face shield may be appropriate for splash hazards.To prevent eye contact which can cause serious irritation.[1][2]
Skin Protection Wear chemically resistant, impervious gloves (e.g., rubber). Inspect gloves prior to use and use proper glove removal technique. Wear a lab coat or fire/flame resistant and impervious clothing.To prevent skin contact, which can cause irritation.[1][2][3]
Respiratory Protection Use only in a well-ventilated area. If ventilation is inadequate, or for brief, low-level exposure, use a respiratory filter device. For intensive or longer exposure, use a self-contained breathing apparatus.Some sources classify this compound as fatal if inhaled.[4][5]

II. Health and Safety Data

The following table summarizes the known hazard classifications and available toxicity data for this compound. Note the absence of established occupational exposure limits.

Hazard Classification & Toxicity Data Value Source
GHS Classification Acute Toxicity, Oral (Category 4), Acute Toxicity, Inhalation (Category 2), Skin Irritation (Category 2), Eye Irritation (Category 2A), May cause respiratory irritation.[2][3][4][5]
Oral LD50 (Rat) 210-2,000 mg/kg[4]
OSHA PEL No data available[2]
NIOSH REL No data available[2]
ACGIH TLV No data available[2]

III. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to waste disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area Ensure fume hood is certified and operational. gather_ppe 2. Assemble PPE Gather all required PPE as specified above. gather_mats 3. Prepare Materials Have spill kit, quench solutions, and waste containers ready. don_ppe 4. Don PPE Put on lab coat, gloves, and eye protection. gather_mats->don_ppe Proceed to Handling handle_chem 5. Handle Chemical Work within the fume hood. Avoid generating dust or aerosols. seal_container 6. Seal Container Keep the container tightly closed when not in use. decontaminate 7. Decontaminate Clean work surfaces and any contaminated equipment. seal_container->decontaminate Proceed to Cleanup dispose_waste 8. Dispose of Waste Dispose of contaminated PPE and chemical waste in approved containers. remove_ppe 9. Doff PPE Remove PPE in the correct order to avoid contamination. wash_hands 10. Personal Hygiene Wash hands thoroughly with soap and water.

Safe Handling Workflow for this compound.
  • Preparation :

    • Work in a well-ventilated area, preferably a chemical fume hood.[2]

    • Ensure an eyewash station and safety shower are readily accessible.

    • Have all necessary PPE, spill containment materials, and waste disposal containers prepared and accessible.

  • Handling :

    • Avoid contact with skin, eyes, and clothing.[2]

    • Avoid breathing fumes, dust, or vapors.[2][5]

    • Keep the container tightly closed when not in use.[1][5]

    • Do not eat, drink, or smoke in the handling area.[3]

  • Storage :

    • Store in a cool, dry, and well-ventilated place.[1][5]

    • Keep containers tightly sealed and upright to prevent leakage.[1]

    • Store locked up.[4][5]

IV. Emergency and Disposal Plan

Immediate and appropriate action is critical in the event of an emergency.

The following table outlines the immediate first aid measures required for different types of exposure.

Exposure Type First Aid Measures Citations
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4][5]
Skin Contact Immediately remove contaminated clothing. Flush skin with plenty of running water for at least 15 minutes. Get medical advice if irritation occurs.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[1][4]

In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation. Remove all sources of ignition. Use personal protective equipment, including respiratory protection, and prevent the spill from entering drains. Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, labeled container for disposal.

All waste, including contaminated PPE and spill cleanup materials, must be considered hazardous.

  • Dispose of contents and containers in accordance with local, regional, national, and international regulations.[4]

  • Containers should be sent to an approved waste disposal plant.[2]

The following diagram illustrates the logical flow of emergency responses.

cluster_emergency Emergency Event cluster_response Immediate Response cluster_action Containment & Cleanup cluster_followup Follow-Up spill Spill or Exposure Occurs evacuate 1. Evacuate Area (if necessary) spill->evacuate first_aid 2. Administer First Aid (as per table above) spill->first_aid notify 3. Notify Supervisor/ Safety Officer evacuate->notify first_aid->notify medical 7. Seek Medical Attention first_aid->medical contain 4. Contain Spill (if trained and safe to do so) notify->contain cleanup 5. Clean & Decontaminate contain->cleanup dispose 6. Dispose of Waste cleanup->dispose report 8. Document Incident dispose->report medical->report

Emergency Response and Disposal Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.